Fmoc-d-cys(trt)-opfp
Description
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Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692811 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200395-72-8 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OPfp: Properties, Mechanisms, and Applications in Peptide Synthesis
This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp), a specialized amino acid derivative pivotal for the synthesis of complex and degradation-resistant peptides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, the synergistic roles of its protecting groups, and field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).
Molecular Profile and Physicochemical Properties
This compound is a cornerstone building block for introducing D-cysteine into peptide sequences. The incorporation of a D-amino acid is a key strategy for enhancing the stability of peptide-based therapeutics against enzymatic degradation by proteases, which are stereospecific for L-amino acids[1]. The molecular structure is meticulously designed with three critical moieties—Fmoc, Trityl (Trt), and Pentafluorophenyl (OPfp) ester—each serving a distinct and vital role in the efficiency and success of peptide synthesis.
Quantitative data for this reagent are summarized below:
| Property | Value | Source(s) |
| Chemical Formula | C₄₃H₃₀F₅NO₄S | [2][3] |
| Molecular Weight | 751.8 g/mol | [2][3] |
| CAS Number | 200395-72-8 | [2] |
| Appearance | White to off-white powder | - |
| Purity | Typically ≥98% (HPLC) | - |
| Solubility | Soluble in DMF, DCM, Chloroform, Acetone | - |
| Storage Conditions | 2-8°C, desiccated | - |
The Strategic Triad: A Mechanistic Look at the Protecting Groups
The efficacy of this compound in SPPS is a direct result of the interplay between its three key functional components. Understanding the mechanism of each group is fundamental to troubleshooting and optimizing peptide synthesis protocols.
The Fmoc Group: A Base-Labile N-α-Terminal Protector
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary shield for the α-amino group. Its primary advantage lies in its lability under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage, forming the basis of the most widely used SPPS strategy[4].
Deprotection Mechanism: The removal of the Fmoc group is a two-step process initiated by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the fluorene ring, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) adduct[4]. The DBF is scavenged by piperidine to prevent side reactions. This process is highly efficient and can be monitored spectrophotometrically by measuring the UV absorbance of the DBF-piperidine adduct at approximately 301 nm[].
The Trityl (Trt) Group: Bulky and Acid-Labile Thiol Protection
The thiol side chain of cysteine is highly nucleophilic and prone to oxidation, making its protection imperative during peptide synthesis. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively prevents unwanted side reactions, such as disulfide bond formation and alkylation[6].
Causality in Choice: The Trt group is the preferred choice for routine synthesis of peptides intended to have free sulfhydryl groups post-synthesis. Its lability in standard trifluoroacetic acid (TFA) cleavage cocktails means it is removed concurrently with other side-chain protecting groups and cleavage from the resin, simplifying the workflow. The steric hindrance provided by the three phenyl rings also helps to suppress racemization and other side reactions at the cysteine residue during coupling and deprotection steps[6].
The Pentafluorophenyl (PFP) Ester: A Highly Activated Carboxyl Group for Efficient Coupling
The pentafluorophenyl (PFP) ester is a type of "active ester" used to facilitate the formation of the peptide bond. The five highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenoxide an excellent leaving group, thus rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.
Expertise-Driven Advantage: The use of pre-activated PFP esters like this compound offers a significant advantage in mitigating racemization. Cysteine residues are particularly susceptible to racemization during in-situ activation steps, especially under basic conditions. By using a stable, pre-formed active ester, the coupling reaction can proceed rapidly and cleanly under neutral or slightly acidic conditions without the need for additional coupling reagents like HBTU/DIPEA, which are known to exacerbate epimerization[7]. This leads to higher purity of the final peptide product.
Field-Proven Protocol: Application in Fmoc-SPPS
The following is a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual solid-phase synthesis. This protocol is designed to be a self-validating system, with explanations for each critical step.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the preceding amino acid or ready for first amino acid loading.
-
Solvents: High-purity (amine-free) DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Amino Acid Derivative: this compound.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (Post-synthesis): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Monitoring Reagent: Kaiser test or TNBS test reagents.
SPPS Workflow for a Single Coupling Cycle
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. This is critical for exposing the reactive sites on the polymer matrix.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct. Residual base can neutralize the incoming activated ester.
-
Monitoring (Trustworthiness Check): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine and validates the success of the deprotection step.
-
Coupling Reaction:
-
Dissolve 1.5 to 2.0 equivalents of this compound in a minimal volume of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The PFP ester is highly reactive, and coupling is typically rapid. No additional base is required or recommended, as it can increase the risk of racemization.
-
-
Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) to remove any unreacted amino acid and the pentafluorophenol byproduct.
-
Monitoring (Trustworthiness Check): Perform a second Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the Trt and other acid-labile side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Causality: TIS is a critical scavenger for the trityl cation released during deprotection. The high stability of the trityl cation makes the deprotection reversible; TIS irreversibly quenches it, driving the reaction to completion and preventing re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.
-
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Quality Control and Characterization
The purity and identity of the final peptide must be confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A typical analysis involves a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly. The observed mass should match the calculated theoretical mass of the desired peptide. For peptides containing Trt-protected cysteine (if analyzed before full deprotection), a characteristic mass addition corresponding to the Trt group (243.36 Da) will be observed.
Conclusion
This compound is a highly specialized and efficient reagent for modern peptide synthesis. Its carefully designed structure, combining an orthogonal Fmoc group, a robust Trt protecting group, and a highly reactive PFP ester, provides a reliable solution for incorporating D-cysteine while minimizing common side reactions, particularly racemization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable building block in the development of novel and stable peptide-based therapeutics.
References
-
Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link][3][8]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1817-1836. [Link][4]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][9]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][2]
-
Aapptec. (n.d.). This compound [200395-72-8]. Retrieved from [Link][2]
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link][10]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link][11][12]
-
Delso, I., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry, 3(4), 1266-1295. [Link][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Fmoc-D-Cys(Trt)-OPfp in Common Organic Solvents
For researchers, chemists, and professionals in drug development, understanding the solubility of peptide synthesis reagents is paramount for successful and efficient workflows. This guide provides an in-depth analysis of the solubility characteristics of N-α-Fmoc-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This document moves beyond simple solubility charts to explain the underlying chemical principles that govern its behavior in various organic solvents, offering field-proven insights to optimize its handling and application.
Executive Summary: The Role of Molecular Architecture in Solubility
This compound is a heavily protected amino acid derivative designed for efficient peptide coupling. Its solubility is not governed by the zwitterionic nature of a free amino acid but rather by the physicochemical properties of its three key functional moieties: the fluorenylmethyloxycarbonyl (Fmoc) group, the trityl (Trt) group, and the pentafluorophenyl (Pfp) ester. These large, hydrophobic groups dominate the molecule's character, rendering it poorly soluble in aqueous solutions but generally well-soluble in a range of organic solvents. The bulky and nonpolar nature of the Fmoc and trityl groups dictates a preference for solvents that can effectively solvate these moieties.
Qualitative and Quantitative Solubility Profile
Direct, quantitative solubility data for this compound is not extensively published. However, based on supplier information and data from structurally analogous compounds, a reliable solubility profile can be constructed.
A chemical supplier indicates that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. This aligns with the expected behavior of a large, protected amino acid derivative.
For a more quantitative perspective, we can examine the closely related precursor, Fmoc-D-Cys(Trt)-OH. This compound, differing only by the absence of the pentafluorophenyl ester, demonstrates high solubility in key polar aprotic solvents. Specifically, it is soluble in DMSO at a concentration of 100 mg/mL[1] and is described as "clearly soluble" in N,N-dimethylformamide (DMF) at a concentration of 1 mmole in 2 mL (approximately 293 mg/mL). Given the structural similarity, it is reasonable to infer that this compound exhibits a comparable high solubility in these solvents.
Table 1: Solubility Summary of this compound and Related Compounds
| Solvent | Chemical Class | Polarity (Dielectric Constant) | This compound Solubility | Inferred Solubility (mg/mL) | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Soluble | >100 | High solubility is expected, supported by data for Fmoc-D-Cys(Trt)-OH (100 mg/mL)[1]. An excellent choice for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Likely Soluble | >200 | A standard solvent in peptide synthesis. The precursor Fmoc-D-Cys(Trt)-OH is highly soluble. |
| Dichloromethane (DCM) | Chlorinated | 9.1 | Soluble | High | A common solvent for organic synthesis, effective at dissolving large, nonpolar compounds. |
| Chloroform | Chlorinated | 4.8 | Soluble | High | Similar to DCM, its ability to solvate hydrophobic groups makes it a suitable solvent. |
| Acetone | Ketone | 21 | Soluble | Moderate to High | A polar aprotic solvent capable of dissolving the compound. |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | Soluble | Moderate | A moderately polar solvent, suitable for this compound. |
| Acetonitrile (ACN) | Nitrile | 37.5 | Likely Soluble | Moderate | Often used in purification (HPLC). While polar, its solvation power for such large molecules may be less than DMSO or DMF. |
| Tetrahydrofuran (THF) | Ether | 7.6 | Likely Soluble | Moderate | A less polar ether that should still effectively solvate the hydrophobic protecting groups. |
| Water | Protic | 80.1 | Insoluble | Very Low | The hydrophobic nature of the Fmoc and Trt groups prevents dissolution in water. |
| Methanol/Ethanol | Protic (Alcohol) | 32.7 / 24.5 | Sparingly Soluble | Low to Moderate | While polar, the protic nature and hydrogen bonding network of alcohols are less effective at solvating the bulky, nonpolar protecting groups compared to polar aprotic solvents. |
Note: Inferred solubility is an expert estimation based on available data for structurally similar compounds and general chemical principles. Experimental verification is always recommended.
The Chemistry Behind the Solubility: A Deeper Dive
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces. For this compound, the following interactions are key:
-
Van der Waals Forces: The large, nonpolar surfaces of the Fmoc and trityl groups are the dominant features of the molecule. Solvents that can induce and participate in strong van der Waals interactions (dispersion forces) are excellent candidates for solubilization. This is why chlorinated solvents like DCM and chloroform, as well as aromatic solvents, are effective.
-
Dipole-Dipole Interactions: The ester and carbamate linkages in the molecule possess dipole moments. Polar aprotic solvents such as DMSO, DMF, and acetone have strong dipoles and can effectively solvate these regions of the molecule, contributing significantly to its overall solubility.
-
Hydrogen Bonding: this compound has a hydrogen bond donor (the N-H of the carbamate) and several hydrogen bond acceptors (the carbonyl oxygens). However, these are sterically hindered by the bulky protecting groups. This is a key reason why polar protic solvents like water and alcohols are less effective. They are engaged in strong self-association through hydrogen bonding, and the energy cost to break these solvent-solvent interactions to accommodate the large, hydrophobic solute is not sufficiently compensated by the formation of new solute-solvent hydrogen bonds.
The interplay of these factors explains the observed solubility pattern: high solubility in polar aprotic solvents that offer both dipole-dipole interactions and can accommodate the large nonpolar groups, and poor solubility in protic solvents.
Experimental Protocol for Solubility Determination
To ensure self-validating results, a systematic approach to solubility testing is crucial. The following protocol provides a reliable method for determining the solubility of this compound in a given solvent at room temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, DMF, DCM) of high purity (anhydrous grade recommended)
-
Analytical balance (readable to at least 0.1 mg)
-
Small volume vials (e.g., 2 mL glass vials) with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (0.2 µm, PTFE for organic solvents)
-
Pipettes and tips
Step-by-Step Methodology:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 20 mg) into a clean, dry vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL). This creates a high initial concentration.
-
Equilibration: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, allow the mixture to equilibrate on a shaker or stirrer at a constant temperature (e.g., 25°C) for at least one hour to ensure saturation is reached.
-
Observation: After equilibration, visually inspect the vial.
-
If the solid is completely dissolved: The solubility is greater than the current concentration. Add another accurately weighed portion of the solid (e.g., 10 mg) and repeat step 3.
-
If undissolved solid remains: The solution is likely saturated. Proceed to step 5.
-
-
Incremental Solvent Addition (if undissolved solid remains): Add small, precise increments of the solvent (e.g., 10-20 µL at a time). After each addition, cap the vial and vortex for 1-2 minutes. Continue this process until the solid is completely dissolved.
-
Calculation: Record the total volume of solvent added to completely dissolve the initial mass of the solid. Calculate the solubility in mg/mL.
-
Solubility (mg/mL) = Initial Mass of Solid (mg) / Total Volume of Solvent (mL)
-
-
Confirmation of Saturation (Optional but Recommended): To confirm that the determined point is the true saturation solubility, prepare a slurry as in step 3 with excess solid. After equilibration, carefully draw the supernatant through a 0.2 µm syringe filter to remove all undissolved particles. Analyze the concentration of the clear filtrate using a suitable analytical technique (e.g., HPLC with a calibration curve). This provides a highly accurate measure of saturation solubility.
Diagram of Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Practical Recommendations and Troubleshooting
-
For Stock Solutions: Based on the available data, DMSO and DMF are the recommended solvents for preparing high-concentration stock solutions of this compound.
-
For Coupling Reactions: While highly soluble in DMF, always ensure the complete dissolution of the activated amino acid before adding it to the synthesis resin to avoid incomplete coupling. Gentle warming or sonication can aid dissolution, but be mindful of the potential for degradation of the activated ester over extended periods, especially at elevated temperatures.
-
Solvent Quality: Use anhydrous solvents whenever possible. The presence of water can lead to the hydrolysis of the pentafluorophenyl ester, reducing the coupling efficiency.
-
Troubleshooting Poor Solubility: If solubility issues are encountered, particularly in mixed solvent systems or during purification, consider using a co-solvent. For instance, adding a small amount of DMSO or DMF to a less polar solvent like DCM can significantly improve solubility[2].
Conclusion
This compound is a hydrophobic, protected amino acid derivative with excellent solubility in common polar aprotic solvents used in peptide synthesis, such as DMSO and DMF, and good solubility in chlorinated solvents like DCM. Its solubility is dictated by the large, nonpolar Fmoc and trityl protecting groups. Understanding these governing principles and employing systematic solubility determination protocols will empower researchers to handle this reagent with confidence, ensuring reproducible and optimal results in the synthesis of complex peptides.
References
Sources
A Technical Guide to Fmoc-D-Cys(Trt)-OPfp: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Trt)-OPfp, or N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its strategic design, incorporating a base-labile aminoprotecting group, an acid-labile side-chain protecting group, and a highly activated carboxylic acid ester, makes it an invaluable reagent for the precise incorporation of D-cysteine into peptide sequences. This guide provides an in-depth analysis of its chemical properties, the rationale for its use, detailed experimental protocols, and strategies to ensure the fidelity of the synthetic process.
Core Molecular Attributes of this compound
A thorough understanding of the molecular characteristics of this compound is fundamental to its effective application. These attributes dictate its reactivity, handling, and role in peptide synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₃₀F₅NO₄S | [1][2][3] |
| Molecular Weight | 751.77 g/mol | [1][2][3] |
| CAS Number | 200395-72-8 | [1][2][3] |
| Appearance | White to off-white powder | [4][5] |
| Purity | Typically ≥98% (HPLC) | [6][7] |
The structural arrangement of this compound is a testament to strategic chemical design for orthogonal peptide synthesis.
Caption: Chemical structure of this compound.
The Rationale Behind the Protecting and Activating Groups
The efficacy of this compound in SPPS stems from the synergistic interplay of its constituent protecting and activating moieties. This design allows for a highly controlled, sequential addition of the D-cysteine residue.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group shields the α-amino function of the cysteine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of Fmoc-based SPPS.[8] The release of the fluorenyl group can also be monitored by UV spectrophotometry to quantify the efficiency of coupling and deprotection steps.[8]
-
Trt (Trityl) Group: The bulky trityl group provides robust protection for the highly nucleophilic thiol side-chain of cysteine. This prevents undesirable side reactions such as disulfide bond formation during peptide chain elongation. The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved with moderately strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4]
-
OPfp (Pentafluorophenyl Ester) Group: The pentafluorophenyl ester is a highly reactive activating group. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid and efficient amide bond formation with the free N-terminal amine of the growing peptide chain.[2] The use of pre-activated Pfp esters offers significant advantages, including:
-
Reduced Racemization: Coupling with Pfp esters proceeds under neutral or slightly acidic conditions, which significantly minimizes the risk of racemization, a common problem with cysteine derivatives when using base-mediated activation methods.
-
High Coupling Efficiency: The high reactivity of Pfp esters leads to faster and more complete coupling reactions, often without the need for additional coupling reagents.[9][10]
-
Avoidance of in situ Activation Issues: By using a stable, pre-activated amino acid derivative, the growing peptide chain is not exposed to potentially harmful activating reagents, which can lead to side reactions.[2]
-
Experimental Protocols
The successful incorporation of this compound into a peptide sequence requires meticulous adherence to established SPPS protocols. The following sections detail the key steps involved.
Fmoc-SPPS Workflow
The overall workflow for incorporating a single this compound residue is cyclical, involving deprotection of the N-terminus of the resin-bound peptide, coupling of the activated amino acid, and washing steps.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Coupling Protocol
This protocol provides a representative method for the coupling of this compound to a solid-phase-bound peptide with a free N-terminal amine.
-
Resin Preparation: The peptide-resin is swelled in DMF. The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[8][11]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Reaction:
-
A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.
-
This solution is added to the washed, deprotected peptide-resin.
-
The reaction is allowed to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the Pfp ester generally ensures a rapid reaction.[2]
-
-
Washing: Following the coupling reaction, the resin is washed extensively with DMF and then dichloromethane (DCM) to remove any unreacted reagents and the pentafluorophenol byproduct.
-
Monitoring (Optional but Recommended): A small sample of the resin can be subjected to a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group on the D-cysteine, are removed.
-
Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common and effective cocktail for peptides containing Trt-protected cysteine is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12] The inclusion of scavengers like triisopropylsilane (TIPS) or EDT is crucial to irreversibly quench the highly stable trityl cation released during deprotection, preventing side reactions such as re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin and the mixture is gently agitated at room temperature for 2-4 hours.[12][13]
-
Peptide Precipitation: The resin is filtered, and the filtrate, containing the crude peptide, is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: The precipitated crude peptide is isolated by centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
While this compound is designed to minimize side reactions, awareness of potential issues is critical for ensuring the synthesis of a high-purity final product.
-
Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling. The use of pre-activated Pfp esters significantly mitigates this risk compared to in situ activation methods that employ bases like diisopropylethylamine (DIPEA).[1]
-
3-(1-Piperidinyl)alanine Formation: This side reaction can occur with C-terminal cysteine residues during the piperidine-mediated Fmoc deprotection. The use of the sterically bulky Trt protecting group on the cysteine side-chain helps to suppress this side reaction.[14]
-
Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction. The use of a sufficient concentration of scavengers like TIPS or EDT in the final cleavage cocktail is essential to drive the reaction to completion.
Analytical Characterization
The quality of the this compound reagent and the successful incorporation into the peptide should be verified by appropriate analytical methods.
-
HPLC: RP-HPLC is the primary method for assessing the purity of the starting material and the final crude peptide.[7][15]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the starting material and to verify the mass of the final synthesized peptide, confirming the successful incorporation of the D-cysteine residue.
Conclusion
This compound is a highly effective and strategically designed reagent for the incorporation of D-cysteine in solid-phase peptide synthesis. Its orthogonal protecting group scheme and the highly reactive pentafluorophenyl ester for coupling provide a robust methodology for the synthesis of complex peptides. By understanding the chemical principles behind its design and adhering to optimized protocols, researchers and drug development professionals can leverage this valuable building block to advance their scientific objectives.
References
- Giraud, M., C. T.-L. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1), e202103409.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.
-
ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... Retrieved from [Link]
-
Pen-Active. (n.d.). High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, C. G., & Fields, G. B. (1991). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 202, 314-359.
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
- Pearson, D. A., et al. (1996). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
-
Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-D-Cys(Trt)-OH Novabiochem 167015-11-4 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-Cys(Trt)-OPfp = 98.0 HPLC 115520-21-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. digital.csic.es [digital.csic.es]
- 15. researchgate.net [researchgate.net]
The Gatekeeper of Cysteine: An In-depth Technical Guide to the Trityl Protecting Group in Fmoc-d-Cys(trt)-Opfp
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. Cysteine, with its unique thiol side chain, presents both an opportunity for creating complex structures like disulfide bridges and a significant challenge due to its high reactivity. This guide provides an in-depth technical exploration of Fmoc-d-Cys(trt)-Opfp, a critical reagent in modern peptide synthesis. We will dissect the strategic role of the Trityl (Trt) protecting group, contextualizing its function within the framework of Solid-Phase Peptide Synthesis (SPPS) and the overarching goal of achieving high-fidelity peptide products.
The Cysteine Conundrum in Peptide Synthesis
Anatomy of a Key Reagent: Deconstructing this compound
To appreciate the elegance of this compound, we must understand its constituent parts and their synergistic functions.
Caption: Functional components of this compound.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amine of the cysteine. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF, which allows for its selective removal at the beginning of each coupling cycle in Fmoc-based SPPS.[1][3]
-
D-Cysteine: The core amino acid. The "d" configuration indicates it is the D-enantiomer, which is often incorporated into peptides to increase their proteolytic stability or to modulate their biological activity.
-
Trt (Trityl) Group: The star of our discussion, the Trityl group is a bulky, acid-labile protecting group attached to the sulfur atom of the cysteine side chain.[4][5] Its primary role is to prevent the thiol from engaging in unwanted side reactions throughout the synthesis.
-
Opfp (Pentafluorophenyl) Ester: This is a highly activated ester of the cysteine's carboxyl group. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient coupling reaction with the free amine of the growing peptide chain on the solid support.
The Trityl Group: A Strategic Choice for Cysteine Protection
The Trityl group is the most widely used protecting group for cysteine in Fmoc/tBu-SPPS for several compelling reasons.[4]
Advantages of the Trityl Group:
-
Acid Lability: The Trt group is readily cleaved under the acidic conditions of the final cleavage step from the resin, typically using Trifluoroacetic acid (TFA). This means a separate deprotection step is often not required, streamlining the workflow.
-
Stability: It is stable to the basic conditions used for Fmoc group removal (piperidine in DMF), ensuring the thiol remains protected during chain elongation.[1]
-
Bulky Nature: The steric hindrance provided by the three phenyl rings helps to prevent side reactions at the sulfur atom.
The Mechanism of Trt Deprotection and the Critical Role of Scavengers
The cleavage of the Trt group proceeds via an SN1-type mechanism, where the acidic environment protonates the sulfur, leading to the departure of the highly stable trityl cation.
Caption: Trt group cleavage and cation scavenging.
This reversibility of the cleavage reaction is a critical point. The highly electrophilic trityl cation can re-attach to the nucleophilic thiol of cysteine or react with other sensitive residues in the peptide, such as tryptophan. To prevent these deleterious side reactions, scavengers are an essential component of the cleavage cocktail.[2][6]
-
Triisopropylsilane (TIS): TIS is a highly effective scavenger that irreversibly quenches the trityl cation by hydride donation, converting it to the inert triphenylmethane.[6]
-
1,2-Ethanedithiol (EDT): EDT serves a dual purpose. It can also trap the trityl cation and, importantly, it helps to maintain a reducing environment, preventing the newly liberated cysteine thiol from oxidizing to form unwanted disulfide bonds.[2]
Experimental Protocol: Incorporating this compound in SPPS
The following is a generalized, yet detailed, protocol for the use of this compound in manual Fmoc-SPPS.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Appropriate solid support (e.g., Rink Amide resin)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (and optionally 2.5% EDT)
-
Cold diethyl ether
Workflow:
Caption: SPPS workflow for a single coupling cycle.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.[3]
-
Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.
-
Coupling:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The use of pre-activated Opfp esters generally leads to rapid coupling and can help minimize racemization, which can be a concern with cysteine derivatives.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and byproducts. A ninhydrin test should now be negative, indicating complete coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Trt Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to the resin. Use a sufficient volume, typically 10 mL per gram of resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum. The product is now ready for purification, typically by reverse-phase HPLC.
-
Potential Pitfalls and Expert Recommendations
-
Racemization: Cysteine derivatives are known to be susceptible to racemization during coupling. Using pre-activated esters like the Opfp ester, and avoiding prolonged exposure to base, helps to minimize this side reaction. For particularly sensitive sequences, alternative coupling reagents like DIPCDI/Oxyma may be considered.
-
Incomplete Trt Removal: Insufficient scavenger concentration or cleavage time can lead to incomplete deprotection of the Trt group. It is crucial to use an adequate volume of a fresh cleavage cocktail with effective scavengers like TIS.[3]
-
C-terminal Cysteine: Incorporating cysteine at the C-terminus can be problematic, with increased risk of side reactions. The use of 2-chlorotrityl chloride resin is often recommended in these cases to minimize such issues.
Conclusion
The Trityl group is an indispensable tool in the peptide chemist's arsenal for the successful synthesis of cysteine-containing peptides. Its compatibility with the widely adopted Fmoc/tBu strategy, coupled with its straightforward removal during the final cleavage step, makes this compound a robust and reliable building block. A thorough understanding of its properties, the mechanism of its cleavage, and the absolute necessity of appropriate scavengers are the cornerstones of its effective application. By adhering to sound chemical principles and optimized protocols, researchers can confidently navigate the challenges of cysteine chemistry to access complex and vital peptide molecules for scientific discovery and therapeutic development.
References
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, August 17, 2021. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine, March 17, 2020. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC, NIH. [Link]
-
(a) Cys thiol protection with the trityl (Trt) protecting group... ResearchGate. [Link]
-
Fmoc-SPPS of C-terminal MccB17(20-43) fragments 10a and 10b. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage, February 6, 2023. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies, August 29, 2013. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of Pentafluorophenyl Ester in Fmoc-d-Cys(Trt)-OPfp
A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis
Introduction: The Quest for Efficiency in Peptide Synthesis
In the landscape of drug discovery and development, the chemical synthesis of peptides remains a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, has become the gold standard for its efficiency and versatility.[1] The core of this process lies in the sequential formation of amide bonds between amino acid residues. However, the inherent stability of the carboxylic acid and amine functional groups necessitates a critical step: carboxyl group activation. This guide provides an in-depth analysis of a pre-activated amino acid derivative, Fmoc-d-Cys(Trt)-OPfp, focusing specifically on the pivotal role of the Pentafluorophenyl (Pfp) ester in enhancing the reliability, speed, and purity of peptide synthesis.
Deconstructing the Molecule: A Triad of Functionality
To fully appreciate the utility of this compound, we must first understand its three key components and their orchestrated roles in the SPPS workflow.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amino group of the cysteine residue. Its primary advantage is its lability under mild basic conditions (typically a piperidine solution in DMF), which leaves acid-labile side-chain protecting groups, like Trityl, completely intact.[2][3] This orthogonality is fundamental to the Fmoc SPPS strategy.
-
The Trt (Trityl) Group: The thiol side chain of cysteine is highly nucleophilic and prone to undesired side reactions, including oxidation to form disulfide bonds prematurely. The bulky trityl group serves as a robust, acid-labile protecting group for this thiol.[4][5] It remains stable throughout the cycles of Fmoc deprotection and coupling and is typically removed during the final cleavage of the peptide from the resin support using strong acids like Trifluoroacetic Acid (TFA).[4][6]
-
The OPfp (Pentafluorophenyl Ester) Group: This is not a protecting group, but rather a powerful activating group attached to the carboxyl function of the D-cysteine. It transforms the relatively unreactive carboxylic acid into a highly reactive ester, primed for efficient amide bond formation. The remainder of this guide will focus on the chemical principles and practical advantages conferred by this critical component.
The Pentafluorophenyl Ester: A Superior Activating Group
The choice of an activating group is paramount as it directly influences coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity. Pfp esters have emerged as exceptionally effective activating agents for several key reasons.[7][8]
Mechanism of Activation and Amide Bond Formation
The efficacy of the Pfp ester stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect polarizes the ester bond, rendering the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[9] The reaction proceeds via a tetrahedral intermediate, culminating in the formation of the desired peptide bond and the release of the stable pentafluorophenol leaving group.[10]
A key advantage of using pre-formed Pfp esters is the avoidance of in-situ activation reagents, which can sometimes lead to side reactions with the growing peptide chain.[8]
Caption: Mechanism of Pfp ester-mediated amide bond formation.
Field-Proven Advantages in Solid-Phase Peptide Synthesis
The theoretical benefits of Pfp esters translate into tangible, practical advantages in the laboratory, making them a preferred choice for challenging sequences or when high purity is critical.
-
Exceptional Reactivity and Rapid Coupling Kinetics: Kinetic studies have demonstrated that Pfp esters are among the most reactive activated esters used in peptide synthesis.[2] Their rate of aminolysis is significantly higher than that of other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[2] This high reactivity allows for shorter coupling times, increasing throughput and minimizing the potential for side reactions that can occur during prolonged reaction cycles.[11][12]
-
Suppression of Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation of amino acids, particularly for sensitive residues like cysteine.[13] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. Pfp esters strike an optimal balance: they are reactive enough for efficient coupling but stable enough to resist intramolecular cyclization to the oxazolone, thereby minimizing racemization.[14][15] This is a critical feature for the synthesis of bioactive peptides where stereochemistry dictates function.
-
Stability, Handling, and Additive-Free Protocols: Unlike many in-situ activation methods that require the use of unstable reagents, Fmoc-amino acid-OPfp derivatives are typically stable, crystalline solids that can be pre-weighed and stored, enhancing reproducibility.[16] Their stability also makes them less susceptible to hydrolysis compared to other highly reactive esters.[17] This high reactivity often obviates the need for coupling additives like 1-Hydroxybenzotriazole (HOBt), which are traditionally used to accelerate the reaction and suppress racemization.[7][12] Additive-free protocols simplify the synthesis process, reduce reagent costs, and result in cleaner crude products with fewer byproducts to remove during purification.
Quantitative Comparison of Activation Methods
To contextualize the advantages of the Pfp ester, the following table compares it with other common activation strategies used in Fmoc SPPS.
| Parameter | Pentafluorophenyl (Pfp) Ester | HBTU/HOBt Activation | DCC/HOBt Activation |
| Method | Pre-formed active ester | In-situ uronium salt activation | In-situ carbodiimide activation |
| Typical Coupling Time | 5-60 minutes[10][12] | 30-120 minutes | 60-240 minutes |
| Racemization Risk | Very Low[14] | Low to Moderate | Moderate to High |
| Need for Additives | Generally No[7][11] | Yes (Base like DIPEA) | Yes (HOBt) |
| Byproducts | Soluble Pentafluorophenol | Tetramethylurea | Insoluble Dicyclohexylurea (DCU) |
| Handling | Stable, crystalline solid[16] | Moisture-sensitive solid | Moisture-sensitive solid |
Experimental Protocol: Coupling this compound in SPPS
This protocol outlines a self-validating workflow for a standard manual coupling cycle on a pre-loaded solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Kaiser Test Kit (or other ninhydrin-based test)
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF again (3 x 1 min) to ensure complete swelling.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Self-Validation Point):
-
Take a small sample of resin beads and perform a Kaiser test.
-
A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal. If the test is negative, repeat Step 2.
-
-
Coupling of this compound:
-
Prepare a solution of this compound (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The high reactivity of the Pfp ester often leads to rapid completion.[12]
-
-
Monitoring the Coupling Reaction (Self-Validation Point):
-
After the prescribed coupling time, take a small sample of resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated and the coupling is complete.
-
If the test is positive, allow the reaction to proceed for another 30 minutes and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.
-
Caption: A self-validating SPPS workflow using this compound.
Conclusion
The pentafluorophenyl ester in this compound is a sophisticated chemical tool engineered to overcome common hurdles in solid-phase peptide synthesis. Its function as a highly efficient activating group provides a multitude of benefits, including rapid and clean coupling reactions, excellent preservation of stereochemical integrity, and the simplification of synthetic protocols by often eliminating the need for additional coupling additives. For researchers and drug development professionals, leveraging pre-activated building blocks like this one is not merely a matter of convenience; it is a strategic choice that enhances the overall quality, purity, and synthetic success rate of complex, cysteine-containing peptides, ultimately accelerating the path from design to discovery.
References
-
Hattori, T., & Yamamoto, H. (2015). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Available at: [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Available at: [Link]
-
Royal Society of Chemistry. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Available at: [Link]
- Google Patents. (n.d.). Active esters for solid phase peptide synthesis.
-
Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]
-
National Institutes of Health. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PubMed Central. Available at: [Link]
-
Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et>3>N Catalyzed H/D Exchange - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 13. peptide.com [peptide.com]
- 14. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 17. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Fmoc-D-Cys(Trt)-OPfp for Advanced Peptide Synthesis
For researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex peptides, the choice of building blocks is paramount to achieving high purity, yield, and biological activity. Among the repertoire of amino acid derivatives, Fmoc-D-Cys(Trt)-OPfp stands out as a sophisticated and highly efficient reagent for the incorporation of D-cysteine residues. This guide provides a comprehensive technical overview of its core features, the underlying chemical principles governing its application, and field-proven protocols for its successful implementation in solid-phase peptide synthesis (SPPS).
The Molecular Architecture: A Trifecta of Functionality
This compound is a meticulously designed molecule, with each of its three key components—the Fmoc group, the Trityl group, and the Pentafluorophenyl ester—playing a distinct and synergistic role in the peptide synthesis workflow. Understanding this molecular logic is fundamental to leveraging its full potential.
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Gatekeeper of the α-Amino Group The Fmoc group serves as a temporary protecting group for the α-amino functionality of the D-cysteine.[1] Its defining characteristic is its lability under mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of the Fmoc-based SPPS strategy, allowing for the selective deprotection of the N-terminus to enable peptide bond formation at each cycle of the synthesis.[2][3] The deprotection mechanism proceeds via a β-elimination pathway, generating a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track the reaction's completion.[4][5]
-
The Trt (Trityl) Group: Robust Thiol Protection The thiol group of cysteine is highly reactive and susceptible to oxidation, which can lead to undesired disulfide bond formation during peptide synthesis.[1][6] The trityl group provides robust and reliable protection for this thiol side chain.[1] Its bulky steric hindrance also aids in preventing side reactions.[1] The Trt group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[7]
-
The OPfp (Pentafluorophenyl Ester): A Highly Activated Carboxyl Group The pentafluorophenyl ester is a powerful activating group for the carboxyl functionality of the amino acid.[8] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[9] This high reactivity translates to rapid and efficient coupling reactions, often without the need for additional coupling reagents or additives.[1][9] The use of pre-activated OPfp esters also minimizes the risk of racemization during the coupling step and prevents the growing peptide chain from coming into contact with potentially harmful activating agents.
The Strategic Advantage in Peptide Synthesis
The unique combination of Fmoc, Trt, and OPfp groups in a single molecule offers several strategic advantages for peptide chemists:
-
Enhanced Coupling Efficiency and Speed: The high reactivity of the OPfp ester leads to faster and more complete coupling reactions compared to many other activation methods.[9] This is particularly beneficial for the synthesis of long or difficult peptide sequences where repeated, highly efficient couplings are crucial.
-
Reduced Side Reactions and Higher Purity: By eliminating the need for in-situ activation with coupling reagents, the use of this compound can lead to a cleaner crude peptide product with fewer deletion sequences or other byproducts.[1][8] This simplifies the subsequent purification process.
-
Improved Atom Economy: The direct coupling of the pre-activated ester avoids the use of excess coupling reagents and additives, contributing to a more sustainable and cost-effective synthesis process.
-
Stability and Handling: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be stored for extended periods, making them convenient for use in both manual and automated peptide synthesizers.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for the successful application of this compound in SPPS.
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent provides valuable insight into its chemistry. The synthesis is typically a two-step process starting from D-cysteine.[2]
Step 1: S-Tritylation of D-Cysteine
-
Dissolve D-cysteine in a suitable solvent.
-
Add trityl chloride and a base to facilitate the reaction.
-
Stir the reaction mixture until completion, monitoring by an appropriate method (e.g., TLC).
-
Isolate and purify the S-trityl-D-cysteine product.
Step 2: N-Fmoc Protection and OPfp Esterification
-
Dissolve S-trityl-D-cysteine in a suitable solvent.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and a base to introduce the Fmoc group.
-
After completion of the N-protection, add pentafluorophenol and a carbodiimide coupling reagent (e.g., DCC or DIC) to form the OPfp ester.
-
Isolate and purify the final this compound product.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Appropriate washing solvents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
-
Coupling of this compound:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted amino acid and byproducts.
-
-
Chain Elongation: The cycle of deprotection and coupling can now be repeated with the next desired amino acid.
Quantitative Data and Performance Metrics
The efficiency of coupling reactions is a critical parameter in peptide synthesis. The use of this compound generally results in high coupling yields.
| Parameter | Typical Value | Notes |
| Coupling Time | 1-2 hours | Can be optimized based on the specific sequence. |
| Coupling Efficiency | >99% | As determined by Kaiser test or HPLC analysis of a cleaved aliquot. |
| Racemization | Low | The pre-activated nature of the OPfp ester minimizes the risk of epimerization during coupling. However, the potential for racemization of cysteine residues is a known challenge in peptide synthesis and should be carefully monitored, especially in the presence of certain bases. |
Visualizing the Workflow and Chemical Structures
To further elucidate the processes described, the following diagrams provide a visual representation of the key chemical structures and the SPPS workflow.
Caption: Functional components of this compound.
Caption: SPPS cycle using this compound.
Conclusion and Future Perspectives
This compound represents a highly refined and enabling technology for modern peptide synthesis. Its carefully orchestrated combination of protecting and activating groups provides researchers with a powerful tool to tackle the synthesis of challenging D-cysteine-containing peptides with high efficiency and fidelity. As the demand for complex synthetic peptides in research and therapeutics continues to grow, the strategic application of such advanced building blocks will remain a critical driver of innovation in the field.
References
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. Dilun Biotechnology. [Link]
-
This compound [200395-72-8]. Aapptec Peptides. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Peptide Bond Formation. YouTube. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Pentafluorophenyl esters. Wikipedia. [Link]
-
Electronic Supplementary Information. [Source not further specified]. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Source not further specified]. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis with D-Cysteine
Introduction: The Significance of D-Cysteine in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic profiles. Among these, D-amino acids play a pivotal role in modulating peptide stability, conformation, and receptor affinity. D-cysteine, in particular, is a critical building block. Its introduction can confer resistance to enzymatic degradation by proteases, significantly extending a peptide's in-vivo half-life. Furthermore, the unique stereochemistry of a D-cysteine residue can enforce specific backbone conformations (e.g., turns or helices) that may be essential for potent biological activity. The thiol side-chain also remains a versatile functional handle for creating disulfide bridges, pegylation, or conjugation to other molecules, making D-cysteine an invaluable tool for designing sophisticated peptide-based drugs and research tools.
This guide provides a comprehensive overview of the principles and practical considerations for incorporating D-cysteine into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the underlying chemistry, address common challenges such as racemization and side reactions, and present field-proven protocols to ensure successful synthesis.
Part 1: Core Principles of Fmoc SPPS
Fmoc SPPS is the method of choice for research-scale and many manufacturing-scale peptide synthesis campaigns due to its use of a base-labile protecting group for the α-amine, which allows for orthogonal protection schemes under mild conditions. The synthesis proceeds in a C-terminus to N-terminus direction on a solid support (resin).
The fundamental cycle of SPPS involves four key steps:
-
Resin Swelling & Preparation: The solid support is swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to ensure all reactive sites are accessible.
-
Fmoc Deprotection: The Fmoc group on the N-terminal amino acid is removed using a mild base, most commonly a 20% solution of piperidine in DMF. This liberates a free amine, ready for the next coupling step.
-
Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU, DIC) and then reacted with the free amine on the resin-bound peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This process is repeated iteratively until the desired peptide sequence is assembled.
Part 2: The Unique Challenges of Incorporating Cysteine
While the SPPS cycle is robust, cysteine—in both its L and D forms—presents specific challenges that demand careful consideration to prevent side reactions and preserve the integrity of the final peptide.
Racemization
Racemization, the conversion of a chiral amino acid from one enantiomer to another (e.g., D-Cys to L-Cys), is a significant risk during the activation step of coupling. The mechanism often proceeds through the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. Cysteine is particularly susceptible to this phenomenon.
Causality: The activation of the carboxylic acid group makes the α-proton acidic and thus easier to abstract. For cysteine derivatives, this is exacerbated by the electron-withdrawing nature of the protected sulfhydryl group.
Mitigation Strategy:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU or HATU in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are generally preferred as they can suppress oxazolone formation.
-
Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is used to mop up the acid formed during coupling without promoting side reactions. The amount should be carefully controlled, as excess base can increase racemization risk.
Side-Chain Thiol Protection: A Critical Choice
The nucleophilic thiol (-SH) group on the cysteine side chain must be masked with a protecting group throughout the synthesis to prevent unwanted side reactions, such as disulfide bond formation or reaction with carbocations generated during cleavage. The choice of this protecting group is arguably the most critical decision when working with cysteine.
The ideal protecting group should be:
-
Stable to the basic conditions of Fmoc removal (piperidine).
-
Stable to the acidic conditions of final cleavage if other acid-labile groups are present and need to be selectively removed.
-
Removable under conditions that do not degrade the final peptide.
Below is a comparison of commonly used thiol protecting groups for Fmoc-D-Cys-OH.
| Protecting Group | Structure | Cleavage Condition | Advantages | Disadvantages |
| Trityl (Trt) | -C(C₆H₅)₃ | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) | Most common, highly reliable, removed during final cleavage. | Can be sterically bulky; requires effective scavengers to prevent re-attachment. |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Iodine or mercury(II) acetate | Orthogonal to TFA cleavage; allows for selective, on-resin disulfide bond formation. | Removal requires separate, potentially harsh steps; risk of side reactions during iodine oxidation. |
| tert-Butylthio (StBu) | -S-tBu | Reduction with thiols (e.g., DTT, TCEP) or phosphines | Orthogonal to both TFA and Acm removal; useful for complex cyclic peptides. | Can be prone to disulfide exchange with free thiols during synthesis. |
| 4-Methoxytrityl (Mmt) | -C(C₆H₅)₂(C₆H₄OCH₃) | Highly diluted acid (e.g., 1-2% TFA in DCM) | Very acid-labile, allowing for selective deprotection on-resin for conjugation or cyclization. | Can be prematurely lost if synthesis requires any mild acid washes. |
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to provide a robust framework for the successful incorporation of Fmoc-D-Cys(Trt)-OH, the most common derivative used in routine SPPS.
Protocol 3.1: Manual Coupling of Fmoc-D-Cys(Trt)-OH
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.
Materials:
-
Fmoc-Rink Amide Resin (pre-loaded or with first amino acid attached)
-
Fmoc-D-Cys(Trt)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Workflow:
Step-by-Step Procedure:
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin-filled vessel. Agitate for 3 minutes, drain, and repeat with fresh solution for 7 minutes. This two-step process minimizes aspartimide formation for susceptible sequences.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 min) to remove all traces of piperidine.
-
Activation: In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-D-Cys(Trt)-OH and 4 eq. of Oxyma in DMF. Add 4 eq. of DIC and allow the mixture to pre-activate for 5 minutes at room temperature. Expertise Note: Using DIC/Oxyma provides efficient activation while minimizing racemization compared to older carbodiimide methods like DIC/HOBt.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours. Cysteine is a bulky amino acid, and ensuring sufficient time for coupling is critical for high yields.
-
Washing: Wash the resin with DMF (3 x 2 min) followed by DCM (3 x 2 min) to prepare for the next cycle or a monitoring test.
-
Monitoring: Perform a qualitative Kaiser test to confirm the absence of free primary amines. A positive (blue) result indicates incomplete coupling, and a recoupling step (repeating steps 3-5) is required.
Protocol 3.2: Final Cleavage and Deprotection
This protocol is for global deprotection of side-chain protecting groups and cleavage of the peptide from a Rink Amide resin.
Cleavage Cocktail (Reagent R):
-
Trifluoroacetic Acid (TFA): 95% (Cleavage Agent)
-
Triisopropylsilane (TIS): 2.5% (Carbocation Scavenger)
-
Water (H₂O): 2.5% (Scavenger)
Safety Precaution: This procedure must be performed in a certified fume hood. TFA is highly corrosive.
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. The Trt group from D-cysteine will be scavenged by TIS, preventing re-alkylation of other residues.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA solution with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the white peptide pellet under vacuum. The crude peptide is now ready for purification by reverse-phase HPLC.
Conclusion: A Pathway to Success
The successful incorporation of D-cysteine via Fmoc SPPS is an achievable goal that hinges on a rational approach to side-chain protection and coupling chemistry. By understanding the mechanistic pitfalls, such as racemization, and selecting the appropriate protecting groups and activation methods, researchers can reliably synthesize complex D-cysteine-containing peptides. The Trityl (Trt) group remains the workhorse for most applications due to its reliability and straightforward removal during final cleavage. For more complex synthetic routes requiring orthogonal schemes, alternatives like Acm and Mmt provide essential flexibility. The protocols and strategies outlined in this guide serve as a validated starting point for drug development professionals and scientists to harness the full potential of D-cysteine in their peptide design endeavors.
References
-
Title: D-Amino acids in peptide applications: stability, plasma half-life, and bioavailability Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Racemization in peptide synthesis Source: Journal of Peptide Science URL: [Link]
-
Title: Oxyma-B, an excellent racemization suppressant for peptide synthesis Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: A review of strategies for selective disulfide bond formation in peptide synthesis Source: Journal of Peptide Science URL: [Link]
A Technical Guide to Fmoc-D-Cys(Trt)-OPfp: Strategic Application in Solid-Phase Peptide Synthesis
This guide provides an in-depth technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine Pentafluorophenyl Ester (Fmoc-D-Cys(Trt)-OPfp), a critical building block for the synthesis of complex peptides. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical properties, strategic advantages, and detailed protocols for the effective utilization of this reagent in Solid-Phase Peptide Synthesis (SPPS). The Chemical Abstracts Service (CAS) number for this compound is 200395-72-8.[1][2][3]
Foundational Principles: The Molecular Architecture of this compound
The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key chemical moieties: the Fmoc protecting group, the Trityl side-chain protectant, and the Pentafluorophenyl ester activating group. Understanding the role of each component is paramount to its successful application.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): This base-labile protecting group shields the α-amino functionality of the D-cysteine.[4][5] Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), an orthogonal deprotection strategy that leaves acid-labile side-chain protecting groups intact.[5][6]
-
The Trityl (Trt) Group: The bulky trityl group provides robust, acid-labile protection for the thiol side-chain of cysteine.[5] This prevents undesired side reactions, such as oxidation to form disulfide bonds, during the iterative cycles of peptide chain elongation.[5] The steric hindrance of the trityl group also minimizes the risk of side reactions like the formation of 3-(1-piperidinyl)alanine, a known issue with C-terminal cysteine residues in SPPS.[5]
-
The Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient activating group for the carboxyl terminus of the amino acid.[7] PFP esters are known for their high reactivity, facilitating rapid and efficient amide bond formation.[8][9] Kinetic studies have demonstrated that the coupling speed of PFP esters is significantly higher than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[9] Furthermore, PFP esters exhibit greater stability towards spontaneous hydrolysis compared to other activating agents, a crucial attribute for successful coupling reactions in SPPS.[10]
Quantitative Data and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 200395-72-8[1][2][3] |
| Molecular Formula | C₄₃H₃₀F₅NO₄S[1][2] |
| Molecular Weight | 751.77 g/mol [2] |
| Appearance | White powder[4] |
| Storage Temperature | 2-8°C |
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound is particularly advantageous in the synthesis of peptides where the precise incorporation of D-cysteine is critical for biological activity. The D-configuration of the cysteine residue can confer unique structural properties and resistance to enzymatic degradation in the final peptide.
The overall workflow for incorporating this compound into a growing peptide chain on a solid support is depicted in the following diagram:
Caption: Workflow for the incorporation of this compound in SPPS.
The following is a step-by-step methodology for the coupling of this compound in a manual or automated peptide synthesizer.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Coupling vessel or column for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 7-10 minutes.
-
Drain the piperidine solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[6]
-
-
Coupling Reaction:
-
Dissolve 1.5 to 3 equivalents of this compound in a minimal amount of DMF.
-
Add the dissolved amino acid derivative to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The high reactivity of the PFP ester often leads to rapid coupling.[8]
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times) and dry under vacuum if the synthesis is to be paused.
-
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group, are removed.
Cleavage Cocktail:
-
A common cleavage cocktail for removing the Trt group is Trifluoroacetic acid (TFA) with scavengers. A typical mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. TIS is crucial to scavenge the released trityl cations, preventing re-alkylation of sensitive residues.
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
The resulting peptide will have a free thiol group on the D-cysteine residue, which can then be used for subsequent modifications, such as disulfide bond formation.
Causality in Experimental Choices and Self-Validating Systems
The choice of this compound is a deliberate one, guided by the principles of orthogonal protection and efficient activation. The orthogonality of the Fmoc (base-labile) and Trt (acid-labile) groups is fundamental to modern SPPS, allowing for selective deprotection at different stages of the synthesis.[11]
The use of a pre-activated PFP ester constitutes a self-validating aspect of the protocol. Unlike in situ activation methods that can have variable efficiency and generate byproducts, the use of a stable, isolable active ester like this compound ensures a more controlled and reproducible coupling reaction. The progress of this reaction can be reliably monitored by the Kaiser test, providing a clear endpoint for the coupling step.
The following diagram illustrates the mechanism of PFP ester activation and subsequent amide bond formation:
Caption: Mechanism of amide bond formation using a PFP ester.
Concluding Remarks
This compound is a highly valuable reagent for the synthesis of peptides containing D-cysteine. Its well-defined chemical properties, including the orthogonal protection scheme and the highly reactive PFP ester, provide a robust and reliable method for the incorporation of this non-canonical amino acid. The protocols outlined in this guide, when followed with attention to detail, will enable researchers to successfully synthesize complex peptides for a wide range of applications in drug discovery and chemical biology.
References
-
Aapptec Peptides. This compound [200395-72-8]. [Link]
-
Bachem AG. This compound. Cambridge Bioscience. [Link]
-
MySkinRecipes. This compound. [Link]
-
Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9843-9883. [Link]
-
Hilvano, E. G. V., Liang, M. C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 23(24), 5488-5492. [Link]
-
van der Marel, G. A., van Boeckel, C. A. A., Wille, G., & Tesser, G. I. (1981). Application of the Trityl Group in Peptide Chemistry. [Link]
-
Wikipedia. Pentafluorophenyl esters. [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]
-
McMahon, C., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. [Link]
-
Campos, E., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. This compound - Bachem AG [bioscience.co.uk]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. This compound [myskinrecipes.com]
- 8. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 9. Pentafluorophenol and its derivatives [en.highfine.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
The Alchemist's Guide to Fmoc-D-Cys(Trt)-OPfp: A Technical Monograph on Safe and Effective Handling in Peptide Synthesis
This guide provides an in-depth exploration of Fmoc-D-Cys(Trt)-OPfp, a cornerstone reagent for the incorporation of D-cysteine in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a foundational understanding of the causality behind its safe handling and effective utilization. We will delve into the chemical intricacies of this molecule, providing a framework for its application that is both scientifically robust and validated by practical field experience.
Unveiling the Reagent: A Triumvirate of Functionality
This compound is a sophisticated amino acid derivative designed for precision in peptide synthesis. Its efficacy is rooted in the strategic combination of three key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) group, the trityl (Trt) group, and the pentafluorophenyl (PFP) ester.
-
The Fmoc Group (N-α Protection): This base-labile protecting group safeguards the alpha-amino functionality of the D-cysteine.[1] Its removal is typically achieved under mild basic conditions, most commonly with piperidine, ensuring the integrity of acid-sensitive protecting groups elsewhere in the peptide chain.[2]
-
The Trityl Group (Side-Chain Protection): The bulky and acid-labile trityl group shields the highly reactive thiol side chain of cysteine. This protection is crucial to prevent undesired side reactions such as oxidation to form disulfides during peptide elongation.[1] The trityl group's steric hindrance also aids in minimizing the formation of 3-(1-piperidinyl)alanine, a potential side product when cysteine is the C-terminal residue.[3]
-
The Pentafluorophenyl Ester (Carboxyl Activation): The PFP ester is a highly reactive activating group for the carboxyl end of the amino acid.[4] This pre-activation facilitates rapid and efficient peptide bond formation (coupling) and has been shown to minimize racemization, a significant concern with cysteine derivatives.[5]
This strategic design of orthogonal protecting groups (base-labile Fmoc and acid-labile Trt) coupled with a highly activated ester makes this compound a valuable tool for the synthesis of complex cysteine-containing peptides.[4]
Hazard Identification and Risk Mitigation: A Proactive Approach to Safety
While this compound is a powerful synthetic tool, its handling necessitates a thorough understanding of its potential hazards. The primary safety concerns are related to its physical form as a powder and its chemical reactivity.
Safety Data Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
Data sourced from supplier safety information.
Personal Protective Equipment (PPE): The First Line of Defense
A proactive safety posture begins with appropriate PPE. The following are mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against airborne particles.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the material.
-
Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, a NIOSH-approved N95 (or equivalent) respirator is recommended.
-
Protective Clothing: A lab coat should be worn to protect street clothes and prevent skin contact.
Engineering Controls: Creating a Safe Workspace
Engineering controls are critical for minimizing exposure to the powdered reagent:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[6]
-
Housekeeping: Maintain a clean workspace to prevent the accumulation of dust. Spills should be cleaned up promptly.
Handling, Storage, and Disposal: Ensuring Stability and Environmental Responsibility
Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound.
Storage and Handling Parameters:
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[7] | To minimize degradation and maintain the stability of the activated ester. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the thiol group, even though it is protected. |
| Moisture | Keep container tightly closed in a dry place.[6] | To prevent hydrolysis of the pentafluorophenyl ester. |
Spill Management
In the event of a spill, the following steps should be taken:
-
Small Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Shovel the material into a suitable container for disposal. Avoid generating dust. Do not allow the product to enter drains.[6]
Disposal
All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is crucial to prevent the release of this compound into the environment.
Experimental Protocols: From Reagent to Peptide
The following protocols provide a framework for the effective use of this compound in solid-phase peptide synthesis.
Workflow for Incorporating this compound in SPPS
Sources
Introduction: The Critical Role and Inherent Fragility of Fmoc-D-Cys(Trt)-OPfp
An In-Depth Technical Guide to the Storage and Handling of Fmoc-D-Cys(Trt)-OPfp
N-α-Fmoc-S-Trityl-D-Cysteine Pentafluorophenyl Ester, or this compound, is a specialized and highly valuable amino acid derivative essential for advanced Solid-Phase Peptide Synthesis (SPPS).[1] Its structure is meticulously designed for efficiency: the Fmoc group provides base-labile N-terminal protection, the bulky Trityl (Trt) group offers acid-labile side-chain protection for the reactive thiol, and the Pentafluorophenyl (Pfp) ester serves as a pre-activated carboxyl group for efficient peptide bond formation.[1][2] This combination is particularly advantageous for minimizing racemization, a common problem with cysteine derivatives during coupling reactions.[3]
However, the very features that make this compound a potent synthesis reagent also render it exceptionally sensitive to its environment. The high reactivity of the Pfp ester, crucial for coupling, makes it susceptible to premature degradation. Therefore, maintaining the chemical integrity of this compound from receipt to use is not merely a matter of best practice; it is a prerequisite for successful peptide synthesis. This guide provides a comprehensive framework for the optimal storage, handling, and quality control of this compound, grounded in the chemical principles governing its stability.
The Chemical Profile: Understanding the Sources of Lability
The stability of this compound is dictated by its three key functional groups. Understanding their individual vulnerabilities is fundamental to designing an effective storage and handling strategy.
-
Pentafluorophenyl (Pfp) Ester: This is the most sensitive component. As a highly activated ester, it is designed to react readily with nucleophiles (like the N-terminal amine of a growing peptide chain). Unfortunately, this reactivity extends to undesirable nucleophiles, with water being the most common culprit. Hydrolysis of the Pfp ester converts the activated acid back to its inert carboxylic acid form, rendering the molecule incapable of participating in coupling reactions.
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is the cornerstone of modern SPPS, prized for its removal under mild basic conditions (e.g., piperidine).[4] However, its lability means that exposure to even trace amounts of basic contaminants can lead to premature deprotection, compromising the purity of the reagent.
-
Trityl (Trt) Group: This bulky group provides robust protection for the cysteine thiol, preventing unwanted oxidation and disulfide bond formation.[2] It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like Trifluoroacetic Acid (TFA).[5] While generally stable under recommended storage, its integrity is crucial for preventing side reactions.
The interplay of these functionalities necessitates a multi-faceted approach to preservation, focusing on the stringent exclusion of moisture, light, and chemical contaminants.
Core Storage and Handling Recommendations
To ensure maximum shelf-life and performance, the following conditions are imperative. These recommendations synthesize data from various suppliers and are based on chemical first principles.[6][7][8]
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower for long-term storage (months to years). | Significantly reduces the rate of all degradation reactions, especially hydrolysis of the Pfp ester. |
| 2-8°C for short-term storage (days to weeks).[8] | Acceptable for in-use vials, but not recommended for archival storage. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly protecting the Pfp ester from hydrolysis and the thiol group from potential oxidation if any deprotection occurs. |
| Humidity | Strictly Anhydrous | Moisture is the primary reactant in the hydrolytic degradation of the Pfp ester. Storage in a desiccated environment is critical.[9] |
| Light | Protection from Light (Amber Vial) | Although not the primary degradation vector, photolytic degradation is a potential risk for complex organic molecules. Protection is a standard precaution. |
| Container | Tightly Sealed, Chemically Inert Vials | Prevents ingress of atmospheric moisture and contaminants. Use of vials with PTFE-lined caps is recommended.[9] |
Visualizing the Degradation Pathways
Improper storage initiates a cascade of competing degradation reactions that irreversibly damage the reagent. The following diagram illustrates the primary vulnerabilities of the this compound molecule.
Caption: Key degradation pathways for this compound.
Experimental Protocols for Integrity Maintenance
Adherence to strict protocols during handling is as crucial as maintaining static storage conditions.
Protocol for Initial Receipt and Aliquoting
Objective: To prepare smaller, single-use aliquots from a bulk container to prevent repeated exposure of the main stock to the atmosphere.
Methodology:
-
Preparation: Move the sealed bulk container of this compound, a set of small amber glass vials with PTFE-lined caps, and necessary tools into an inert atmosphere glovebox. If a glovebox is unavailable, use a glove bag purged thoroughly with argon or nitrogen.
-
Equilibration: Allow the sealed bulk container to equilibrate to the ambient temperature inside the glovebox for at least 60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder when opened.
-
Aliquoting: Once equilibrated, open the main container. Weigh the desired amount of powder (e.g., 50-100 mg) into each of the smaller vials. Work swiftly to minimize exposure time.
-
Inerting and Sealing: Before sealing each new aliquot, flush the headspace of the vial with argon or nitrogen. Tightly seal the cap.
-
Labeling and Storage: Clearly label each aliquot with the compound name, lot number, date, and weight. Place the newly created aliquots and the resealed bulk container into a desiccator cabinet within a -20°C freezer.
Protocol for Quality Control Assessment via HPLC
Objective: To verify the purity of a stored aliquot before use in a critical synthesis.
Methodology:
-
Sample Preparation:
-
Remove one aliquot from the -20°C freezer and allow it to warm to room temperature in a desiccator (approx. 30-60 minutes).
-
Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of acetonitrile.
-
-
HPLC Conditions:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
A pure sample should exhibit a single major peak.[10]
-
The presence of a significant, more polar peak appearing earlier in the chromatogram is indicative of the hydrolyzed product, Fmoc-D-Cys(Trt)-OH.
-
Compare the resulting chromatogram to a reference from a new batch or the manufacturer's certificate of analysis to confirm identity and purity. A purity level of ≥98% is typically required for SPPS.
-
Workflow for Handling and Quality Control
The following diagram outlines the logical flow from receiving the reagent to its use in synthesis, ensuring integrity at every step.
Caption: Recommended workflow for handling this compound.
Conclusion
This compound is a high-performance reagent whose efficacy is directly tied to its chemical purity. Its activated Pfp ester makes it exquisitely sensitive to hydrolysis, mandating a rigorous storage and handling protocol centered on the absolute exclusion of moisture and maintenance at low temperatures (-20°C). By implementing the multi-layered strategy outlined in this guide—from controlled aliquoting in an inert atmosphere to routine quality control—researchers can protect their investment, ensure the reproducibility of their synthetic results, and ultimately accelerate the development of novel peptide-based therapeutics.
References
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Available at: [Link]
-
ResearchGate. Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... Available at: [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group. Available at: [Link]
-
PubMed Central. Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Available at: [Link]
-
Electronic Supplementary Information. [No specific title available]. Available at: [Link]
-
Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Available at: [Link]
-
Angene. High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis. Available at: [Link]
-
CEM Corporation. SDS Sheets. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 167015-11-4|Fmoc-D-Cys(Trt)-OH|BLD Pharm [bldpharm.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-D-Cys(Trt)-OPfp: Sourcing, Purity, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quality of each building block is paramount to the success of the final product. This guide provides an in-depth analysis of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp), a critical reagent for the incorporation of D-cysteine into peptide chains. We will explore its chemical properties, key considerations for sourcing from reliable suppliers, the significance of its purity, and its application in Solid-Phase Peptide Synthesis (SPPS).
The Strategic Advantage of this compound in Peptide Synthesis
The choice of an amino acid derivative in SPPS is a critical decision that influences coupling efficiency, yield, and the purity of the final peptide. This compound is a pre-activated form of Fmoc-D-Cys(Trt)-OH, offering distinct advantages over in-situ activation methods.
The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating a rapid and efficient aminolysis reaction with the free N-terminal amine of the growing peptide chain. This high reactivity is crucial for driving the coupling reaction to completion, especially for sterically hindered amino acids or during the synthesis of long or complex peptide sequences. Furthermore, Pfp esters are known for their relative stability against premature hydrolysis compared to other active esters, allowing for their isolation, purification, and storage.[1][2] This pre-activation strategy circumvents the need for additional coupling reagents during the synthesis cycle, simplifying the process and reducing the risk of side reactions associated with many common activators.[3][4]
For cysteine-containing peptides, racemization at the α-carbon is a significant concern. The use of pre-activated esters like this compound has been shown to minimize this risk compared to some in-situ activation methods, which can promote epimerization.[4]
Supplier Landscape and Purity Specifications
A reliable supply of high-purity this compound is essential for reproducible results in research and drug development. Several reputable suppliers specialize in amino acid derivatives for peptide synthesis.
Key Suppliers:
-
Aapptec: A well-established supplier of peptide synthesis reagents, offering this compound.[5]
-
Bachem: A leading manufacturer of amino acid derivatives and peptides, providing this compound for research and development purposes.
-
Various Chemical Suppliers: A number of chemical suppliers listed on platforms like ChemicalBook also offer this reagent, with purities generally advertised as ≥97% or ≥98% by HPLC.[6]
Purity Considerations:
The purity of this compound is a critical parameter that directly impacts the quality of the synthesized peptide. Impurities can lead to the incorporation of incorrect amino acids, truncated sequences, or difficult-to-remove byproducts in the final peptide product. When sourcing this reagent, it is imperative to obtain a Certificate of Analysis (CoA) that details the purity and the analytical methods used for its determination.
| Parameter | Typical Specification | Analytical Method | Significance |
| Purity | ≥97% (often ≥98%) | High-Performance Liquid Chromatography (HPLC) | Ensures that the primary component is the desired amino acid derivative, minimizing the presence of contaminants that could interfere with the synthesis. |
| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR) | Confirms the chemical structure of the compound, ensuring that the correct molecule is being used. |
| Enantiomeric Purity | Typically not specified for OPfp ester, but high for the parent acid (e.g., ≥99.5%) | Chiral HPLC | For the precursor Fmoc-D-Cys(Trt)-OH, high enantiomeric purity is crucial to prevent the incorporation of the incorrect L-isomer into the peptide chain.[7] |
| Residual Solvents | Specified limits | Gas Chromatography (GC) | High levels of residual solvents can interfere with the synthesis process and may be difficult to remove from the final peptide. |
| Water Content | Specified limits | Karl Fischer Titration | Excess water can hydrolyze the active ester, reducing its coupling efficiency. |
Potential Impurities and Their Impact:
-
Fmoc-D-Cys(Trt)-OH: The unactivated carboxylic acid is a common impurity. Its presence will lead to incomplete coupling as it will not react with the N-terminal amine without an activating agent.
-
Di-peptides or Tri-peptides: Self-condensation of the activated amino acid can lead to the formation of small peptide impurities.
-
Byproducts from Synthesis: Impurities from the synthesis of the OPfp ester itself may be present and could potentially be incorporated into the peptide chain.
Experimental Workflow: Incorporation of this compound in SPPS
The following is a generalized protocol for the coupling of this compound in Fmoc-based solid-phase peptide synthesis.
Diagram of the SPPS Cycle with this compound:
Caption: Nucleophilic attack of the peptide's N-terminal amine on the activated carbonyl of this compound.
Conclusion: Ensuring Success in Peptide Synthesis
This compound is a highly valuable reagent for the synthesis of D-cysteine-containing peptides. Its pre-activated nature offers significant advantages in terms of coupling efficiency and reduced side reactions, particularly racemization. For researchers and drug development professionals, the key to successfully utilizing this building block lies in sourcing high-purity material from reputable suppliers and verifying its quality through a comprehensive Certificate of Analysis. By understanding the chemical principles behind its application and adhering to optimized protocols, scientists can confidently incorporate D-cysteine into complex peptide structures, advancing the frontiers of peptide-based therapeutics and research.
References
-
Aapptec. Fmoc-Amino Acid OPfp Esters. [Link]
-
Bachem AG. This compound. [Link]
-
Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp... [Link]
-
Aapptec. This compound [200395-72-8]. [Link]
-
chemical-api.com. High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis. [Link]
-
Wikipedia. Pentafluorophenyl esters. [Link]
-
National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]
-
Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]
Sources
Methodological & Application
Standard protocol for using Fmoc-d-cys(trt)-opfp in SPPS
Application Note & Protocol
Strategic Incorporation of D-Cysteine in SPPS: A Protocol for Using Pre-Activated Fmoc-d-cys(trt)-opfp
Abstract
The incorporation of non-proteinogenic amino acids, such as D-cysteine, is a critical strategy in modern peptide-based drug development to enhance proteolytic stability and modulate biological activity. This document provides a comprehensive guide for the efficient and reliable incorporation of D-cysteine into a growing peptide chain using this compound in solid-phase peptide synthesis (SPPS). The use of a pentafluorophenyl (Pfp) active ester simplifies the coupling step by eliminating the need for in-situ activation, thereby reducing the risk of side reactions and racemization. We present detailed protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield synthesis of cysteine-containing peptides for research and drug development applications.
Introduction: The Advantage of Pre-Activation
Standard solid-phase peptide synthesis relies on activating the carboxylic acid of an incoming Fmoc-amino acid to facilitate amide bond formation. This is typically achieved using carbodiimide-based reagents like DIC or HBTU/HATU. While effective, these methods can sometimes lead to side reactions, most notably racemization, especially during the activation of cysteine.
This compound is a pre-activated amino acid derivative that circumvents these issues. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, allowing for a direct and clean coupling reaction with the free N-terminus of the peptide chain without requiring additional coupling reagents. This approach offers several distinct advantages:
-
Minimized Racemization: By avoiding in-situ activation steps, the risk of epimerization at the alpha-carbon is significantly reduced, preserving the stereochemical integrity of the D-cysteine residue.
-
Simplified Workflow: The protocol is streamlined as the activation step is eliminated, reducing reagent preparation time and potential for error.
-
High Coupling Efficiency: Pfp esters are highly reactive, ensuring rapid and efficient amide bond formation, often leading to higher crude peptide purity.
This guide will detail the use of this reagent, from resin preparation to final peptide cleavage, providing the user with a robust framework for success.
Reagent Profile and Mechanism of Action
Understanding the structure of this compound is key to its effective use. Each component serves a specific and critical function in the SPPS workflow.
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amine. It remains stable under the mildly acidic conditions sometimes used in SPPS but is efficiently removed by a secondary amine base, typically piperidine.
-
D-Cysteine: The D-enantiomer of the amino acid, providing resistance to enzymatic degradation in the final peptide.
-
Trt (Trityl): A bulky, acid-labile protecting group for the thiol (-SH) side chain of cysteine. It prevents undesired side reactions, such as disulfide bond formation, during synthesis. Its steric hindrance also helps suppress racemization. The Trt group is removed during the final acid-mediated cleavage from the resin.
-
OPfp (Pentafluorophenyl Ester): An electron-withdrawing group that makes the ester a highly efficient acylating agent. It reacts directly with the nucleophilic primary amine of the growing peptide chain to form a stable amide bond, releasing pentafluorophenol as a byproduct.
Figure 1: Simplified workflow for a single coupling cycle in SPPS using the pre-activated this compound reagent.
The coupling mechanism proceeds via nucleophilic acyl substitution, where the deprotected N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the Pfp ester.
Figure 2: Reaction mechanism for the coupling of this compound to the growing peptide chain.
Materials and Reagents
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel with fritted disk
-
Shaker or vortexer
-
Vacuum manifold for washing
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Lyophilizer
Reagents and Solvents
-
This compound
-
SPPS-grade resin (e.g., Rink Amide, Wang resin) pre-loaded with the first amino acid.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Diisopropylethylamine (DIPEA), optional for specific protocols
-
Methanol (MeOH)
-
Cleavage Cocktail (Example: Reagent B):
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Cold diethyl ether
Experimental Protocols
This protocol assumes a starting scale of 0.1 mmol of resin. Adjust volumes accordingly for different scales.
Protocol 1: Resin Swelling and N-Terminal Fmoc Deprotection
-
Place the resin (0.1 mmol substitution) in a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Add 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine.
Protocol 2: Coupling of this compound
This is the critical step where the pre-activated amino acid is introduced. No additional coupling agents are needed.
| Parameter | Recommended Value | Rationale |
| Reagent Equivalents | 1.5 - 2.0 eq. | Ensures a sufficient excess to drive the reaction to completion without being wasteful. |
| Solvent | DMF | Excellent solvating properties for both the peptide chain and the incoming amino acid. |
| Base (Optional) | 0.5 - 1.0 eq. DIPEA | Can accelerate the reaction but may increase racemization risk. Often omitted for Pfp esters. |
| Reaction Time | 1 - 3 hours | Pfp esters are highly reactive. Reaction progress should be monitored. |
| Temperature | Room Temperature | Sufficient for efficient coupling. |
Step-by-Step Procedure:
-
Following the final wash after deprotection (Step 7 in Protocol 5.1), ensure the resin is solvent-free by draining thoroughly.
-
Dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the dissolved amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring the Reaction (Optional but Recommended): Perform a Kaiser test on a small sample of beads after 1 hour. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the reaction time for another 1-2 hours.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin extensively to remove any unreacted amino acid and the pentafluorophenol byproduct. A typical wash cycle is:
-
DMF (x3)
-
DCM (x3)
-
DMF (x3)
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Global Deprotection
This step cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Trt group from D-cysteine.
CAUTION: This procedure must be performed in a certified fume hood. TFA is highly corrosive.
-
Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare the cleavage cocktail (e.g., Reagent B) and cool it on an ice bath.
-
Add the cold cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the released Trt cations, preventing side reactions with other residues like tryptophan.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (approx. 40-50 mL).
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance from the growing peptide chain. 3. Poor resin swelling or aggregation. | 1. Extend the coupling time for another 1-2 hours. 2. Perform a second coupling (recouple) with a fresh solution of this compound. 3. Ensure adequate swelling and agitation; consider using a solvent like NMP. |
| Low Final Yield | 1. Incomplete coupling at one or more steps. 2. Premature cleavage of Trt group. 3. Loss of peptide during washes or precipitation. | 1. Use a small excess of the Pfp ester (e.g., 2.0 eq). 2. Avoid any acidic conditions during synthesis. Ensure piperidine solution is fresh and free of acidic degradation products. 3. Handle carefully during workup. |
| Side Product Detected in HPLC | 1. Racemization of D-Cysteine. 2. Re-attachment of Trt cation to other residues (e.g., Trp). 3. Deletion sequence from incomplete coupling. | 1. Avoid using an external base (DIPEA) if possible, as it can promote racemization. 2. Ensure a sufficient amount of scavenger (TIS) is used in the cleavage cocktail. 3. Implement a capping step with acetic anhydride after coupling to block unreacted amines. |
Safety and Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
DMF: A potential reproductive toxin. Handle only in a well-ventilated area or fume hood.
-
Piperidine: Corrosive and flammable. Always handle in a fume hood.
-
TFA: Highly corrosive and causes severe burns. Always use in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research. [Link]
A Senior Application Scientist's Guide to Coupling Strategies for Fmoc-D-Cys(Trt)-OH and its Pentafluorophenyl Ester
An Application Note on Methodologies for the Incorporation of Fmoc-D-Cys(Trt) Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of cysteine residues into peptide sequences is fundamental for creating complex therapeutic peptides, enabling disulfide bridging, and allowing for site-specific conjugation. The use of N-α-Fmoc-S-Trityl-D-Cysteine (Fmoc-D-Cys(Trt)-OH) is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] However, cysteine is notoriously susceptible to racemization during carboxyl group activation, a challenge that can compromise the chiral integrity and biological activity of the final peptide.[3][4] This application note provides a comprehensive technical guide to the two primary strategies for incorporating this critical building block: the in situ activation of Fmoc-D-Cys(Trt)-OH with common coupling reagents, and the use of its pre-activated pentafluorophenyl (Pfp) ester, Fmoc-D-Cys(Trt)-OPfp.[5][6] We will dissect the mechanistic rationale behind each approach, provide field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy to ensure high coupling efficiency while preserving stereochemical purity.
Part I: The Strategic Importance of the Cys(Trt) Building Block
The Fmoc-D-Cys(Trt)-OH derivative is engineered for orthogonality and stability in Fmoc-based SPPS.
-
Fmoc Group (N-α-9-fluorenylmethyloxycarbonyl): This amine protecting group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for sequential N-terminal deprotection.[1]
-
Trt Group (S-triphenylmethyl or Trityl): This bulky protecting group on the cysteine thiol offers robust, acid-labile protection.[1] It effectively prevents the premature oxidation of the thiol to form disulfide bonds during synthesis.[1] Furthermore, its steric bulk is known to minimize base-catalyzed side reactions, such as the formation of 3-(1-piperidinyl)alanine, particularly when cysteine is the C-terminal residue.[1][3] The Trt group is typically removed during the final trifluoroacetic acid (TFA) cleavage cocktail, often requiring a scavenger like triisopropylsilane (TIS) to effectively quench the reactive trityl cation.[7][8]
-
OPfp (Pentafluorophenyl Ester): In the case of this compound, the carboxylic acid is pre-activated. Pfp esters are stable, often crystalline solids that are highly reactive towards nucleophilic attack by the free N-terminal amine of the growing peptide chain.[5][6] This pre-activation strategy circumvents the need for in situ activation during the coupling step on the solid support.
The choice of methodology for incorporating this amino acid is a critical decision point in the synthesis workflow, as illustrated below.
Caption: Alternative workflows for coupling Fmoc-D-Cys(Trt) derivatives.
Part II: Strategy A - In Situ Activation of Fmoc-D-Cys(Trt)-OH
This is the most common approach, where the free carboxylic acid is activated directly in the reaction vessel using a coupling reagent just before its introduction to the peptide-resin. The primary challenge with this method is controlling racemization.
The Mechanism of Racemization
Activation of the carboxylic acid makes the α-proton more acidic and thus susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[3][9] Cysteine and histidine are particularly prone to this side reaction.[3] The choice of coupling reagent, additives, and base is therefore critical to suppress this pathway.
Recommended Reagent Systems
-
Carbodiimides with Nucleophilic Additives (e.g., DIC/OxymaPure®)
-
Mechanism: Diisopropylcarbodiimide (DIC) is a dehydrating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. The addition of a nucleophilic agent like OxymaPure (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then cleanly reacts with the amine.
-
Expertise & Experience: This combination is highly recommended for minimizing racemization when coupling Fmoc-Cys(Trt)-OH.[5] DIC is preferred over Dicyclohexylcarbodiimide (DCC) in SPPS because its urea byproduct (D-IPU) is soluble in common solvents like DMF and can be easily washed away, whereas DCC's byproduct (DCU) is insoluble and can clog resin filters.[5] Studies have shown that while racemization still occurs with this method (e.g., 3.3% with DIPCDI/Oxyma Pure for Fmoc-Cys(Trt)-OH), it is often lower than with other systems.[7]
-
-
Onium Salts (e.g., HBTU, HATU, COMU)
-
Mechanism: These reagents, including aminium/uronium salts like HBTU and HATU, react with the carboxylate to form an active ester (OBt or OAt ester, respectively). This reaction is fast and highly efficient.[5][10]
-
Expertise & Experience:
-
HBTU/HCTU: These are highly effective and fast-acting reagents.[10] They require a tertiary base, typically N,N-Diisopropylethylamine (DIPEA), for activation.
-
HATU: This reagent is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. It is generally more reactive than HBTU, leading to faster couplings with less epimerization, making it a preferred choice for difficult or sterically hindered couplings.[11]
-
COMU: A third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable to or exceeding HATU and is considered safer due to the absence of potentially explosive benzotriazole derivatives.[5] Its byproducts are also more soluble, simplifying purification.
-
-
Caption: Simplified mechanism of HBTU-mediated activation.
Protocol 1: DIC/OxymaPure Coupling of Fmoc-D-Cys(Trt)-OH
This protocol is optimized to minimize racemization.
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimal amount of DMF.
-
Initiate Coupling: Add DIC (3.0 eq) to the activation solution and vortex briefly. Immediately add the entire solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines. If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: HATU/Collidine Coupling of Fmoc-D-Cys(Trt)-OH
This protocol uses a more potent coupling reagent and a base known to suppress racemization.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Reagent Solution: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Initiate Coupling: Add 2,4,6-Collidine (6.0 eq) to the reagent solution and vortex. Immediately add the solution to the peptide-resin. The use of collidine instead of DIPEA is reported to significantly suppress racemization during cysteine coupling.[12]
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow Steps 5 and 6 from Protocol 1.
Part III: Strategy B - Coupling with Pre-activated this compound
This strategy simplifies the coupling step and is a powerful tool for preventing racemization, as the chiral center is not exposed to the activating reagents and base simultaneously on the resin.
Rationale and Mechanism
The pentafluorophenyl ester is a highly effective acylating agent. The electron-withdrawing nature of the five fluorine atoms makes the Pfp group an excellent leaving group. The coupling proceeds via direct nucleophilic attack from the N-terminal amine of the peptide chain on the ester carbonyl. A mild, non-nucleophilic base is typically added to ensure the N-terminal amine remains in its deprotonated, reactive state.
Caption: Coupling mechanism of a pre-activated Pfp ester.
Protocol 3: Base-Mediated Coupling of this compound
This protocol is straightforward as no pre-activation step is required.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve this compound (2.0-3.0 eq) in DMF.
-
Initiate Coupling: Add the coupling solution to the deprotected peptide-resin. Then, add a mild base such as DIPEA (1.0-2.0 eq). The base is added to neutralize any protonated amines, not to activate the Pfp ester.
-
Reaction: Agitate the reaction vessel at room temperature for 1-3 hours. Pfp ester couplings are generally very efficient.
-
Monitoring & Washing: Follow Steps 5 and 6 from Protocol 1.
Part IV: Comparative Analysis & Best Practices
The choice between in situ activation and pre-activated esters depends on the specific requirements of the synthesis.
| Feature | Strategy A: In Situ Activation (e.g., HATU) | Strategy B: Pre-Activated Ester (OPfp) |
| Racemization Risk | Moderate to High, dependent on base & reagent choice | Very Low, activation is performed off-resin |
| Coupling Speed | Very Fast (often < 1 hour) | Fast (1-3 hours) |
| Cost-Effectiveness | High (reagents are commodities) | Lower (Pfp-ester is a more expensive derivative) |
| Convenience | Requires careful preparation of activation mix | Simpler coupling step; no pre-activation needed |
| Best For... | Routine synthesis, internal sequence positions | C-terminal couplings, racemization-sensitive sequences |
Field-Proven Insights:
-
C-Terminal Cysteine: For peptides with a C-terminal cysteine, the risk of racemization is highest. Using this compound or the DIC/Oxyma protocol is strongly advised.
-
Steric Hindrance: If the N-terminal amine on the resin is sterically hindered, a more powerful in situ reagent like HATU may be necessary to drive the reaction to completion. Microwave-assisted SPPS can also be highly effective in overcoming such challenges.[13]
-
Monitoring is Key: Regardless of the method, always verify coupling completion with a ninhydrin test. Incomplete coupling is a more common source of failed synthesis than the side reactions discussed here. A double coupling is a simple and effective solution for stubborn couplings.
Conclusion
The successful incorporation of Fmoc-D-Cys(Trt)-OH is a controllable process when the underlying chemical principles are understood. For routine applications where cost is a primary driver, in situ activation with modern onium salts like HATU or COMU, paired with a racemization-suppressing base like collidine, offers a robust solution. For critical applications, particularly at the C-terminus or in sequences known to be sensitive, the use of the pre-activated this compound ester provides the highest degree of chiral security, justifying its additional cost. By selecting the appropriate strategy and adhering to optimized protocols, researchers can confidently synthesize complex cysteine-containing peptides with high purity and yield.
References
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec, LLC. [Link]
-
Nowick, J.S. Lab. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Cajide, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
Blopeptide. (n.d.). High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis. Blopeptide. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec, LLC. [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Bofill, J. M., et al. (2010). Recent developments in solid-phase peptide synthesis. Tetrahedron, 66(44), 8477-8527.
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec, LLC. [Link]
-
Park, J. H., et al. (2012). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of peptide science, 18(7), 449-55. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Robertson, A. D., & Brimble, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9656-9714. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. (Note: A comprehensive review of coupling reagents).
- Carpino, L. A., et al. (1993). (1-Hydroxy-7-azabenzotriazole)-based peptide coupling reagents. Journal of the American Chemical Society, 115(10), 4397–4398.
- Knorr, R., et al. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes & Protocols: Strategic Use of Fmoc-D-Cys(Trt)-OPfp in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Cyclization and the Role of a Specialized Amino Acid Derivative
Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and larger biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability compared to their linear counterparts.[1][2] The synthesis of these architecturally complex molecules, however, demands a sophisticated chemical strategy, particularly in the selection of building blocks and cyclization methodologies.
This guide provides a detailed exploration of Fmoc-D-Cys(Trt)-OPfp , a specialized amino acid derivative, and its application in the robust synthesis of cyclic peptides. We will delve into the rationale behind its unique trifecta of functional groups—the Fmoc N-α-protecting group, the acid-labile Trityl (Trt) thiol-protecting group, and the highly reactive Pentafluorophenyl (Pfp) ester. This combination offers a powerful toolkit for researchers engaged in peptide-based drug discovery. Furthermore, the incorporation of a D-enantiomer of cysteine is a deliberate design choice to confer resistance to enzymatic degradation, a critical attribute for therapeutic candidates.[3]
Part 1: Core Chemistry & Strategic Advantages of this compound
The efficacy of this compound in cyclic peptide synthesis stems from the distinct roles of its constituent chemical moieties. A thorough understanding of these components is crucial for its successful application.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the N-α-amine. Its removal under mild, non-acidic conditions (typically with piperidine) is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), ensuring the integrity of acid-sensitive protecting groups on amino acid side chains and the resin linkage.[4]
-
Trityl (Trt) Group: The trityl group provides robust protection for the highly reactive thiol side chain of cysteine.[5] It is stable to the basic conditions used for Fmoc deprotection but can be efficiently removed with trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is fundamental to controlled disulfide bond formation. The bulky nature of the Trt group also effectively prevents unwanted side reactions of the thiol during peptide chain elongation.[3]
-
Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly activated form of the C-terminal carboxylic acid.[6] This activation facilitates rapid and efficient amide bond formation, minimizing the need for additional, and often problematic, coupling reagents at the site of cyclization.[7] Pfp esters are also noted for being less susceptible to spontaneous hydrolysis compared to other active esters.[8]
-
D-Cysteine Configuration: The use of the D-enantiomer of cysteine is a strategic choice to enhance the proteolytic stability of the final cyclic peptide.[3] Most naturally occurring proteases are stereospecific for L-amino acids, making peptides incorporating D-amino acids less susceptible to enzymatic degradation and thus extending their in-vivo half-life.
The synergy of these four components in a single building block provides a streamlined and efficient approach to the synthesis of complex cyclic peptides.
Caption: Chemical structure and functional components of this compound.
Part 2: Synthesis of the Linear Peptide Precursor (Solid-Phase Methodology)
The synthesis of the linear peptide, which will subsequently be cyclized, is performed using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9]
Resin Selection
For the synthesis of peptides destined for head-to-tail cyclization, a highly acid-sensitive resin is required. This allows for the cleavage of the fully protected peptide from the solid support while keeping the side-chain protecting groups intact. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this purpose.[10][11]
Step-by-Step SPPS Protocol
The following is a generalized protocol for the manual synthesis of a linear peptide precursor on 2-CTC resin. The final amino acid to be coupled will be our specialized derivative, this compound, which will be added in the solution phase after cleaving the peptide from the resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH for internal cysteine residues if any)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing solvent: Methanol (MeOH)
-
Cleavage solution for protected peptide: Acetic acid/Trifluoroethanol/DCM (1:2:7)
Protocol:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-amino acid (2 equivalents relative to resin capacity) in DCM.
-
Add DIPEA (4 equivalents).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. A Kaiser test can be performed to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Cleavage of the Protected Peptide from Resin:
-
Wash the final peptide-resin with DCM.
-
Add the cleavage solution (Acetic acid/Trifluoroethanol/DCM) to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Evaporate the solvent under reduced pressure. The resulting crude protected peptide is used directly in the next step.
-
Table 1: Key Parameters for SPPS of Linear Precursor
| Parameter | Recommended Value/Reagent | Rationale |
| Resin | 2-Chlorotrityl Chloride | Allows cleavage of protected peptide under mild acidic conditions, preserving side-chain protecting groups for solution-phase cyclization.[11] |
| Coupling Chemistry | HBTU/HOBt or HATU with DIPEA | Provides efficient and rapid amide bond formation with minimal racemization.[4] |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard, mild basic condition for Fmoc removal, orthogonal to acid-labile side-chain protecting groups.[4] |
| Cleavage Cocktail | Acetic acid/TFE/DCM | Mildly acidic conditions to cleave from 2-CTC resin without removing Trt or other acid-labile side-chain groups. |
Part 3: Cyclization Strategies
With the linear, side-chain protected peptide in hand, the crucial cyclization step can be performed. The use of this compound at the C-terminus of the linear precursor opens up elegant pathways for cyclization.
Head-to-Tail Cyclization via Pfp Ester Activation
This is the most direct cyclization method when using a C-terminal Pfp ester. The strategy involves deprotecting the N-terminal Fmoc group of the linear precursor, which then allows the free N-terminal amine to attack the activated C-terminal Pfp ester, forming a cyclic amide bond.[12][13]
Protocol:
-
Final Coupling and N-terminal Deprotection:
-
Couple the final amino acid, this compound, to the N-terminus of the cleaved, protected peptide in solution using standard coupling conditions (e.g., HBTU/DIPEA).
-
After purification of the linear precursor, treat with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
-
Intramolecular Cyclization:
-
Dissolve the deprotected linear peptide in a high-polarity solvent like DMF at a very low concentration (0.1-1 mM). This is critical to favor the intramolecular cyclization over intermolecular polymerization.[14][15]
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to facilitate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC and Mass Spectrometry.
-
-
Global Deprotection:
-
Once cyclization is complete, evaporate the DMF.
-
Add a cleavage cocktail such as TFA/TIPS/H₂O (95:2.5:2.5) to the crude cyclic peptide to remove the Trt group from cysteine and any other remaining side-chain protecting groups. Triisopropylsilane (TIS) is a crucial scavenger that irreversibly captures the released trityl cations, preventing side reactions.[16]
-
Stir for 2-3 hours at room temperature.
-
Precipitate the crude cyclic peptide with cold diethyl ether.
-
Caption: Workflow for head-to-tail cyclization using a C-terminal Pfp ester.
Cyclization via Disulfide Bond Formation
Alternatively, if the peptide sequence contains two cysteine residues, cyclization can be achieved through the formation of an intramolecular disulfide bond.[17][18]
Protocol:
-
Synthesis and Deprotection:
-
Synthesize the linear peptide containing two D-Cys(Trt) residues using the SPPS protocol described above.
-
Cleave the peptide from the resin and perform global deprotection using a TFA/TIS/H₂O cocktail. This will cleave the peptide from the resin and simultaneously remove the Trt groups, exposing the free thiols.
-
-
Oxidative Cyclization:
-
Dissolve the crude linear peptide with free thiols in a large volume of aqueous buffer (e.g., ammonium bicarbonate, pH 8-8.5) at a low concentration (0.1-1 mM).[19]
-
Stir the solution vigorously while open to the air. Atmospheric oxygen will slowly oxidize the thiols to form the disulfide bond.
-
Alternatively, for faster or more controlled oxidation, other reagents like hydrogen peroxide, potassium ferricyanide, or iodine can be used.[20]
-
Monitor the reaction by HPLC and Mass Spectrometry until the linear precursor is consumed.
-
Part 4: Purification and Characterization
The final, crucial steps involve purifying the cyclic peptide and verifying its identity and purity.
Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides.[21]
-
Technique: Reversed-phase HPLC (RP-HPLC) is most commonly used.
-
Column: A C18 column is typically effective for a wide range of peptides.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%), is used to elute the peptide.[22]
-
Detection: UV detection at 214 nm and 280 nm is standard. Fractions are collected across the peak corresponding to the desired product.
Characterization by Mass Spectrometry
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized cyclic peptide.[23]
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the cyclic peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition.[1]
Table 2: Expected Analytical Outcomes
| Analysis | Purpose | Expected Result |
| RP-HPLC | Purity Assessment & Purification | A single major peak, ideally >95% purity after purification.[21] |
| Mass Spectrometry (MS) | Identity Confirmation | Observed mass matches the calculated monoisotopic mass of the target cyclic peptide.[23] |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern can help confirm the amino acid sequence, though cyclic peptides can be challenging to sequence this way.[1] |
Conclusion
This compound is a highly versatile and powerful building block for the synthesis of cyclic peptides. Its pre-activated C-terminus streamlines head-to-tail cyclization, while the orthogonal protecting groups and D-configuration provide the control and stability necessary for developing robust therapeutic candidates. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to leverage this unique reagent, accelerating the discovery and development of next-generation peptide-based drugs.
References
-
Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9933-9994. Available from: [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Available from: [Link]
-
Niv, M. Y. (2014). Understanding and Designing Head-to-Tail Cyclic Peptides. Israel Journal of Chemistry, 54(8-9), 1218-1228. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Available from: [Link]
-
Li, Y., & Li, S. (2009). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Peptide Science, 15(11), 715-721. Available from: [Link]
-
AAPPTec. (n.d.). This compound [200395-72-8]. Available from: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available from: [Link]
-
Sheppard, T. D. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1). Available from: [Link]
-
LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. Available from: [Link]
-
Gorbatyuk, V. Y., et al. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Molecular Biosciences, 7, 91. Available from: [Link]
-
Albericio, F., & Malde, A. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 6(3), 48. Available from: [Link]
-
Laskin, J., & Yang, Z. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In The Encyclopedia of Mass Spectrometry (pp. 1-12). Available from: [Link]
-
D'Souza, L., & Camarero, J. A. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Journal of Visualized Experiments, (88), e51651. Available from: [Link]
-
Chen, Y., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development, 24(7), 1315-1322. Available from: [Link]
-
Francke, R., & Little, R. D. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(25), 7016-7019. Available from: [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Available from: [Link]
-
Wang, X. Y., et al. (2005). Synthesis of small cyclic peptides containing the disulfide bond. Arkivoc, 2005(11), 169-176. Available from: [Link]
-
Wikipedia. (2024). Pentafluorophenyl esters. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Available from: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
Plopis, V. A., et al. (1991). Convenient synthesis of a cyclic peptide disulfide: A type II β-turn structural model. Biopolymers, 31(2), 235-238. Available from: [Link]
-
Pearson, D. A., et al. (1995). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Research, 8(5), 298-301. Available from: [Link]
-
Hopax Fine Chemicals. (n.d.). The Role of D-Cysteine Derivatives in Modern Chemical Synthesis. Available from: [Link]
-
ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
Giddings, A. I., et al. (2015). Accurate quantification of modified cyclic peptides without the need for authentic standards. Analytical and Bioanalytical Chemistry, 407(23), 7037-7044. Available from: [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Key Component. Available from: [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Available from: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 13. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. peptide.com [peptide.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifetein.com [lifetein.com]
- 20. bachem.com [bachem.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 23. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Disulfide Bridge Formation Using Fmoc-D-Cys(Trt)-OPfp
Introduction: The Critical Role of the Disulfide Bridge
In the architecture of peptides and proteins, the disulfide bridge (–S–S–) is a key covalent linkage that imparts structural stability and conformational rigidity. Formed by the oxidation of two cysteine thiol groups, these bonds are crucial for defining the three-dimensional structure necessary for biological activity in many hormones, toxins, growth factors, and enzymes.[1][2] The precise and efficient formation of these bridges is, therefore, a paramount challenge in synthetic peptide chemistry.
This guide provides a comprehensive protocol for the incorporation of D-cysteine into a peptide sequence using N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp) and the subsequent formation of a disulfide bridge. We will delve into the rationale behind the choice of protecting groups and activation strategy, provide detailed step-by-step protocols, and offer troubleshooting guidance based on field-proven insights.
Part 1: The Strategic Advantage of this compound
The synthesis of cysteine-containing peptides requires a carefully planned strategy to manage the highly reactive thiol side chain. The choice of this compound is a deliberate one, leveraging a tripartite system of chemical functionalities designed for efficiency and integrity in Solid-Phase Peptide Synthesis (SPPS).
-
The Fmoc Group (N-α-protection): The fluorenylmethoxycarbonyl group is the cornerstone of the orthogonal synthesis strategy. It provides stable protection for the α-amino group throughout the coupling reaction but is readily cleaved under mild basic conditions (typically with piperidine), leaving other protecting groups and the peptide-resin linkage intact.[3]
-
The Trityl (Trt) Group (Side-Chain Protection): The bulky trityl (triphenylmethyl) group offers robust protection for the cysteine thiol.[3] Its primary advantages are its stability to the basic conditions used for Fmoc removal and its lability to trifluoroacetic acid (TFA). This means the Trt group remains on the cysteine side chain throughout peptide assembly and is conveniently removed during the final acid-mediated cleavage of the peptide from the solid support.
-
The Pentafluorophenyl (OPfp) Ester (Carboxyl Activation): Cysteine derivatives are notoriously susceptible to racemization during activation of the carboxylic acid. The use of a pre-formed pentafluorophenyl ester is a critical strategy to mitigate this risk. PFP is an excellent leaving group, making the ester highly reactive towards the free amine of the growing peptide chain.[4][5] This allows for rapid and efficient coupling under neutral or slightly acidic conditions, minimizing the base exposure that can lead to epimerization.[6]
Workflow Overview
The entire process, from incorporating the protected cysteine to forming the final disulfide-bridged peptide, follows a logical and sequential workflow. This diagram illustrates the key stages of the process.
Caption: Overall workflow from SPPS to the final oxidized peptide.
Part 2: Experimental Protocols
Protocol 1: Incorporation of this compound in SPPS
This protocol assumes a standard manual or automated Fmoc-SPPS setup. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
Dissolve this compound (1.5 to 2.0 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: To check for completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain.
Protocol 2: Peptide Cleavage and Trityl Deprotection
The Trityl group is acid-labile and is removed concurrently with peptide cleavage from the resin. The key to success is the efficient scavenging of the released trityl cation (Trt⁺) to prevent side reactions, such as re-attachment to the cysteine thiol or alkylation of other sensitive residues like tryptophan.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail (Standard): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O).
-
Rationale: TFA is the strong acid for cleavage. TIS is a highly effective scavenger for the stable trityl cation.[7] Water helps with solubility and scavenges other cations.
-
-
Cleavage Cocktail (for multiple Cys): 94% TFA, 2.5% Ethanedithiol (EDT), 2.5% H₂O, 1% TIS.
-
Rationale: EDT is a thiol scavenger that helps maintain a reducing environment, preventing premature oxidation of the multiple free cysteine residues.
-
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).
-
A white precipitate of the linear, reduced peptide should form. Place the tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is the linear peptide with free thiol (-SH) groups.
Protocol 3: Oxidative Disulfide Bridge Formation
The formation of the disulfide bond is achieved by oxidizing the free thiol groups of the linear peptide. The choice of oxidant and reaction conditions is critical and can be sequence-dependent. A universal rule is to perform the oxidation at high dilution (0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular polymerization. [2]
This is the simplest method and often yields the most thermodynamically stable disulfide isomer. However, it can be slow (hours to days).[8]
-
Dissolve the lyophilized linear peptide in 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer, pH 8.0-8.5, to a final concentration of 0.1 mg/mL.
-
Place the solution in an open beaker or flask to maximize air exposure.
-
Stir the solution gently at room temperature.
-
Monitor the reaction progress by taking aliquots at time points (e.g., 2, 6, 12, 24 hours) and analyzing by HPLC and mass spectrometry. The reaction is complete when the peak for the starting material is gone and the peak for the product (with a mass decrease of 2 Da) is maximized. The absence of free thiols can be confirmed with the Ellman's Test (Protocol 4).
-
Once complete, lyophilize the solution to remove the volatile buffer.
This method is very rapid and effective but less discriminating for forming the most stable isomer in complex peptides.[9]
-
Dissolve the linear peptide in a solution of 80% acetic acid in water or 50% methanol in water to a concentration of 0.1-0.5 mg/mL.
-
While stirring vigorously, add a 0.1 M solution of iodine (I₂) in methanol dropwise until a faint, persistent yellow color remains.
-
Quench the excess iodine by adding a few drops of 1 M aqueous ascorbic acid solution until the yellow color disappears.
-
Dilute the reaction mixture with water and lyophilize, or proceed directly to purification by RP-HPLC.
A mild and generally clean method that works well across a pH range of 3-8.
-
Dissolve the linear peptide in water or a slightly acidic buffer (e.g., 0.1 M Tris, pH 7.5-8.0) to a concentration of 0.1 mg/mL.
-
Add DMSO to a final concentration of 10-20% (v/v).
-
Stir the solution at room temperature for 6-24 hours, monitoring by HPLC.
-
Once complete, the product can be isolated by direct purification via RP-HPLC.
Comparison of Oxidation Methods
| Method | Control | Speed | Advantages | Disadvantages |
| Air Oxidation | Thermodynamic | Slow (hours-days) | Simple, yields stable isomers. | Slow reaction time; potential for side reactions. |
| Iodine (I₂) Oxidation | Kinetic | Fast (minutes) | Very rapid and efficient. | Can cause side reactions with Trp or Met; less selective. |
| DMSO Oxidation | Kinetic | Moderate (hours) | Mild, clean, good pH range. | Slower than iodine. |
| Glutathione Buffer | Thermodynamic | Slow (days) | Allows disulfide shuffling to find the native conformation. | Complex setup, requires removal of glutathione. |
Protocol 4: Verification of Disulfide Formation
A. Ellman's Test for Free Thiols: This colorimetric assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect the presence of free sulfhydryl groups. A positive test (yellow color) indicates incomplete oxidation.[10]
-
Prepare a DTNB solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0).
-
In a cuvette, mix a sample of your peptide solution with the buffer.
-
Add a small amount (e.g., 10 µL) of the DTNB solution.
-
The development of a yellow color, measured at 412 nm, indicates the presence of free thiols. The reaction should be complete when the absorbance at 412 nm no longer increases over time.
B. Mass Spectrometry (MS): Analysis by MALDI-TOF or LC-MS is the definitive method to confirm cyclization. The mass of the oxidized peptide will be exactly 2.02 Da less than the reduced linear peptide, corresponding to the loss of two hydrogen atoms.[11][12]
C. Reversed-Phase HPLC (RP-HPLC): The cyclized peptide will typically have a different (often shorter) retention time than its linear precursor due to a change in conformation. HPLC is also the primary method for purifying the final product to homogeneity.[10]
Part 3: Mechanistic Insights and Troubleshooting
Chemical Mechanism of Deprotection and Oxidation
The process involves two key chemical transformations: the acid-catalyzed removal of the trityl group and the subsequent oxidation of the resulting free thiols.
Caption: Mechanism of Trityl deprotection and thiol oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide After Cleavage | Incomplete Trt deprotection leading to re-attachment. | Increase the amount of scavenger (TIS) in the cleavage cocktail to 5%. Ensure the peptide is precipitated immediately in cold ether. |
| Peptide is insoluble in the cleavage cocktail. | Add a small amount of a co-solvent like DCM or use a stronger acid cocktail if the sequence allows. | |
| Significant Oligomer/Polymer Formation During Oxidation | Peptide concentration is too high. | Perform the oxidation at a higher dilution (<0.1 mg/mL). Add the linear peptide solution slowly to the oxidation buffer over several hours using a syringe pump. |
| The peptide sequence favors intermolecular interactions. | Try a different solvent system or pH that may disrupt aggregation. Use a glutathione redox buffer to allow for rearrangement of incorrect disulfide bonds. | |
| Multiple Peaks in HPLC After Oxidation | Formation of misfolded disulfide isomers. | Optimize oxidation conditions (pH, temperature, time). Air oxidation or glutathione buffer oxidation are more likely to yield the thermodynamically most stable product.[9] |
| Oxidation of sensitive residues (Met, Trp). | Use a milder oxidant like DMSO. Avoid iodine if these residues are present. Ensure all reactions are performed with degassed buffers. | |
| Oxidation Reaction Does Not Proceed | Incorrect pH for the chosen method. | Check and adjust the pH of the buffer. Air oxidation requires a basic pH (>8) to deprotonate the thiol. |
| Peptide has precipitated out of solution. | Try adding an organic co-solvent (e.g., acetonitrile, isopropanol) to improve solubility. | |
| Inactive oxidant. | Use a fresh solution of the oxidant (especially for iodine). |
Conclusion
The use of this compound provides a robust and reliable method for incorporating D-cysteine into synthetic peptides while minimizing the risk of racemization. The subsequent acid-labile deprotection of the trityl group, coupled with a carefully chosen oxidation strategy, enables the efficient formation of critical disulfide bridges. By understanding the underlying chemistry and potential pitfalls, researchers can successfully synthesize complex, conformationally constrained peptides for a wide range of applications in research and drug development.
References
-
The Rockefeller University. "Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain". [Link]
- Andreu, D., et al. "Formation of Disulfide Bonds in Synthetic Peptides and Proteins". Methods in Molecular Biology, vol. 35, 1994, pp. 91-169.
- Annis, I., et al. "Formation of disulfide bonds in peptides". Current Protocols in Protein Science, Chapter 18, Unit 18.7, 2007.
-
ResearchGate. "Formation of Disulfide Bonds in Synthetic Peptides and Proteins". [Link]
-
EMD Millipore. "Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups". [Link]
- Luhin, D., et al. "Fast and Accurate Disulfide Bridge Detection". Journal of the American Society for Mass Spectrometry, vol. 35, no. 1, 2024, pp. 119-126.
-
ACS Publications. "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview". Organic Process Research & Development, 2024. [Link]
-
ACS Publications. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction". Organic Process Research & Development, 2023. [Link]
-
National Institutes of Health. "Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway". [Link]
- Royal Society of Chemistry. "Cysteine protecting groups: applications in peptide and protein science". Chemical Society Reviews, vol. 50, no. 17, 2021, pp. 9971-10023.
-
ResearchGate. "Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides". [Link]
-
Wikipedia. "Pentafluorophenyl esters". [Link]
-
RSC Publishing. "On cysteine and cystine peptides. Part V. S-trityl". [Link]
-
BioPharmaSpec. "Disulfide Bond Analysis & Mapping". [Link]
-
National Institutes of Health. "Reduction of cysteine-S-protecting groups by triisopropylsilane". [Link]
-
J-STAGE. "Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids". [Link]
-
RSC Publishing. "On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl". [Link]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". [Link]
-
Dilun Biotechnology. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the". [Link]
-
Digital CSIC. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids". [Link]
-
ResearchGate. "Fast and accurate disulfide bridge detection". [Link]
-
Khan Academy. "Peptide bonds: Formation and cleavage". [Link]
-
CovalX. "Disulfide Bond Mapping Services: Unlocking Protein Structure". [Link]
Sources
- 1. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. Pentafluorophenol and its derivatives [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lab.rockefeller.edu [lab.rockefeller.edu]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]
Cleavage cocktail recipe for peptides containing Fmoc-d-cys(trt)-opfp
Application Note & Protocol
Title: High-Efficiency Cleavage of Peptides Containing D-Cys(Trt)-OPfp: A Protocol for Maximizing Yield and Purity
Abstract
The successful cleavage and deprotection of synthetic peptides from solid-phase supports is a critical determinant of overall yield and purity. Peptides incorporating the trityl (Trt)-protected cysteine, particularly D-cysteine, present a unique set of challenges. The highly stable trityl cation generated during acidolysis can lead to side reactions, including re-attachment to the nucleophilic cysteine thiol or alkylation of other sensitive residues. Furthermore, the liberated thiol is susceptible to oxidation, resulting in undesired disulfide-linked dimers or oligomers. This application note provides a robust protocol centered around a meticulously formulated cleavage cocktail designed to mitigate these side reactions, ensuring a high yield of the desired peptide with a free sulfhydryl group. We will delve into the rationale behind the cocktail's composition and provide a detailed, step-by-step workflow for researchers in peptide chemistry and drug development.
The Chemistry of Cleavage: Mechanistic Considerations
A successful cleavage strategy is predicated on understanding the chemical events that occur upon treatment with strong acid. The cocktail is not merely a reagent, but a carefully balanced system designed to drive the desired reaction to completion while preventing unwanted side pathways.
-
Trifluoroacetic Acid (TFA): The Primary Agent: TFA is a strong acid used to cleave the peptide from the resin and remove most acid-labile side-chain protecting groups, including the trityl (Trt) group from cysteine.[1]
-
The Challenge of the Trityl (Trt) Cation: The cleavage of the S-Trt bond is a reversible reaction. TFA protonates the ether linkage, leading to the departure of the protected group as a highly stable trityl carbocation (Trt⁺). This cation is a potent electrophile. Due to the strong nucleophilicity of the newly liberated cysteine thiol, this cation can readily re-attach, leading to incomplete deprotection.[2]
-
The Pentafluorophenyl (PFP) Ester: The C-terminal O-pentafluorophenyl (OPfp) ester is a highly reactive "active ester" often used to facilitate subsequent fragment condensation or cyclization reactions.[3] During the final TFA cleavage, the presence of water in the cocktail ensures the efficient hydrolysis of this ester, yielding the peptide with a free C-terminal carboxylic acid.
-
The Imperative for Scavengers: To prevent the deleterious effects of the trityl cation and other potential side reactions like oxidation, a combination of "scavengers" is essential.[2][4][5] These are nucleophilic agents added to the cleavage mixture to irreversibly trap reactive electrophiles.[2]
Recommended Cleavage Cocktail: Composition & Rationale
For peptides containing Cys(Trt), a multi-component cocktail is required to address the challenges of trityl cation scavenging and thiol reduction simultaneously. The following formulation, often referred to as a modified Reagent R, is highly effective.
| Component | Typical % (v/v) | Function & Rationale |
| Trifluoroacetic Acid (TFA) | 92.5% | The primary cleavage and deprotection reagent. Its high concentration ensures efficient removal of acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Primary Cation Scavenger. TIS is exceptionally effective at quenching the trityl cation. It acts as a hydride donor, irreversibly reducing the Trt⁺ cation to the inert hydrocarbon triphenylmethane, thus preventing re-attachment to the peptide.[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Reducing Agent & Secondary Scavenger. EDT serves a dual purpose. Firstly, it maintains a reducing environment, preventing the oxidation of the free cysteine thiol to form disulfide bonds.[4] Secondly, it can also act as a scavenger for trityl cations.[2] |
| Water (H₂O) | 2.5% | Promotes Cation Solvation & Hydrolysis. Water aids in the solvation of charged species and is necessary for the hydrolysis of the C-terminal PFP ester to the desired carboxylic acid. It also helps suppress side reactions like S-tert-butylation if other tBu-protected residues are present.[6] |
Experimental Workflow Diagram
The following diagram outlines the key stages of the cleavage and peptide recovery process.
Caption: Workflow for peptide cleavage, precipitation, and isolation.
Detailed Step-by-Step Protocol
Safety Precaution: Trifluoroacetic Acid (TFA) is extremely corrosive and volatile. 1,2-Ethanedithiol (EDT) has a strong, unpleasant odor. This entire procedure MUST be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Resin Preparation:
-
Place the peptide-resin (e.g., up to 0.25 mmol) in a suitable reaction vessel (e.g., a 10 mL fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh by combining the components in the specified ratio (see table above). A typical volume is 5-10 mL per 0.1 mmol of peptide-resin.
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin.
-
Seal the reaction vessel and allow the mixture to react for 2-3 hours at room temperature with occasional gentle agitation.
-
-
Peptide Filtration and Collection:
-
After the incubation period, filter the TFA solution containing the cleaved peptide away from the resin beads directly into a clean 50 mL polypropylene centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 1-2 mL) and combine the filtrates to maximize recovery.
-
-
Peptide Precipitation:
-
Place the centrifuge tube containing the TFA filtrate in an ice bath.
-
Add 10 volumes of ice-cold diethyl ether to the TFA solution dropwise while gently vortexing. A white precipitate of the crude peptide should form immediately.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Isolation and Washing:
-
Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.
-
Carefully decant and discard the ether/TFA supernatant.
-
Resuspend the peptide pellet in a fresh portion of cold diethyl ether (approx. 20-30 mL), vortex briefly, and centrifuge again.
-
Repeat this washing step two more times to remove residual scavengers and organic impurities.
-
-
Drying and Storage:
-
After the final wash and decantation, gently dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The resulting crude peptide can be stored at -20°C or below prior to purification.
-
-
Analysis and Purification:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for analysis by LC-MS to confirm the molecular weight.
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution |
| Incomplete Deprotection (Mass spec shows +243 Da) | Insufficient reaction time; Ineffective scavenging of Trt⁺ cations. | Increase cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared and that TIS is used. For peptides with multiple Cys(Trt) residues, increasing the scavenger concentration (e.g., 5% TIS, 5% EDT) may be beneficial. |
| Peptide Dimerization (Mass spec shows 2M-2H peak) | Oxidation of free thiol groups. | Ensure EDT is included in the cleavage cocktail.[4] Work quickly during the precipitation and washing steps to minimize air exposure. After purification, store the peptide in degassed buffers. |
| Low Peptide Yield | Incomplete cleavage from the resin; Peptide loss during precipitation/washing. | Confirm cleavage completion by taking a small resin sample, cleaving it, and analyzing. Ensure the use of a sufficient volume of cold ether and adequate precipitation time. Avoid overly vigorous resuspension that could lead to sample loss. |
| Multiple Side-Product Peaks | Alkylation of sensitive residues (e.g., Trp, Met) by Trt⁺ cations. | The recommended cocktail with TIS and EDT is generally sufficient. For extremely sensitive sequences, consider using a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[5] |
Conclusion
The cleavage of peptides containing D-Cys(Trt)-OPfp requires a specialized approach to overcome the challenges of trityl cation-mediated side reactions and thiol oxidation. The protocol detailed herein, utilizing a TFA/TIS/EDT/H₂O cocktail, provides a scientifically-grounded and field-proven method for achieving high-purity, deprotected peptides. By understanding the underlying chemical principles and adhering to the detailed steps, researchers can confidently and successfully obtain their target cysteine-containing peptides for further application in research and development.
References
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (2023-02-06). [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). (2021-08-17). [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. (2021-12-02). [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Incorporation of D-Cysteine in Peptide Synthesis using Pre-activated Fmoc-D-Cys(Trt)-OPfp
Abstract
The incorporation of non-canonical D-amino acids into peptide sequences is a critical strategy in modern drug development, primarily to enhance proteolytic stability and modulate biological activity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the efficient incorporation of D-cysteine into synthetic peptides using Nα-Fmoc-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp). We will explore the chemical rationale behind this reagent's design, the advantages of using a pre-activated pentafluorophenyl (Pfp) ester for coupling, and step-by-step methodologies for its application in solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for D-Amino Acid Integration
Peptide-based therapeutics often suffer from short in-vivo half-lives due to rapid degradation by endogenous proteases, which are stereospecific for L-amino acid substrates. Replacing one or more L-amino acids with their D-enantiomers renders the peptide backbone resistant to enzymatic cleavage, significantly improving its pharmacokinetic profile.[2] D-cysteine, in particular, is a valuable residue for introducing structural constraints via disulfide bridges, conjugation points for payloads, and specific molecular interactions.
This compound is an advanced building block designed for this purpose. Its key components are:
-
D-cysteine: The core non-canonical amino acid.
-
Fmoc Group (Nα-protection): A base-labile protecting group, ensuring orthogonality with acid-labile side-chain protectors. Its removal is easily monitored by UV absorbance.[3][4]
-
Trityl (Trt) Group (S-protection): An acid-labile group that shields the highly nucleophilic and reactive thiol side-chain, preventing unwanted side reactions during synthesis.[2][5]
-
Pentafluorophenyl (OPfp) Ester (C-terminus activation): A highly reactive ester that facilitates efficient, rapid, and clean coupling without the need for in-situ activation reagents.[6][7][8]
The Pentafluorophenyl Ester Advantage
Traditional solid-phase peptide synthesis (SPPS) often relies on activating the carboxylic acid of the incoming amino acid in situ using coupling reagents like HBTU or DIC/HOBt.[2][9] While effective, this approach can introduce side reactions.
Using a pre-activated building block like this compound offers several distinct advantages:
-
High Reactivity & Speed: Pfp esters are highly electrophilic and react rapidly with the free N-terminal amine of the growing peptide chain, often leading to shorter coupling times.[6][8]
-
Reduced Risk of Racemization: The pre-activated nature of the Pfp ester minimizes the time the amino acid spends in a highly activated state on the resin, which is a key window for racemization, a known issue for sensitive residues like cysteine.[6]
-
Cleanliness and Simplicity: The protocol avoids the use of additional coupling reagents and their byproducts, simplifying the reaction mixture and subsequent washing steps.[7][8] The only major soluble byproduct is pentafluorophenol, which is easily washed away.
-
Stability: Despite their high reactivity, Pfp esters are generally stable crystalline solids that can be stored for long periods, unlike many in situ generated active species.[10]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS methodology.[11]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98.0% HPLC Purity | Sigma-Aldrich (Cat. No. 115520-21-3) or equivalent |
| SPPS Resin (e.g., Rink Amide) | 100-200 mesh | Novabiochem® or equivalent |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific or equivalent |
| Dichloromethane (DCM) | ACS Grade | VWR or equivalent |
| Piperidine | Reagent Grade | Sigma-Aldrich or equivalent |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Acros Organics or equivalent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Halocarbon or equivalent |
| Triisopropylsilane (TIS) | Reagent Grade | Oakwood Chemical or equivalent |
| Diethyl Ether | Anhydrous | J.T. Baker or equivalent |
| Ninhydrin (Kaiser) Test Kit | N/A | Multiple Suppliers |
SPPS Workflow for D-Cysteine Incorporation
The following workflow assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support.[12]
Step 1: Resin Preparation & Swelling
-
Place the desired amount of peptide-resin into a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
Step 2: Fmoc Deprotection (Exposing the N-terminus)
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[13]
-
Agitate for 5-10 minutes.[14] Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5x) followed by DCM (3x) to remove all traces of piperidine.
Step 3: Coupling of this compound
-
Prepare a solution of this compound (1.5 to 2.0 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add this solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Note: Unlike standard couplings, no additional activators are needed.
Step 4: Post-Coupling Wash
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted starting material and the pentafluorophenol byproduct.
Step 5: Monitoring the Reaction
-
Perform a qualitative Ninhydrin (Kaiser) test on a small sample of resin beads.[14]
-
A negative result (beads remain colorless or yellowish) indicates a complete coupling reaction. A positive result (dark blue beads) signifies incomplete coupling, requiring a recoupling step.
Step 6: Proceed to Next Amino Acid
-
If the coupling is complete, return to Step 2 to deprotect the Fmoc group of the newly added D-Cysteine and proceed with the next coupling cycle.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the Trt group on D-Cys) must be removed.[1]
Cleavage Cocktail (Reagent B) A standard and effective "odorless" cleavage cocktail is recommended, especially for Trt-protected residues.[15]
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Strong acid for cleavage and deprotection |
| Phenol | 5% | Cation scavenger |
| Water | 5% | Cation scavenger, aids solubility |
| Triisopropylsilane (TIS) | 2% | Highly effective Trt cation scavenger[5] |
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry it under a high vacuum for at least 4 hours.
-
Place the dry resin in a flask and add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the final peptide pellet under vacuum.
Characterization and Quality Control
The successful incorporation and purity of the final D-Cys-containing peptide should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the crude peptide.[16][17][18] A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Mass Spectrometry (MS): LC-MS or MALDI-TOF analysis is essential to confirm the identity of the peptide by verifying its molecular weight.[6][16][19] This confirms the successful incorporation of the D-Cys residue and the removal of all protecting groups.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation. | Recouple for an additional 1-2 hours. If failure persists, cap the unreacted chains with acetic anhydride before proceeding. |
| Incomplete Trt Deprotection | Insufficient scavenging of the trityl cation, leading to re-attachment.[5][20] | Ensure a sufficient amount of TIS is used in the cleavage cocktail.[5] If incomplete deprotection is observed in MS, re-subject the peptide to the cleavage cocktail. |
| Racemization of D-Cys | Prolonged activation time; presence of excess base. | The use of pre-activated this compound inherently minimizes this risk. Ensure high-quality, amine-free DMF is used. |
| Side Product Formation | Reaction of scavengers with other sensitive residues (e.g., Trp). | Use of Fmoc-Trp(Boc)-OH is recommended if Trp is present to avoid alkylation by the Trt cation. |
Conclusion
This compound is a highly efficient and reliable reagent for the strategic incorporation of D-cysteine into peptide chains via Fmoc-SPPS. The pre-activated pentafluorophenyl ester facilitates rapid and clean coupling reactions, minimizing the risk of common side reactions such as racemization. By following the detailed protocols for coupling, cleavage, and characterization outlined in this guide, researchers can confidently synthesize D-Cys-containing peptides with high purity and yield, enabling the development of next-generation therapeutic and research peptides.
References
-
D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved from [Link]
-
Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. (n.d.). Chem-Impex. Retrieved from [Link]
-
Solid-Phase Peptide Synthesis of d-Amino Acids. (n.d.). Scholarly Commons. Retrieved from [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. Retrieved from [Link]
-
Summary of the experimental conditions employed for SPPS. (n.d.). ResearchGate. Retrieved from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). ACS Publications. Retrieved from [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. (2026). Dilun Biotechnology. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Lab. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). NIH. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). NIH. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
- Active esters for solid phase peptide synthesis. (n.d.). Google Patents.
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
High-Efficiency solid phase peptide synthesis (HE-SPPS). (2025). ResearchGate. Retrieved from [Link]
-
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018). ResearchGate. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (n.d.). NIH. Retrieved from [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (n.d.). PubMed. Retrieved from [Link]
-
Fmoc-S-trityl-D-cysteine. (n.d.). Chem-Impex. Retrieved from [Link]
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 9. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 10. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. bachem.com [bachem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biovera.com.au [biovera.com.au]
- 18. ijsra.net [ijsra.net]
- 19. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Fmoc-D-Cys(Trt)-OPfp for the Synthesis of Cysteine-Rich Peptides
<_ _>
Abstract
Cysteine-rich peptides (CRPs), such as conotoxins and defensins, represent a burgeoning class of therapeutic candidates due to their high affinity and selectivity for various biological targets. Their intricate structures, defined by multiple disulfide bonds, pose significant challenges to chemical synthesis. This guide provides an in-depth analysis and detailed protocols for leveraging Fmoc-D-Cys(Trt)-OPfp, a pre-activated amino acid derivative, to overcome common hurdles in the solid-phase peptide synthesis (SPPS) of CRPs, with a focus on minimizing racemization and optimizing coupling efficiency.
Introduction: The Challenge and Opportunity of Cysteine-Rich Peptides
Cysteine is a unique proteinogenic amino acid capable of forming reversible covalent disulfide bonds, which are critical for stabilizing the tertiary structure of many peptides and proteins.[1] This structural constraint is particularly vital for CRPs, where a specific disulfide bonding pattern dictates biological activity.[2] However, the synthesis of these molecules is fraught with difficulties:
-
Racemization: Cysteine residues are highly susceptible to racemization (epimerization) during activation, especially under the basic conditions used with common coupling reagents like HBTU/DIPEA.[3][4] This loss of stereochemical integrity can abolish biological function.
-
Side Reactions: The nucleophilic thiol side chain can participate in undesired reactions. Furthermore, C-terminal cysteine residues are prone to forming piperidinyl-alanine adducts during Fmoc deprotection.
-
Oxidative Folding: Achieving the correct, native disulfide connectivity among multiple cysteine residues post-synthesis is a complex challenge requiring carefully planned strategies.[5][6]
This application note presents this compound as a superior building block for addressing these challenges, particularly the critical issue of racemization. The use of a D-Cysteine derivative is highlighted for applications requiring non-natural peptide configurations, which can enhance proteolytic stability.
The Reagent: Deconstructing this compound
To understand the advantages of this reagent, we must examine each of its components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): The standard, base-labile protecting group for the α-amine in modern SPPS. Its removal is orthogonal to the acid-labile side-chain protecting groups.
-
D-Cys (D-Cysteine): The D-enantiomer of cysteine. Its incorporation is a key strategy in drug development to create peptides with increased resistance to enzymatic degradation.
-
Trt (Trityl): A bulky, acid-labile protecting group for the cysteine thiol (S-H) group.[7] Its steric hindrance minimizes side reactions at the thiol group during synthesis.[8] The Trt group is efficiently removed during the final trifluoroacetic acid (TFA) cleavage step.[3]
-
OPfp (Pentafluorophenyl Ester): This is the key to the reagent's efficacy. Pfp esters are highly activated "active esters" that react readily with the free amine of the growing peptide chain without the need for additional in situ coupling reagents or bases.[9][10] This base-free coupling condition is the primary mechanism for suppressing racemization.[4][11]
The combination of these features in a single, stable, and ready-to-use reagent streamlines the SPPS workflow and significantly enhances the integrity of the final peptide product.
The SPPS Workflow: A Strategic Overview
The synthesis of a CRP using this compound follows the general cycle of Fmoc-SPPS. The key distinction lies in the coupling step, which is simplified and rendered safer against racemization.
Caption: General Fmoc-SPPS workflow highlighting the simplified coupling step using an OPfp active ester.
Detailed Protocols
These protocols are designed for manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Selection: For peptide acids with a C-terminal cysteine, a 2-chlorotrityl chloride resin is strongly recommended to minimize side reactions.[3]
-
Swelling: Place the resin (e.g., 167 mg, 0.6 mmol/g loading) in a reaction vessel. Swell in dimethylformamide (DMF, 5 mL) for 30 minutes. Drain the DMF.
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve Fmoc-D-Cys(Trt)-OH (3 eq., 0.3 mmol, 175.7 mg) in dichloromethane (DCM, 4 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 6 eq., 0.6 mmol, 105 µL).
-
Add the solution to the resin and agitate for 1-2 hours.
-
To cap unreacted sites, wash the resin with DCM and add a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.[12]
-
Wash thoroughly with DMF (3x), DCM (3x), and dry.
-
Protocol 2: Standard Synthesis Cycle
This cycle is repeated for each amino acid in the sequence.
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, drain.
-
Repeat with a fresh 5 mL of 20% piperidine in DMF for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times, 5 mL each).
-
-
Coupling of this compound:
-
Dissolve this compound (1.5 eq., 0.15 mmol, 112.7 mg) in 2 mL of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate for 60-90 minutes at room temperature. Note: No base is required.
-
Drain the vessel.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3 times, 5 mL each).
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[13] If the test is positive, a recoupling may be necessary.
-
Protocol 3: Cleavage and Global Deprotection
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard, effective mixture is Reagent K:
-
Reaction: Add the cold cleavage cocktail (5-10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture into a cold (0°C) solution of diethyl ether (40-50 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether. Dry the crude peptide under vacuum.
Post-Synthesis: Strategies for Disulfide Bond Formation
Once the linear, reduced peptide is obtained, the critical step of forming the correct disulfide bonds must be performed. This is typically done in dilute solution (0.1-0.5 mg/mL) to favor intramolecular over intermolecular reactions.
Air Oxidation (Simple Peptides)
-
Method: Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5). Stir vigorously, open to the atmosphere, for 12-48 hours.
-
Pros: Mild and simple.
-
Cons: Can be slow and may lead to a mixture of disulfide isomers for peptides with more than two cysteines.
Chemical Oxidation (Controlled & Efficient)
A variety of reagents can be used for more controlled and rapid oxidation.
| Oxidizing Reagent | Typical Conditions | Key Considerations |
| Iodine (I₂) | Peptide in 80% aq. acetic acid. Add I₂ solution dropwise until a persistent yellow color remains.[15] | Fast and efficient. Can cause side reactions with Trp or Tyr if not carefully controlled.[15] |
| N-Chlorosuccinimide (NCS) | Peptide in aqueous buffer. Add 1.05-2.0 eq. of NCS. Reaction is often complete in <15 mins.[1] | Very fast and efficient, compatible with Trp and Met. Can be performed on-resin if an orthogonal Cys protecting group is used.[1] |
| Dimethyl Sulfoxide (DMSO) | Peptide in acidic aqueous solution (e.g., pH 3-4). Add 10-20% DMSO. | Slower than I₂ or NCS, but very mild and clean. |
Troubleshooting and Best Practices
-
Problem: Racemization.
-
Cause: Use of base-mediated coupling reagents (HBTU, TBTU, etc.) with protected cysteine.[3][4]
-
Solution: The primary advantage of this compound is the circumvention of this issue by eliminating the need for a base during coupling.[11] If using other coupling methods, switch the base from DIPEA to the less-hindered and weaker base 2,4,6-collidine.[4]
-
-
Problem: Incomplete Deprotection of Cys(Trt).
-
Problem: Aggregation during Synthesis.
-
Cause: Interchain hydrogen bonding in difficult sequences.
-
Solution: Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts.[16] Coupling at a slightly elevated temperature may also help.
-
Conclusion
The synthesis of cysteine-rich peptides is a demanding but rewarding endeavor for drug discovery and development. The use of pre-activated pentafluorophenyl esters, specifically this compound, provides a robust and elegant solution to the pervasive problem of cysteine racemization during peptide chain elongation.[3][11] By coupling in the absence of a base, this reagent preserves the stereochemical integrity of the crucial cysteine residue. When combined with a well-designed cleavage strategy and a controlled, post-synthesis oxidation protocol, this approach significantly enhances the probability of successfully synthesizing structurally complex and biologically active peptides.
References
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
-
Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Hattori, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Retrieved from [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Spears, R. J., & Payne, R. J. (2022). Cys thiol protection with the trityl (Trt) protecting group. ResearchGate. Retrieved from [Link]
- Angell, Y. M., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. European Journal of Biochemistry.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed? Retrieved from [Link]
-
Pearson, D. A., et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Retrieved from [Link]
- Andreu, D., & Pennington, M. W. (Eds.). (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Humana Press.
-
ResearchGate. (n.d.). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp. Retrieved from [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Retrieved from [Link]
- Annis, I., et al. (1997).
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Hutton, C. A. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. Retrieved from [Link]
- Photaki, I., et al. (1965). On cysteine and cystine peptides. Part V. S-trityl. RSC Publishing.
- Nowick, J. S. (n.d.).
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Li, Z., et al. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. American Chemical Society.
Sources
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- 2. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 11. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chempep.com [chempep.com]
- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-D-Cys(Trt)-OPfp
Introduction: The Strategic Advantage of Fmoc-D-Cys(Trt)-OPfp in Modern Peptide Synthesis
The synthesis of cysteine-containing peptides is a cornerstone of contemporary drug discovery and biomedical research. The unique reactivity of the cysteine thiol group enables critical post-translational modifications, the formation of stabilizing disulfide bridges, and the site-specific conjugation of molecules.[1][2][3] However, this reactivity also presents significant challenges during solid-phase peptide synthesis (SPPS), including the risk of side reactions like oxidation and alkylation.[1] This guide provides a comprehensive overview and detailed protocols for the use of Nα-Fmoc-S-trityl-D-cysteine pentafluorophenyl ester (this compound) in automated SPPS, a strategy designed to maximize efficiency and purity.
The choice of this compound is a deliberate one, leveraging a trifecta of chemical technologies to overcome common hurdles in peptide synthesis:
-
The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is the foundation of a widely used orthogonal protection strategy.[4] Its lability to basic conditions (typically piperidine) allows for iterative deprotection and chain elongation under mild conditions, preserving acid-labile side-chain protecting groups.[4][5]
-
The Trityl (Trt) Group: For the routine synthesis of peptides intended to have free thiol groups, the trityl group is a highly recommended protecting group for the cysteine side chain.[6] It is stable throughout the Fmoc-based synthesis cycles but is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][2][6]
-
The Pentafluorophenyl (Pfp) Ester: The use of pre-activated Pfp esters represents a significant advancement in coupling chemistry.[7] These esters are highly reactive towards the resin-bound free amine, facilitating rapid and efficient amide bond formation, often without the need for additional coupling reagents that can complicate purification and introduce side reactions.[7][8][9] Their stability as crystalline solids also makes them ideal for use in automated synthesis platforms.[7]
This application note is designed for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols but also the underlying chemical principles and expert insights to empower users to confidently and successfully synthesize cysteine-containing peptides.
Core Principles and Methodological Rationale
The Chemistry of Coupling with this compound
The efficacy of this compound lies in the electron-withdrawing nature of the pentafluorophenyl group. This effect significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support.[9]
The reaction proceeds rapidly and cleanly, typically in a polar aprotic solvent like dimethylformamide (DMF). While Pfp esters can be used without additional additives, the inclusion of 1-hydroxybenzotriazole (HOBt) can further accelerate the coupling reaction.[7][10]
Caption: Coupling of this compound to the resin-bound peptide.
Navigating the Challenges of Cysteine Incorporation
Synthesizing peptides with cysteine requires careful planning to avoid common pitfalls.[6] The primary challenges include:
-
Racemization: Cysteine derivatives are susceptible to racemization, particularly during base-mediated activation steps.[6] The use of pre-formed, highly reactive Pfp esters mitigates this risk by allowing for rapid coupling, often in the absence of a strong base.[11]
-
Side Reactions at the C-terminus: When cysteine is the C-terminal residue, a side reaction can occur where the base used for Fmoc deprotection (piperidine) attacks the dehydroalanine intermediate, forming a 3-(1-piperidinyl)alanine adduct.[12][13] Using a sterically bulky trityl protecting group helps to minimize this side reaction.[12]
-
Incomplete Deprotection of the Trt Group: The cleavage of the Trt group is a reversible reaction due to the stability of the trityl cation.[6] To ensure complete removal, a "scavenger" must be included in the cleavage cocktail to irreversibly trap this cation.[6]
Experimental Protocols for Automated Synthesis
The following protocols are designed for a standard automated peptide synthesizer and assume a synthesis scale of 0.1 mmol. Adjust volumes and quantities accordingly for different scales.
Table 1: Reagents and Solvents
| Reagent/Solvent | Grade | Recommended Supplier |
| Pre-loaded Wang or Rink Amide Resin | 0.3-0.8 mmol/g | Standard Peptide Grade |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Low water content |
| Dichloromethane (DCM) | Reagent Grade | Anhydrous |
| Piperidine | Reagent Grade | Anhydrous |
| This compound | Peptide Synthesis Grade | High Purity |
| Other Fmoc-amino acids | Peptide Synthesis Grade | High Purity |
| Trifluoroacetic acid (TFA) | Reagent Grade | >99% Purity |
| Triisopropylsilane (TIS) | Reagent Grade | >98% Purity |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | >98% Purity |
| Diethyl ether | Reagent Grade | Anhydrous |
Protocol 1: Automated Synthesis Cycle
This protocol outlines a single cycle of deprotection and coupling. The synthesizer will repeat these steps for each amino acid in the sequence.
Caption: General workflow for a single automated SPPS cycle.
Step 1: Resin Preparation and Swelling
-
Place 0.1 mmol of the pre-loaded resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes.
Step 2: Fmoc Deprotection
-
Drain the DMF.
-
Add 20% piperidine in DMF to the reaction vessel.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
Step 3: Coupling of this compound
-
Dissolve a 3-5 fold molar excess of this compound relative to the resin substitution in the minimum required volume of DMF.
-
Optional but Recommended: To enhance coupling efficiency, dissolve an equimolar amount of HOBt with the Pfp ester.[7][14]
-
Add the amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate for 60-90 minutes at room temperature.
-
Quality Control: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (2-3 times) to prepare for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups, including the Trt group from cysteine.
Table 2: Cleavage Cocktail Composition
| Component | Purpose | Volume % for 10 mL |
| Trifluoroacetic acid (TFA) | Cleavage Agent | 9.4 mL (94%) |
| Triisopropylsilane (TIS) | Trt Scavenger | 0.1 mL (1%) |
| Water | Cation Scavenger | 0.25 mL (2.5%) |
| 1,2-Ethanedithiol (EDT) | Thiol Protection | 0.25 mL (2.5%) |
Rationale for Scavengers: TIS is highly effective at quenching the trityl cation, irreversibly converting it to triphenylmethane.[6] EDT helps to maintain the cysteine thiol in its reduced state and minimizes alkylation side products.[6] For peptides containing multiple Cys(Trt) residues, increasing the amount of EDT may be beneficial.[6]
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to a small volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Troubleshooting and Expert Recommendations
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. digital.csic.es [digital.csic.es]
- 14. academic.oup.com [academic.oup.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of C-Terminal Peptide Thioesters for Native Chemical Ligation
Preamble: The Strategic Importance of Peptide Thioesters
In the landscape of chemical protein synthesis, the ability to forge native peptide bonds between unprotected peptide segments is paramount. This capability is the cornerstone of Native Chemical Ligation (NCL) , a powerful technology that enables the construction of large proteins, the site-specific incorporation of modifications, and the study of protein structure and function.[1][2][3] The linchpin of NCL is the peptide thioester, a reactive C-terminal functionality that chemoselectively ligates with an N-terminal cysteine residue on another peptide segment.[3][4]
The incorporation of D-amino acids, such as D-cysteine, offers a significant strategic advantage by conferring enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5] This guide provides a comprehensive, field-tested methodology for the synthesis of D-cysteine-containing peptide thioesters. We will focus on a robust workflow that begins with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to create the peptide backbone, followed by a reliable post-cleavage method to generate the essential C-terminal thioester.
While highly activated amino acid derivatives like Fmoc-D-Cys(Trt)-OPfp (Pentafluorophenyl ester) are excellent for ensuring efficient coupling during the SPPS elongation phase, the generation of the final C-terminal thioester requires a distinct and dedicated chemical strategy after the primary sequence is assembled. This document details that integrated process.
The Workflow: From Resin to Reactive Intermediate
The synthesis is a multi-stage process that demands precision at each step. The overall strategy involves assembling the desired peptide sequence on a solid support, cleaving it from the support to yield a peptide hydrazide, and finally converting this stable intermediate into the target peptide thioester.
Sources
- 1. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
- 2. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryviews.org [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Fmoc-D-Cys(Trt)-OPfp
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of cysteine residues during solid-phase peptide synthesis (SPPS). Specifically, we will address the critical issue of preventing racemization of Fmoc-D-Cys(Trt)-OPfp during the coupling step.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles and peer-reviewed literature. Our goal is to empower you with the knowledge to maintain the chiral purity of your synthetic peptides.
I. Understanding the Challenge: The Mechanism of Cysteine Racemization
Before delving into preventative measures, it's crucial to understand why cysteine, particularly when activated, is prone to racemization. The activation of the carboxylic acid of an Fmoc-protected amino acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D- and L-isomers, thereby compromising the stereochemical purity of the final peptide.[1][2]
Cysteine and histidine are particularly susceptible to this base-catalyzed racemization.[1] The use of pre-activated esters like pentafluorophenyl (OPfp) esters is a strategy to achieve efficient coupling, but the conditions of the coupling reaction itself, especially the presence of base, can still trigger racemization.
Mechanism of Racemization
Caption: Base-catalyzed racemization pathway of an activated Fmoc-amino acid.
II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common scenarios where racemization of this compound is observed and provides actionable solutions.
Problem 1: Significant L-isomer detected in the final peptide.
Possible Cause: The coupling conditions are too basic, leading to extensive α-proton abstraction. This is particularly problematic with base-mediated coupling methods like HBTU/DIPEA.[3]
Solution:
-
Switch to a less basic or base-free coupling protocol. The use of carbodiimides with additives is a highly effective strategy. The combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) provides acidic/neutral conditions that significantly suppress racemization.[3][4][5]
-
Avoid pre-activation. Prolonged exposure of the activated amino acid to a basic environment before coupling increases the risk of racemization.[3]
-
Consider using a more sterically hindered base. If a base is necessary, switching from N,N-diisopropylethylamine (DIPEA) to a more hindered amine like 2,4,6-collidine can reduce the extent of racemization.[6][7]
Problem 2: Racemization is more pronounced when Cysteine is at the C-terminus.
Possible Cause: C-terminal cysteine residues are particularly susceptible to epimerization and the formation of a 3-(1-piperidinyl)alanine side product, especially when anchored to Wang-type resins.[3][8] This is due to repeated exposure to the basic conditions of Fmoc deprotection throughout the synthesis.
Solution:
-
Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the 2-chlorotrityl linker effectively minimizes both racemization and the formation of piperidinyl adducts.[3][7][9]
-
Employ a milder base for Fmoc deprotection. While piperidine is standard, for C-terminal cysteine, consider using a less basic deprotection cocktail or reducing the piperidine concentration.
Problem 3: Increased racemization observed with microwave-assisted synthesis.
Possible Cause: High temperatures used in microwave-assisted solid-phase peptide synthesis (SPPS) can accelerate the rate of racemization, especially for sensitive amino acids like cysteine and histidine.[6][10]
Solution:
-
Lower the coupling temperature. Reducing the microwave coupling temperature from a high of 80-86°C to 50°C can significantly limit the extent of racemization for cysteine.[6][10]
-
Perform a hybrid synthesis. Couple the cysteine residue at room temperature using a conventional method, while utilizing microwave heating for the other, less sensitive amino acids in the sequence.[6]
III. Frequently Asked Questions (FAQs)
Q1: Why is this compound used if it's prone to racemization?
A1: Pentafluorophenyl (OPfp) esters are highly reactive and stable, allowing for efficient and clean coupling reactions.[5] The trityl (Trt) protecting group on the cysteine side-chain provides good stability and solubility.[11] While racemization is a risk, it can be effectively managed with optimized protocols, making this a valuable building block for peptide synthesis.
Q2: Are there alternative S-protecting groups for Cysteine that are less prone to racemization?
A2: Yes, several alternative protecting groups have been shown to reduce racemization compared to the trityl group. For instance, the tetrahydropyranyl (Thp) group has demonstrated lower racemization rates.[3] Other groups like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have also been developed to suppress racemization.[12][13] The choice of protecting group will depend on the specific requirements of your synthesis, including orthogonality and cleavage conditions.
Q3: How can I accurately quantify the level of racemization?
A3: Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), is the most common method for separating and quantifying enantiomers.[4] Capillary electrophoresis with a chiral selector is another powerful technique for this purpose.[14]
Q4: Does the solvent used for coupling affect the rate of racemization?
A4: Yes, the polarity of the solvent can influence the extent of racemization. Lowering the polarity of the coupling solvent, for instance by using a mixture of Dichloromethane (DCM) and Dimethylformamide (DMF), has been reported to reduce cysteine racemization to some extent.[12]
IV. Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is recommended for routine coupling of this compound to minimize racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin.
-
Wash the resin thoroughly with DMF and then with DCM.
-
In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) and Oxyma (1.5-3 equivalents) in DMF.
-
Add DIC (1.5-3 equivalents) to the solution from step 4 and allow to pre-activate for no more than 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a ninhydrin test.
-
Once complete, wash the resin with DMF, DCM, and repeat.
Data Summary: Impact of Coupling Reagents on Cysteine Racemization
| Coupling Reagent Combination | Base | Relative Racemization Level | Reference |
| HBTU/DIPEA | DIPEA | High | [3] |
| HATU/NMM | NMM | Moderate to High | [4] |
| DIC/HOBt | None | Low | [3] |
| DIC/Oxyma | None | Very Low | [4] |
Workflow for Minimizing Cysteine Racemization
Caption: A decision workflow for minimizing racemization during the incorporation of this compound.
V. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Hayashi, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]
-
Liardon, R., et al. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta, 64(7), 2224-2235. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Nishiuchi, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(3), 155-161. [Link]
-
Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 19(3), 155–161. [Link]
-
B. A. K. HORNER, et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 9227-9264. [Link]
-
Schmid, M. G., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 425-433. [Link]
-
Nishiuchi, Y., et al. (2011). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 17(3), 227-234. [Link]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3373-3381. [Link]
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190. [Link]
-
Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 81(15), 3980-3983. [Link]
-
Miranda, L. P., et al. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the American Chemical Society, 122(46), 11333-11334. [Link]
-
Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(24), 9674-9680. [Link]
-
El-Faham, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. [Link]
-
Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Thompson, R. E., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biopolymers, 109(10-11), e23023. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. digital.csic.es [digital.csic.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete deprotection of the Trt group from cysteine
Welcome to the technical support center for troubleshooting challenges related to the deprotection of the Trityl (Trt) group from cysteine residues in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this critical step. Our goal is to provide you with the expertise and practical solutions needed to ensure the successful synthesis of your target peptides.
Introduction: The Challenge of Cys(Trt) Deprotection
The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). Its bulkiness effectively prevents common side reactions such as racemization and oxidation during peptide chain elongation.[1][2] However, the very stability of the trityl cation released during acidolytic cleavage presents a significant challenge: the deprotection reaction is reversible. This reversibility can lead to incomplete deprotection and re-attachment of the trityl group to the nucleophilic cysteine thiol, ultimately impacting the yield and purity of the final peptide.[3][4]
This guide will delve into the mechanistic underpinnings of Trt deprotection, provide systematic troubleshooting strategies, and offer detailed protocols to overcome these challenges.
Troubleshooting Guide: A Systematic Approach to Incomplete Deprotection
If you are experiencing incomplete removal of the Trt group from your cysteine-containing peptide, this section provides a logical workflow to diagnose and resolve the issue.
Initial Observation: Your analytical data (e.g., HPLC, LC-MS) shows a significant peak corresponding to the mass of the Trt-protected peptide.
Caption: Troubleshooting workflow for incomplete Trt deprotection.
Step 1: Verify Cleavage Cocktail Composition
The composition of your trifluoroacetic acid (TFA) cleavage cocktail is the most critical factor. Ensure that all components are fresh and of high purity.
-
Question: Is your TFA concentration optimal?
-
Question: Are you using the correct scavengers?
-
Answer: Scavengers are non-negotiable for Cys(Trt) deprotection. They trap the reactive trityl cation, preventing its re-attachment to the cysteine thiol.[3][4] Triisopropylsilane (TIS) is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[3][4] For peptides with other sensitive residues like methionine or tryptophan, a more complex cocktail such as Reagent K might be necessary.[4]
-
Step 2: Evaluate Reaction Time and Temperature
-
Question: Was the cleavage reaction time sufficient?
-
Answer: While 2-4 hours at room temperature is generally adequate for most peptides, complex or lengthy sequences may require longer reaction times.[4] If you suspect incomplete deprotection, extending the cleavage time to 6 hours can be beneficial.[4][5] However, be mindful that prolonged exposure to strong acid can lead to other side reactions.[4] It is always recommended to perform a small-scale trial to determine the optimal time for your specific peptide.[4]
-
-
Question: Is the reaction temperature appropriate?
-
Answer: Cleavage is typically performed at room temperature. While increasing the temperature can sometimes enhance deprotection, it can also increase the rate of side reactions.[6] This should be considered a secondary optimization step if other parameters fail.
-
Step 3: Assess Scavenger Efficiency and Concentration
-
Question: Is your primary scavenger, TIS, effectively quenching the trityl cation?
-
Question: Are you protecting the free thiol from oxidation?
-
Answer: The newly deprotected cysteine thiol is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.[4] The inclusion of a reducing agent like 1,2-ethanedithiol (EDT) at around 2.5% (v/v) in the cleavage cocktail helps maintain the cysteine in its reduced state.[3][4]
-
Step 4: Consider Steric Hindrance
-
Question: Could peptide aggregation or secondary structure be hindering reagent access?
-
Answer: In long peptides or sequences prone to aggregation, the cleavage reagents may have poor access to the Cys(Trt) site.[5] If you suspect this is the case, consider adding a chaotropic agent like guanidine hydrochloride to a subsequent re-cleavage step, or perform the cleavage at a slightly elevated temperature.
-
Step 5: Perform a Second Cleavage
-
Question: What should I do if deprotection is still incomplete after optimizing the initial cleavage?
-
Answer: If significant amounts of Trt-protected peptide remain, it is advisable to precipitate the peptide, wash it thoroughly, and subject it to a fresh cleavage cocktail.[5] This removes the accumulated byproducts and allows for a more efficient second round of deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the difficulty in deprotecting Cys(Trt)?
The deprotection of the Trt group from cysteine by TFA is an equilibrium reaction. The Trt group is cleaved to form a highly stable trityl carbocation. Due to the nucleophilicity of the free cysteine thiol, this cation can readily re-attach, shifting the equilibrium back towards the protected state.[3][4]
Caption: Cys(Trt) deprotection equilibrium and scavenger role.
Q2: What are the key components of an effective cleavage cocktail for Cys(Trt) deprotection and what is the function of each?
| Reagent | Typical Concentration (v/v) | Primary Function(s) |
| Trifluoroacetic Acid (TFA) | 90-95% | The strong acid that cleaves the acid-labile Trt group. |
| Triisopropylsilane (TIS) | 2.5-5% | A scavenger that irreversibly quenches the trityl cation, preventing re-protection.[3][4] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A reducing agent that prevents oxidation of the free thiol to form disulfides.[3][4] |
| Water | 2.5-5% | Acts as a scavenger and helps to hydrolyze other protecting groups.[5] |
Q3: What are some common side reactions during Cys(Trt) deprotection and how can they be minimized?
| Side Reaction | Cause | Prevention Strategy |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[4] | Use an effective scavenger like TIS in the cleavage cocktail.[4] |
| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation.[4] | Add a reducing agent like EDT to the cleavage cocktail.[4] |
| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[4] | Ensure a sufficient concentration of scavengers in the cleavage cocktail.[4] |
| 3-(1-Piperidinyl)alanine Formation | A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols.[1][4] | Using a sterically bulky protecting group like trityl can help minimize this.[4] |
Q4: Can I selectively remove the Trt group while my peptide is still on the resin?
Yes, the high acid lability of the Trt group allows for its selective removal while the peptide remains attached to the solid support. This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[5] This method is useful for on-resin modifications of the now-deprotected cysteine side chain.
Q5: Are there alternative protecting groups for cysteine that might be easier to remove?
Yes, several other protecting groups for cysteine are available, each with its own advantages and deprotection conditions.[1][7] For example, the Acetamidomethyl (Acm) group is stable to TFA and requires specific reagents like mercury(II) acetate or iodine for removal, allowing for orthogonal deprotection strategies.[2][3] However, these methods can be harsh and may not be suitable for all peptides. The choice of protecting group should be carefully considered during the planning phase of your peptide synthesis.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Cys(Trt)-Containing Peptides
-
Resin Preparation:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 1 min) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or under vacuum.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail immediately before use. For a standard 10 mL cocktail, mix:
-
9.5 mL TFA
-
0.25 mL TIS
-
0.25 mL EDT
-
0.25 mL deionized water
-
-
Mix the solution gently.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).
-
Gently agitate the mixture at room temperature for 2-4 hours. For complex peptides, this time can be extended to 6 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Analytical Monitoring of Deprotection by HPLC and LC-MS
-
Sample Preparation:
-
Dissolve a small amount of the dried, crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a standard gradient of water/acetonitrile with 0.1% TFA. For example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes.
-
-
Monitor the elution profile at 214 nm and 280 nm.
-
The Trt-protected peptide will have a significantly longer retention time than the deprotected peptide due to its increased hydrophobicity.
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Analyze the mass of the eluting peaks to confirm the identity of the deprotected peptide and any remaining Trt-protected peptide. The mass difference will correspond to the mass of the trityl group (243.36 g/mol ).
-
References
- Benchchem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group. Benchchem.
-
Kareem, A. G., et al. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]
- Benchchem. (2025).
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9567-9633. [Link]
-
Fairweather, J. K., & Otto, E. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 13(1-2), 19-28. [Link]
-
Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(8), 1645-1652. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Amblard, M., et al. (2016). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 48(11), 2635-2640. [Link]
-
Iris Biotech GmbH. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Common side reactions with Fmoc-d-cys(trt)-opfp and their prevention
Welcome to the technical support center for Fmoc-D-Cys(Trt)-OPfp and related cysteine derivatives in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of incorporating this valuable but challenging amino acid into synthetic peptides. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.
Introduction to the Challenges of Cysteine Incorporation
Cysteine is a unique amino acid, and its thiol side chain, while crucial for the structure and function of many peptides and proteins, is also the source of several potential side reactions during solid-phase peptide synthesis (SPPS).[1][2][3] The use of the trityl (Trt) protecting group for the thiol and the pentafluorophenyl (OPfp) ester for carboxyl activation are common strategies to mitigate some of these issues, particularly racemization. However, a thorough understanding of the potential side reactions is paramount for successful synthesis.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Racemization
Question: I've observed a significant amount of a diastereomeric impurity in my peptide containing D-Cys(Trt). What could be the cause and how can I prevent it?
Answer:
This is a classic and significant issue with cysteine derivatives in peptide synthesis.[4] The α-proton of cysteine is particularly acidic, making it susceptible to epimerization (racemization) under basic conditions, which are often employed during the coupling step. While you are using an OPfp ester, which is a good strategy to minimize racemization compared to many other activation methods, it doesn't eliminate the risk entirely.
Causality:
The mechanism of racemization involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity at the α-carbon. Base-mediated activation methods, such as those using HBTU/DIPEA, are particularly notorious for causing significant racemization of cysteine. Microwave heating can also exacerbate this problem.
Prevention & Troubleshooting Strategies:
-
Coupling Conditions: The most effective way to prevent racemization is to perform the coupling under acidic or neutral conditions. The use of pre-formed symmetrical anhydrides or activation with diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is highly recommended.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure to basic conditions increases the risk of racemization.[5]
-
Alternative Protecting Groups: For particularly sensitive sequences, consider using alternative thiol protecting groups that have been shown to reduce racemization, such as tetrahydropyranyl (Thp) or diphenylmethyl (Dpm).[1][2] For instance, racemization during DIPCDI/Oxyma coupling of Fmoc-Cys(Thp)-OH was found to be significantly lower (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%).
-
Temperature Control: If using elevated temperatures (e.g., microwave synthesis), be aware that this can significantly increase the rate of racemization. It may be necessary to optimize the temperature and coupling times to find a balance between coupling efficiency and stereochemical purity.
FAQ 2: C-Terminal Cysteine Issues: β-Elimination and Piperidinylalanine Formation
Question: My peptide has a C-terminal D-Cys(Trt), and I'm seeing a significant side product with a mass increase of +85 Da. What is this impurity and how do I get rid of it?
Answer:
When cysteine is the C-terminal residue, it is particularly prone to a base-catalyzed side reaction called β-elimination, which leads to the formation of a dehydroalanine intermediate. This reactive intermediate can then be attacked by piperidine, the base used for Fmoc-deprotection, resulting in the formation of a 3-(1-piperidinyl)alanine adduct.[4] This corresponds to a mass increase of +85 Da relative to the desired peptide.
Causality:
The strong basicity of the piperidine solution used for Fmoc removal can abstract the α-proton of the C-terminal cysteine. The resulting carbanion can then eliminate the protected thiol group to form the dehydroalanine.
Prevention & Troubleshooting Strategies:
-
Choice of Resin: This side reaction is most problematic when using Wang-type resins. The use of more sterically hindered and acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, is strongly recommended for peptides with a C-terminal cysteine.[4] The bulky nature of the 2-CTC linker helps to shield the C-terminal residue and reduces the occurrence of this side reaction.
-
Fmoc-Deprotection Conditions:
-
Buffered Conditions: Consider using a buffered deprotection solution, for example, by adding HOBt or Oxyma to the piperidine solution. This can help to temper the basicity and reduce the extent of β-elimination.[4]
-
Alternative Bases: In some cases, using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a small amount of piperidine (to scavenge the dibenzofulvene byproduct) might be beneficial, but this should be used with caution as DBU can promote other side reactions.[6]
-
-
Alternative Thiol Protection: The use of the tetrahydropyranyl (Thp) protecting group for C-terminal cysteine has been shown to result in significantly less β-piperidinylalanine formation compared to the trityl group.
FAQ 3: Thiol Group Side Reactions: Oxidation and Alkylation
Question: After cleavage and purification, I'm observing a complex mixture of products, some with masses corresponding to dimers and others with unexpected modifications. What's happening to my cysteine residue?
Answer:
The thiol group of cysteine is highly reactive and can undergo several side reactions, primarily oxidation and alkylation, especially during the final cleavage and workup steps.[2]
1. Oxidation:
The free thiol is susceptible to oxidation, which can lead to the formation of:
-
Disulfide bonds: Both intramolecular (cyclic) and intermolecular (dimeric) disulfide bonds can form, especially upon exposure to air.
-
Higher oxidation states: Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[7]
Prevention of Oxidation:
-
Degassed Solvents: Use degassed buffers and solvents, particularly for HPLC purification, to minimize dissolved oxygen.
-
Reducing Agents in Cleavage Cocktail: It is crucial to include a reducing agent in your cleavage cocktail to maintain the cysteine in its reduced state. 1,2-ethanedithiol (EDT) is a common and effective choice for this purpose.[7]
-
Acidic Conditions: Handle the cleaved peptide in acidic solutions (e.g., 0.1% TFA in water) as the thiol is less prone to oxidation at low pH.
2. Alkylation:
During the final TFA cleavage, carbocations are generated from the cleavage of other side-chain protecting groups (like t-butyl) and from the resin linker itself (e.g., from Wang resin).[8][9] These reactive carbocations can be "scavenged" by the nucleophilic thiol group of cysteine, leading to S-alkylation.
Prevention of Alkylation:
-
Effective Scavengers: A robust scavenger cocktail is essential. Triisopropylsilane (TIS) is highly effective at quenching the trityl cation, irreversibly converting it to triphenylmethane. A common and effective cleavage cocktail is a mixture of TFA, TIS, water, and EDT.
-
Sufficient Cleavage Cocktail Volume: Ensure you use a sufficient volume of the cleavage cocktail to effectively solvate the peptide and scavenge all reactive species. A general guideline is 30 mL per 0.5 mmol of peptide.
Workflow Diagram: Troubleshooting Cysteine-Related Impurities
Caption: Troubleshooting workflow for common side reactions with this compound.
Experimental Protocols
Protocol 1: Recommended Coupling for this compound
This protocol is designed to minimize racemization.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: Dissolve 3 equivalents of this compound in a minimal amount of DMF.
-
Coupling: Add the this compound solution to the resin. Add 3 equivalents of HOBt or Oxyma Pure®.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.[10] If the test is positive (blue beads), extend the coupling time.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and then DMF again.
Protocol 2: Cleavage of Cysteine-Containing Peptides
This protocol is designed to ensure complete deprotection and prevent side reactions.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A standard, robust cocktail is:
-
92.5% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% 1,2-Ethanedithiol (EDT)
-
2.5% Water
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of peptide). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying and Storage: Dry the peptide pellet under vacuum. For long-term storage, store the peptide as a lyophilized powder at -20°C or below.
Summary of Key Prevention Strategies
| Side Reaction | Primary Cause | Key Prevention Strategies |
| Racemization | Base-catalyzed α-proton abstraction | Use DIC/Oxyma or DIC/HOBt coupling; minimize pre-activation; consider alternative protecting groups (Thp, Dpm).[5] |
| β-Elimination/ Piperidinylalanine | Base-catalyzed elimination at C-terminus | Use 2-chlorotrityl chloride (2-CTC) resin; use buffered Fmoc deprotection; consider Fmoc-Cys(Thp)-OH.[4] |
| Oxidation | Reaction of free thiol with oxygen | Add EDT to cleavage cocktail; use degassed solvents for purification; maintain acidic pH.[7] |
| S-Alkylation | Reaction of free thiol with carbocations | Use a robust scavenger cocktail (TIS); ensure sufficient cleavage cocktail volume.[8] |
| Incomplete Deprotection | Reversible reaction of trityl cation | Use TIS in the cleavage cocktail to irreversibly quench the trityl cation. |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3329–3338. [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Spears, R. J., & Fahy, V. K. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9930–9982. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Kawasaki, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 487-493. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. Retrieved from [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved from [Link]
-
Cruz, L. J., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Strategies to minimize piperidine-induced side reactions with C-terminal cysteine
A Guide to Mitigating Piperidine-Induced Side Reactions in Fmoc-SPPS
Welcome to our dedicated technical support guide for scientists and researchers encountering challenges with the synthesis of peptides containing a C-terminal cysteine residue. This resource, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate and minimize common piperidine-induced side reactions, ensuring the integrity and purity of your synthetic peptides.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might observe during the synthesis and analysis of your C-terminal cysteine peptides. We delve into the root causes and provide step-by-step protocols for their resolution.
Problem 1: My mass spectrometry results show a significant peak at [M+51] Da.
Cause: This mass shift is a strong indicator of the formation of a 3-(1-piperidinyl)alanine adduct.[1] This side product arises from a two-step process initiated by the basic conditions of piperidine-mediated Fmoc deprotection. First, the base abstracts the acidic α-proton of the C-terminal cysteine, leading to a β-elimination of the thiol protecting group and the formation of a dehydroalanine intermediate. Subsequently, piperidine, acting as a nucleophile, attacks this intermediate, resulting in the unwanted adduct.[1][2]
Solution:
-
Immediate Action - Modify the Deprotection Cocktail: The most direct approach is to reduce the basicity of the Fmoc deprotection solution.
-
Protocol 1: Buffered Deprotection: Add an acidic additive to your standard 20% piperidine in DMF solution.
-
Prepare a 0.1 M solution of 1-hydroxybenzotriazole (HOBt) or OxymaPure in your 20% piperidine/DMF deprotection solution.[3]
-
Proceed with your standard Fmoc deprotection protocol using this buffered solution. The additive will help neutralize the basicity just enough to suppress α-proton abstraction without significantly impacting the Fmoc removal rate.
-
-
-
Long-Term Strategy - Switch to a Less Basic Amine: For particularly sensitive sequences, piperidine may be too harsh.
-
Protocol 2: Alternative Base Deprotection: Replace piperidine with a weaker base.
-
Alternatively, use a 30% solution of 4-methylpiperidine in DMF, which has been shown to reduce side reactions.[5][6]
-
For extremely sensitive cases, a 20% solution of morpholine in DMF can be used, as it is significantly less basic and results in minimal side product formation. Note that Fmoc deprotection with morpholine may require longer reaction times.
-
Problem 2: My HPLC chromatogram shows a doublet or a broadened peak for my target peptide, suggesting the presence of an epimer.
Cause: Peptides with a C-terminal cysteine are highly susceptible to racemization (epimerization) at this residue during Fmoc-SPPS. Similar to adduct formation, this is initiated by the abstraction of the α-proton by piperidine, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a mixture of L- and D-cysteine at the C-terminus.[7] This side reaction is particularly problematic when the cysteine is attached to a Wang-type resin.[8]
Solution:
-
Primary Recommendation - Change the Resin: The choice of resin has a significant impact on the stability of the C-terminal cysteine.
-
Protocol 3: Utilizing 2-Chlorotrityl Chloride (2-CTC) Resin: This is the most effective way to minimize C-terminal cysteine racemization.
-
-
Secondary Recommendation - Optimize the Cysteine Protecting Group: The nature of the thiol protecting group can influence the acidity of the α-proton.
-
Strategy: Utilize sterically bulky and electron-donating protecting groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of piperidine-induced side reactions at the C-terminal cysteine?
The core of the issue lies in the increased acidity of the α-proton of the C-terminal cysteine residue, which is esterified to the resin. The electron-withdrawing effect of the ester group makes this proton susceptible to abstraction by the basic piperidine used for Fmoc deprotection. This initial deprotonation event generates a carbanion intermediate, which is the common precursor for both epimerization and β-elimination leading to the piperidinyl-alanine adduct.[1]
Mechanism of Piperidine-Induced Side Reactions
Caption: The central role of the carbanion intermediate in leading to both epimerization and adduct formation.
Q2: How does the choice of cysteine protecting group influence the extent of these side reactions?
The protecting group (PG) on the cysteine's sulfhydryl group can influence the rate of β-elimination. Bulky protecting groups like Trityl (Trt) can sterically hinder the approach of the base to the α-proton, thus reducing the likelihood of its abstraction.[1] Furthermore, the electron-donating or -withdrawing nature of the PG can modulate the acidity of the α-proton. Groups that are more electron-withdrawing can exacerbate the problem. Studies have shown that Mmt and Thp protecting groups are particularly effective at minimizing both epimerization and adduct formation.
Q3: Are there any other preventative measures I can take during peptide synthesis?
Yes, beyond the strategies mentioned in the troubleshooting guide, consider the following:
-
Minimize Deprotection Times: While complete Fmoc removal is crucial, extended exposure to basic conditions should be avoided. Use the minimum time required for deprotection, which can be monitored using a UV-Vis spectrophotometer.
-
Temperature Control: Perform the deprotection steps at room temperature. Elevated temperatures can accelerate the rate of side reactions.
-
Cleavage Cocktail Scavengers: While not directly related to piperidine-induced side reactions during chain elongation, using the correct scavengers during the final cleavage from the resin is critical for overall peptide purity. For cysteine-containing peptides, especially those with Trt protection, it is essential to use a scavenger cocktail that efficiently quenches the released trityl cations and prevents re-alkylation of the cysteine thiol. A common and effective cocktail is TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5), where ethanedithiol (EDT) protects the free thiol.[1][10]
Q4: I am still observing side products even after implementing these strategies. What should I do?
If you have optimized your deprotection conditions, resin, and protecting groups and still face significant challenges, a more advanced, albeit complex, strategy is to anchor the cysteine residue to the resin via its side-chain thiol. This completely circumvents the problem of α-proton acidity at the C-terminus, as the carboxylic acid will be protected as an amide during the synthesis. This is a specialized technique and should be considered for particularly valuable or difficult sequences.
Decision Workflow for Troubleshooting
Caption: A step-by-step decision tree for diagnosing and resolving C-terminal cysteine side reactions.
Summary of Recommended Strategies
For ease of reference, the table below summarizes the key strategies and their impact on minimizing piperidine-induced side reactions.
| Strategy | Recommendation | Rationale |
| Resin Choice | Highly Recommended: 2-Chlorotrityl (2-CTC) or other trityl-based resins.[5][8] | The bulky trityl linker sterically shields the α-proton, significantly reducing the risk of base-catalyzed abstraction. |
| Use with Caution: Wang-type resins.[8] | The ester linkage to Wang resin is more susceptible to activating the α-proton, increasing the rate of side reactions. | |
| Fmoc Deprotection Base | Standard (with caution): 20% Piperidine in DMF. | Effective for Fmoc removal but can be too basic for sensitive C-terminal Cys peptides. |
| Recommended Alternatives: 30% 4-Methylpiperidine or 20% Piperazine in DMF.[3][5] | These bases are slightly less basic than piperidine, offering a better balance between efficient deprotection and minimizing side reactions. | |
| For Sensitive Cases: 20% Morpholine in DMF. | Much lower basicity almost completely eliminates side reactions, but may require longer deprotection times. | |
| Deprotection Additives | Recommended: 0.1 M HOBt or 0.5 M OxymaPure.[3] | These additives buffer the basicity of the deprotection solution, neutralizing excess base and suppressing side reactions. |
| Cysteine Protecting Group | Recommended: Trt, Mmt, Thp.[8] | These groups have demonstrated a lower propensity to promote epimerization and β-elimination. |
| Not Recommended: Acm, StBu.[5][9] | These groups are associated with higher levels of side product formation. |
By carefully considering these factors and implementing the recommended protocols, researchers can significantly improve the outcome of their solid-phase synthesis of C-terminal cysteine-containing peptides, leading to higher purity and yield of the desired product.
References
-
Al-Warhi, T., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available at: [Link]
- N/A
-
Beta-Elimination Side Reactions. ResearchGate. Available at: [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (2023). Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Packman, L. C. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. (2007). Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. (2007). Available at: [Link]
-
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
-
Kates, S. A., et al. (1998). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available at: [Link]
-
Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-D-Cys(Trt)-OPfp
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-D-Cys(Trt)-OPfp. The synthesis of cysteine-containing peptides is a cornerstone of modern therapeutic development, yet it presents unique challenges that can impact yield and purity. The reactive nature of the cysteine thiol group, coupled with the steric hindrance of the trityl (Trt) protecting group, necessitates a carefully planned synthetic strategy.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this compound and achieve higher yields and purity in your solid-phase peptide synthesis (SPPS).
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in peptide synthesis.
Q1: Why was this compound chosen for my synthesis? What are its advantages?
A1: this compound is a pre-activated amino acid derivative designed to enhance coupling efficiency and minimize side reactions.[3] The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, which facilitates the acylation of the free N-terminal amine on the growing peptide chain.[4] This is particularly advantageous for sterically hindered couplings, which can be a challenge with the bulky trityl (Trt) group protecting the cysteine's sulfhydryl side chain.
The primary advantages are:
-
Reduced Racemization: Cysteine derivatives are notoriously prone to racemization (epimerization) during activation, especially when using carbodiimides with a base.[5] By using a pre-formed, stable active ester like the OPfp ester, the risk of base-catalyzed racemization during the coupling step is significantly minimized.[6]
-
High Reactivity: OPfp esters are highly reactive, promoting faster and more complete coupling reactions. This can be crucial for difficult sequences or sterically hindered amino acids.[4][6]
-
Convenience: As a pre-activated building block, it simplifies the coupling protocol by eliminating the need for in-situ activation steps, which can be a source of side reactions and variability.[7]
Q2: I'm observing a significant amount of D-Cys epimer in my final product. What is the cause and how can I prevent it?
A2: The presence of the D-Cys epimer, or racemization, is a well-documented side reaction for cysteine during peptide synthesis.[1][8] The α-proton of cysteine is susceptible to base-catalyzed abstraction, leading to a loss of stereochemical integrity. While using an OPfp ester significantly reduces racemization during the coupling step, it can still occur during other stages of the synthesis, particularly during the Fmoc deprotection step with piperidine if the cysteine is at the C-terminus.[9]
Mitigation Strategies:
-
Choice of Resin for C-Terminal Cysteine: If D-Cys(Trt) is the C-terminal residue, avoid using Wang-type resins, which are more prone to promoting epimerization and other side reactions. The use of 2-chlorotrityl (2-CTC) resins is strongly recommended as they reduce these issues to more acceptable levels.[9]
-
Deprotection Conditions: For sensitive sequences, especially with a C-terminal cysteine, consider using a milder base for Fmoc removal or a buffered deprotection solution. For instance, using 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF has been shown to minimize this side reaction.[9]
Q3: My final peptide analysis shows incomplete removal of the trityl (Trt) group. How can I ensure complete deprotection?
A3: Incomplete deprotection of the Cys(Trt) group is a frequent issue stemming from the chemistry of the cleavage process. The cleavage of the trityl group by trifluoroacetic acid (TFA) is a reversible reaction. The liberated trityl cation is highly stable and can re-attach to the nucleophilic thiol group of the deprotected cysteine.[10]
To drive the reaction to completion, it is essential to use an effective scavenger in your cleavage cocktail to irreversibly trap the trityl cation.[10]
| Scavenger | Role & Recommendation |
| Triisopropylsilane (TIS) | Highly effective at quenching the trityl cation by converting it to triphenylmethane. It is the scavenger of choice for this purpose. |
| 1,2-Ethanedithiol (EDT) | Helps to maintain the cysteine in its reduced state and minimizes side-products from alkylation of the thiol group.[11] |
| Water | Acts as a scavenger for other carbocations generated from side-chain protecting groups. |
A standard and effective cleavage cocktail for peptides containing Cys(Trt) is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .[11]
Q4: I am synthesizing a peptide with a C-terminal D-Cys(Trt) and observe a side product with a mass shift of +51 Da. What is this?
A4: This side product is likely the 3-(1-piperidinyl)alanine derivative. This occurs through a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine intermediate, which then undergoes a Michael addition with piperidine from the Fmoc deprotection solution.[8] This is particularly problematic for C-terminal cysteine residues.[1][9]
Prevention:
-
Resin Choice: As with racemization, using a 2-chlorotrityl resin instead of a Wang resin can significantly suppress this side reaction.
-
Alternative Protecting Groups: For particularly difficult cases, switching to a different thiol protecting group like Tetrahydropyranyl (Thp) may offer superior results with less side-product formation.[9]
Section 2: Troubleshooting Guide for Low Yield
Low peptide yield can be attributed to several factors throughout the SPPS process. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low peptide yield.
Problem 1: Incomplete Coupling
Symptoms:
-
Positive Kaiser test (dark blue beads) or TNBS test (red/orange beads) after coupling, indicating free primary amines.[12]
-
Presence of deletion sequences (target mass minus the mass of one or more amino acids) in the final mass spectrum.
Causality: The bulky Trt group on the D-cysteine, combined with potential secondary structure formation of the growing peptide chain, can sterically hinder the approach of the activated amino acid to the N-terminal amine. Even with a highly reactive OPfp ester, difficult couplings can occur.
Solutions & Protocols:
-
Monitor the Coupling Reaction: Always perform a qualitative colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling step.
-
Protocol: Kaiser Test
-
Take a small sample of resin beads (5-10 mg) after the coupling step and wash thoroughly with DMF and then DCM.
-
Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).
-
Heat at 100°C for 5 minutes.
-
Interpretation: Blue beads indicate incomplete coupling (free primary amines). Yellow/colorless beads indicate complete coupling.
-
-
-
Implement Double Coupling: If the Kaiser test is positive, repeat the coupling step with a fresh solution of this compound.
-
Extend Coupling Time: For notoriously difficult sequences, extending the initial coupling time from the standard 1-2 hours to 4 hours or even overnight can improve results.
-
Consider Alternative Activation (with caution): While OPfp esters are excellent, for extremely challenging couplings, switching to a more potent in-situ activating reagent like HATU or COMU might be considered.[6][13] However, this re-introduces the risk of racemization, so it should be used judiciously and with a non-nucleophilic base like 2,4,6-collidine instead of DIPEA.[5]
Problem 2: Peptide Aggregation on Resin
Symptoms:
-
Resin beads clump together and fail to swell properly.
-
Slow or incomplete Fmoc deprotection, indicated by persistent blue color during piperidine treatment.
-
Incomplete coupling, even with extended reaction times.
Causality: As the peptide chain elongates, it can form intermolecular hydrogen bonds, leading to aggregation.[8] This collapses the resin pores, preventing reagents from accessing the reactive sites, which drastically reduces the efficiency of both deprotection and coupling steps.[8]
Solutions & Protocols:
-
Change Solvent System: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which has better resin-swelling properties and can disrupt hydrogen bonds. Adding a small percentage of DMSO (5-10%) can also be effective.[8]
-
Increase Coupling Temperature: Performing the coupling reaction at an elevated temperature (e.g., 40-50°C) can provide enough energy to disrupt secondary structures and improve reaction kinetics.[8]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling solution can help break up aggregates.
Problem 3: Inefficient Cleavage and Deprotection
Symptoms:
-
Low recovery of peptide after cleavage and precipitation.
-
Mass spectrometry analysis shows the desired peptide mass plus the mass of the trityl group (243.3 Da).
Causality: As discussed in the FAQs, the reversibility of the Trt group cleavage is a primary cause. Additionally, insufficient volume of the cleavage cocktail or the presence of multiple Cys(Trt) residues can deplete the scavengers, leading to incomplete deprotection.
Solutions & Protocols:
-
Optimize the Cleavage Cocktail: Ensure your cocktail is designed to handle Cys(Trt).
-
Protocol: Preparation of Reagent B
-
Composition: TFA/Phenol/H₂O/TIS (88:5:5:2 v/v/v/v). This is a robust cocktail for peptides with sensitive residues like Cys, Met, and Trp.[14]
-
Procedure: In a fume hood, carefully combine the reagents in a suitable glass container. The solution should be freshly prepared.
-
-
-
Increase Cleavage Cocktail Volume: Use a sufficient volume of the cleavage cocktail. A general guideline is 10-20 mL per gram of resin. For peptides with multiple Cys(Trt) or other bulky protecting groups, this volume should be increased.
-
Extend Cleavage Time: The standard cleavage time is 2-3 hours. If you suspect incomplete deprotection, extending this to 4 hours at room temperature can be beneficial.
-
Precipitation Technique: For peptides with multiple Cys(Trt) residues, it is often best to precipitate the peptide directly into cold diethyl ether from the TFA cleavage mixture without prior TFA evaporation. This minimizes the risk of re-attachment of the trityl group.
Section 3: Visualizing the Chemistry
Understanding the underlying chemical mechanisms is key to effective troubleshooting.
Mechanism: Minimizing Racemization with OPfp Esters
Caption: Comparison of activation pathways and their impact on racemization.
References
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9415-9465. [Link]
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3466–3475. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Otvos, L., & Urge, L. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 8(3-5), 223-230. [Link]
-
Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp... ResearchGate. [Link]
-
Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 243-253. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (2023). [Link]
-
Nielsen, T. E., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(94), 14195-14198. [Link]
-
Hattori, T., & Yamamoto, H. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 27(11), 2056-2062. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology. (2024). [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Kováč, P., & Glaudemans, C. P. J. (1970). Synthesis of N-carbobenzoxyamino acid and peptide pentafluorophenyl esters as intermediates in peptide synthesis. The Journal of Organic Chemistry, 35(10), 3563-3565. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
El-Faham, A., & Albericio, F. (2011). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry - A European Journal, 17(50), 13562-13575. [Link]
-
Ye, Y., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(8), 1146-1153. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
De Zotti, M., & Formaggio, F. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1795. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Cys(Trt)-OPfp
Welcome to the technical support center for challenges related to the synthesis of peptides containing Fmoc-D-Cys(Trt)-OPfp. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, particularly peptide aggregation, encountered during Solid-Phase Peptide Synthesis (SPPS). Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions for successful peptide synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis, offering direct causes and actionable solutions.
Issue 1: Poor Resin Swelling and Incomplete Fmoc Deprotection
-
Question: My resin isn't swelling properly after the first few coupling cycles with this compound, and I'm observing incomplete Fmoc removal. What's happening and how can I fix it?
-
Answer: This is a classic sign of on-resin peptide aggregation.[1] The growing peptide chains, particularly if the sequence is hydrophobic, are likely folding and interacting with each other through hydrogen bonds, preventing solvent penetration and access of the deprotection reagent (piperidine) to the Fmoc group. The bulky trityl (Trt) group on the cysteine side chain can also contribute to steric hindrance, exacerbating the problem.
Immediate Actions & Solutions:
-
Solvent Modification: Switch from standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[1] Adding Dimethyl sulfoxide (DMSO) to your coupling and deprotection solvents can also help disrupt secondary structures.[1]
-
Chaotropic Agents: Incorporate a chaotropic salt, such as LiCl or KSCN, into your solvents. These agents disrupt hydrogen bonding networks that are the primary cause of aggregation.[1]
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 40-60°C).[1] Heat provides the necessary energy to break up intermolecular hydrogen bonds, improving reaction kinetics. However, be cautious as prolonged heating can increase the risk of side reactions like racemization.[2]
-
Issue 2: Low Coupling Efficiency After Incorporating this compound
-
Question: I've successfully coupled this compound, but the subsequent amino acid coupling is showing poor efficiency, even with a positive ninhydrin test. Why is this happening?
-
Answer: While a positive ninhydrin test indicates the presence of free amines, it can be misleading in cases of severe aggregation. The aggregated peptide chains can trap the ninhydrin reagent, giving a false positive result while the bulk of the N-termini are inaccessible for coupling. The issue lies not with the this compound itself, but with the secondary structure the peptide adopts after its incorporation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 3: Appearance of Side Products During Final Cleavage
-
Question: After cleaving my peptide from the resin, my HPLC shows multiple unexpected peaks. What are the likely side products related to Cys(Trt)?
-
Answer: Peptides containing Cys(Trt) are susceptible to several side reactions during synthesis and cleavage:
-
Racemization: Fmoc-protected cysteine derivatives are prone to racemization, especially with base-mediated coupling reagents like HBTU/DIPEA. The use of this compound (a pentafluorophenyl ester) is an excellent strategy to minimize this, as it allows for coupling under more neutral conditions.
-
β-Piperidinylalanine Formation: This can occur when a C-terminal cysteine is anchored to a Wang-type resin, caused by base-catalyzed elimination.[1] Using a 2-chlorotrityl resin is highly recommended to suppress this side reaction.
-
Incomplete Trt Deprotection: The removal of the trityl group by Trifluoroacetic acid (TFA) is a reversible reaction due to the stability of the trityl cation. If this cation is not effectively scavenged, it can re-attach to the cysteine thiol.
-
S-alkylation: Cysteine residues can be alkylated by reactive species generated from resin linkers, particularly with Wang and Rink Amide resins.[1]
Optimized Cleavage Protocol:
To mitigate these issues, a carefully formulated cleavage cocktail is essential.
Component Purpose Recommended Concentration TFA Cleaves the peptide from the resin and removes acid-labile protecting groups. 95% Triisopropylsilane (TIS) An effective scavenger for the trityl cation, preventing its re-addition to the cysteine thiol. 2.5% Water Scavenger for other cations. 2.5% Ethanedithiol (EDT) (Optional but recommended) Suppresses S-alkylation side products and helps keep the cysteine in its reduced state. 2.5% (adjust TFA to 92.5%) -
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound used, and what are its advantages?
A1: this compound is a specialized amino acid derivative used in SPPS for several key reasons:
-
Fmoc Group: Provides temporary protection of the alpha-amino group, which is removed at each cycle of peptide elongation.[3]
-
D-Cysteine: The D-enantiomer is often incorporated to increase peptide stability against enzymatic degradation or to induce specific conformational constraints.
-
Trityl (Trt) Group: A bulky, acid-labile protecting group for the cysteine thiol. Its size can help minimize certain side reactions, such as β-elimination.[1][4]
-
Pentafluorophenyl (Pfp) Ester: This is a pre-activated ester of the carboxylic acid group. Its primary advantage is that it allows for efficient coupling without the need for strong bases (like DIPEA) that are typically used with coupling reagents like HBTU or HATU. This significantly reduces the risk of racemization at the cysteine alpha-carbon, a common problem with this amino acid.
Q2: What is the underlying mechanism of peptide aggregation in SPPS?
A2: Peptide aggregation on the solid support is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains.[1] This leads to the formation of secondary structures, like beta-sheets, which are often insoluble in the solvents used for synthesis. This insolubility prevents reagents from accessing the reactive sites, leading to incomplete deprotection and coupling reactions.[5] Hydrophobic sequences are particularly prone to aggregation.[1]
Caption: Mechanism of on-resin peptide aggregation.
Q3: Are there alternatives to the Trt protecting group for cysteine that might reduce aggregation?
A3: Yes, several alternative protecting groups are available, and some may offer advantages. For instance, initial evidence suggests that peptides with S-Thp (tetrahydropyranyl) protected cysteine may have enhanced solubility compared to those with S-Trt protection. Additionally, Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization during coupling compared to Fmoc-Cys(Trt)-OH. The choice of protecting group is sequence-dependent and should be considered as part of your overall synthetic strategy.
Q4: How can I confirm and quantify aggregation during my synthesis?
A4: While there are no direct, routine methods for quantifying aggregation on-resin, several qualitative indicators can be used:
-
Visual Observation: Shrinking or clumping of the resin is a strong indicator of aggregation.
-
Monitoring Fmoc Deprotection: In continuous flow synthesizers, a flattening and broadening of the UV absorbance profile during Fmoc removal suggests aggregation is occurring.
-
Test Cleavages: For peptides longer than 20 amino acids, performing small-scale TFA cleavages at various points in the synthesis is highly recommended. Analyzing the crude product by HPLC and mass spectrometry will reveal the presence of deletion sequences and other impurities that are hallmarks of aggregation-induced synthetic problems.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
-
Collins, J. M., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2018). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Cleavage for Peptides Containing D-Cys(Trt)
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-D-Cys(Trt)-OPfp. The final cleavage and deprotection step is arguably the most critical phase of solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of your final product. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial process.
Frequently Asked Questions (FAQs)
Q1: What makes the cleavage of Trityl (Trt) from a Cysteine residue so challenging?
The primary difficulty arises from the chemistry of the Trityl group's removal. The cleavage of the S-Trityl bond is an acid-catalyzed process, typically using Trifluoroacetic acid (TFA). This reaction proceeds via the formation of a highly stable trityl carbocation. However, this reaction is reversible.[1][2] The free thiol (-SH) group of the deprotected cysteine is strongly nucleophilic and can react with the liberated trityl cation, leading to the re-attachment of the protecting group. This equilibrium between the protected and deprotected states can result in incomplete cleavage, a common source of impurity in the crude peptide product.
To ensure complete and irreversible deprotection, the cleavage reaction must include a "scavenger" to trap the trityl cation as it forms, thus preventing its re-attachment to the cysteine thiol.[1][2]
Q2: What is the optimal cleavage cocktail for a peptide containing one or more Cys(Trt) residues?
There is no single "one-size-fits-all" cocktail, as the optimal choice depends on the other amino acids in your peptide sequence.[3][4] However, for peptides containing Cys(Trt), the inclusion of a silane scavenger is critical.[5] Triisopropylsilane (TIS) is highly recommended as it is extremely effective at quenching the trityl cation by irreversibly converting it to the inert hydrocarbon triphenylmethane.[2][5]
Here is a comparison of commonly used cleavage cocktails for Cys(Trt)-containing peptides:
| Reagent Cocktail | Composition (v/v) | Primary Use & Key Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Best for general use. A low-odor, effective cocktail for most sequences containing Cys(Trt) but lacking other sensitive residues like Met or Trp.[2][3][4] |
| EDT-Modified Cocktail | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Recommended for multiple Cys residues. 1,2-Ethanedithiol (EDT) is a reducing agent that helps keep the free cysteine thiol in its reduced state, preventing oxidative side reactions like disulfide bond formation (dimerization).[2][6] It also acts as a good scavenger for t-butyl cations.[3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For complex or sensitive peptides. This is a powerful, broad-spectrum cocktail for peptides containing other challenging residues like Met, Trp, or Arg(Pbf/Pmc) alongside Cys(Trt).[2][3][4] Note: This mixture is highly malodorous. |
Q3: What are the recommended cleavage time and temperature?
For most standard peptides, a cleavage time of 2 to 4 hours at room temperature is sufficient to ensure complete removal of the Trt group and other side-chain protecting groups.[2] The reaction vessel should be gently swirled or rocked occasionally to ensure the resin is fully exposed to the cleavage cocktail.[3]
It is important to note that some sequences, particularly those with sterically hindered or N-terminal protected residues like Asn(Trt), may exhibit sluggish deprotection and can benefit from extending the cleavage time to 4 hours.[3][4] A small-scale test cleavage is always recommended to optimize the time for a new or particularly long peptide.
Troubleshooting Guide
Q4: My mass spectrometry analysis shows a major peak at +242 Da from my target mass. What does this indicate?
This is the classic sign of incomplete Trityl group deprotection. The mass difference of 242.3 Da corresponds to the mass of the trityl group (C₁₉H₁₅). This issue is almost always caused by an inefficient scavenging of the trityl cation, allowing it to re-attach to the cysteine thiol.[2]
Solutions:
-
Verify Your Scavenger: Ensure that Triisopropylsilane (TIS) was included in your cleavage cocktail at a sufficient concentration (typically 2.5% - 5%). TIS is essential for irreversibly trapping the trityl cation.[5]
-
Increase Scavenger Concentration: For peptides with multiple Cys(Trt) residues or a high density of other acid-labile protecting groups, increase the concentration of scavengers to ensure all generated carbocations are effectively quenched.
-
Extend Cleavage Time: While less common for Trt itself, extending the cleavage duration to 4 hours can sometimes help drive the reaction to completion.[3]
// Nodes Start [label="Mass Spec shows\nPeak at M+242 Da", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was TIS included in the\ncleavage cocktail?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Add 2.5-5% TIS to the\ncleavage cocktail and repeat.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Does the peptide have multiple\nCys(Trt) or other tBu groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Increase TIS and/or EDT\nconcentration. Consider Reagent K.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Extend cleavage time to 4 hours\nand re-analyze.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Q1; Q1 -> Sol1 [label="No"]; Q1 -> Q2 [label="Yes"]; Sol1 -> End; Q2 -> Sol2 [label="Yes"]; Q2 -> Sol3 [label="No"]; Sol2 -> End; Sol3 -> End; }
Q5: My crude peptide analysis shows significant peaks corresponding to dimers or oligomers. What is the cause and how can it be prevented?
This indicates oxidation of the free cysteine thiol groups to form intermolecular disulfide bonds.[2][6] The thiol is highly susceptible to oxidation, especially in the acidic cleavage environment if not properly managed.
Solutions:
-
Incorporate a Reducing Agent: The most effective solution is to add a reducing agent to your cleavage cocktail. 1,2-Ethanedithiol (EDT) at 2.5% is highly recommended as it maintains a reducing environment, protecting the free thiol from oxidation.[2]
-
Work Quickly: After cleavage and precipitation, minimize the exposure of the crude peptide to air, especially when dissolved in neutral or basic pH solutions for purification, as oxidation is much faster under these conditions.
-
Immediate Purification: Proceed to HPLC purification as soon as possible after cleavage and workup. Use buffers that have been degassed to minimize dissolved oxygen.
Q6: I'm observing other unexpected side products, especially with C-terminal Cysteine. What could be happening?
When a Cys(Trt) residue is located at the C-terminus of a peptide synthesized on Wang or Rink Amide resins, a specific side reaction can occur. During cleavage, carbocations generated from the resin linker can be captured by the nucleophilic cysteine thiol, leading to S-alkylation of the cysteine.[7] TIS alone is not always sufficient to suppress this side reaction.[7]
Solutions:
-
Use a Scavenger Cocktail: Employ a more robust scavenger mixture like Reagent K or an EDT-containing cocktail. The multiple scavengers work synergistically to quench a wider variety of reactive species, including those from the resin linker.[2][3]
-
Optimize Cleavage Time: Do not extend the cleavage time unnecessarily. The goal is to release the peptide and remove protecting groups as quickly as possible to minimize exposure to reactive species.[8]
// Nodes Peptide_CysTrt [label="Peptide-Cys(Trt)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFA [label="TFA (H+)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Peptide_CysSH [label="Deprotected Peptide-SH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trt_Cation [label="Trityl Cation (Trt+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TIS [label="TIS (Scavenger)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Triphenylmethane [label="Triphenylmethane (Inert)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Peptide_CysTrt -> Trt_Cation [label="+ H+", dir=forward]; Trt_Cation -> Peptide_CysTrt [label="+ Peptide-SH\n(Reversible Reaction)", color="#EA4335", style=dashed, dir=forward]; Trt_Cation -> Peptide_CysSH [label="- H+", dir=none]; Trt_Cation -> Triphenylmethane [label="+ TIS\n(Irreversible Trapping)", color="#4285F4", style=bold, dir=forward]; TFA -> Peptide_CysTrt [style=invis]; TIS -> Trt_Cation [style=invis]; }
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Transfer the dry peptidyl-resin to a 10 mL reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare 10 mL of the chosen cleavage cocktail (e.g., 9.25 mL TFA, 0.25 mL TIS, 0.25 mL H₂O, 0.25 mL EDT).
-
CAUTION: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood.[3]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and rock gently at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, which is normal and indicates the release of the trityl cation.[8][9]
-
Peptide Filtration: Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the filtrate. Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Place the centrifuge tube in an ice bath. Add 40 mL of cold diethyl ether dropwise while gently vortexing to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether.
-
Washing: Resuspend the peptide pellet in 20 mL of fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and organic byproducts.
-
Drying: After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Protocol 2: Small-Scale Test Cleavage for Optimization
This is used to confirm cleavage and check for side reactions before committing the entire batch.
-
Sample Resin: Place a small amount of the dried peptidyl-resin (approx. 5-10 mg) into a 1.5 mL microcentrifuge tube.
-
Add Cocktail: Add 200 µL of your prepared cleavage cocktail to the tube.
-
Incubate: Vortex briefly and let it stand at room temperature for the desired time (e.g., 2 hours).
-
Precipitate: Add 1 mL of cold diethyl ether directly to the tube. Vortex vigorously and centrifuge at high speed for 2 minutes.
-
Isolate & Analyze: Carefully remove the supernatant with a pipette. Wash the pellet once more with ether. Dry the pellet and dissolve it in an appropriate solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis. This will confirm the presence of the desired product and identify any major impurities like protected peptide or dimers.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]
-
This compound [200395-72-8]. Aapptec Peptides. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis. Iris Biotech. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp... ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
Impact of base choice on the stability of Fmoc-d-cys(trt)-opfp
Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth technical guidance on the impact of base choice on the stability of Fmoc-D-Cys(Trt)-OPfp. It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their solid-phase peptide synthesis (SPPS) protocols.
Introduction
This compound is a valuable building block in peptide synthesis, offering a pre-activated carboxyl group (pentafluorophenyl ester) to facilitate efficient coupling and a trityl-protected thiol for the cysteine side chain. However, cysteine derivatives are notoriously prone to several base-catalyzed side reactions that can compromise the stereochemical integrity and final yield of the target peptide. Understanding the role of the base in both the Fmoc deprotection and coupling steps is critical to mitigating these issues. This guide will explore the causality behind common experimental challenges and provide validated protocols to ensure the successful incorporation of this residue.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My peptide containing D-Cys(Trt) is showing significant epimerization to the L-cysteine diastereomer. What is the primary cause and how can I prevent it?
Answer:
Epimerization (racemization at a single chiral center) of cysteine residues is a major challenge in SPPS and is highly influenced by the choice of base. The primary cause is the abstraction of the acidic α-proton of the amino acid by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L isomers.
Fmoc-Cys(Trt)-OH is particularly susceptible to this phenomenon.[1] The process is significantly exacerbated under basic conditions, which are unavoidable in Fmoc-based SPPS.
Causality & Key Factors:
-
During Coupling: The most significant risk of racemization occurs during the carboxyl group activation and coupling step, especially when using strong activating agents (e.g., HBTU, HATU) in the presence of tertiary amine bases like N,N-Diisopropylethylamine (DIPEA).[2] The use of a pre-activated pentafluorophenyl (PFP) ester like this compound is a strategic choice to minimize this risk, as it allows for rapid coupling, often without the need for additional base during the coupling reaction itself.[3]
-
During Fmoc Deprotection: While the coupling step is a major concern for racemization, the repeated exposure to the deprotection base (typically 20% piperidine in DMF) during the synthesis cycles can also cause cumulative epimerization. This is especially problematic for C-terminal cysteine residues anchored to the resin.[4][5] Studies have shown that prolonged treatment with 20% piperidine can lead to significant D-Cys formation from a Cys(Trt) residue.[4]
Troubleshooting & Mitigation Strategies:
-
Leverage the PFP Ester: When coupling this compound, avoid adding any additional base like DIPEA or 2,4,6-collidine (TMP) unless coupling is observed to be slow. The PFP ester is highly reactive and designed for efficient, base-free coupling to the free N-terminal amine of the growing peptide chain.[3]
-
Minimize Deprotection Time: Use the shortest effective Fmoc deprotection times. For standard piperidine protocols, two treatments of 3-7 minutes are often sufficient. Avoid unnecessarily long or overnight exposures to the deprotection solution.
-
Consider Alternative Bases (with caution): While piperidine is standard, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly shorten deprotection times (e.g., 2% DBU / 2% piperidine in DMF).[6] This reduced exposure time can potentially lower cumulative epimerization. However, DBU is a very strong base and can promote other side reactions, such as aspartimide formation, and should not be used if the peptide contains aspartic acid residues.[6][7]
-
Choice of S-Protecting Group: For extremely sensitive sequences, the Trt group may not be the optimal choice. Research has shown that other protecting groups, such as Tetrahydropyranyl (Thp) or 4-methoxybenzyloxymethyl (MBom), can offer superior resistance to racemization compared to Trt under identical conditions.[2]
Question 2: I am observing a side product with a mass increase of +51 Da in my C-terminal cysteine-containing peptide. What is this impurity and how is it related to the base?
Answer:
This side product is almost certainly 3-(1-Piperidinyl)alanine . Its formation is a classic side reaction for C-terminal cysteine residues synthesized using Fmoc chemistry with piperidine for deprotection.[8]
The mechanism involves two steps, both catalyzed by the base (piperidine):
-
β-Elimination: Piperidine abstracts the α-proton of the C-terminal Cys(Trt) residue. This is followed by the elimination of the trityl-thiolate side chain, resulting in a highly reactive dehydroalanine (Dha) intermediate.
-
Michael Addition: The nucleophilic piperidine present in the deprotection solution then attacks the dehydroalanine intermediate via a Michael addition, forming the 3-(1-Piperidinyl)alanine adduct.[8]
This side reaction is particularly problematic for C-terminal cysteine attached to Wang-type resins.
Troubleshooting & Mitigation Strategies:
-
Utilize Sterically Hindered Protecting Groups: The bulky trityl (Trt) group on the cysteine side chain helps to sterically hinder the α-proton, reducing the rate of β-elimination compared to less bulky groups. While it minimizes the side reaction, it does not eliminate it completely.[8]
-
Reduce Piperidine Concentration/Time: As with racemization, minimizing the duration and concentration of piperidine exposure can help.
-
Change the Resin: Using a more acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is highly recommended for peptides with C-terminal cysteine. The steric hindrance provided by the trityl linker helps to suppress both epimerization and β-elimination.
-
Consider a Different Base System: Using a DBU/piperazine deprotection cocktail has been reported as an efficient alternative to piperidine.[9] Since piperazine is less nucleophilic than piperidine, it may reduce the rate of Michael addition if β-elimination still occurs.
Question 3: How stable are the Trityl (Trt) protecting group and the Pentafluorophenyl (PFP) ester to the bases used for Fmoc deprotection?
Answer:
This question addresses the orthogonal stability of the different components of the molecule.
-
Trityl (Trt) Group Stability: The S-Trt group is robustly stable to the basic conditions of Fmoc deprotection.[10] Neither standard 20% piperidine/DMF solutions nor stronger bases like DBU will cleave the Trt group.[6] The Trt group is designed to be labile to acidic conditions, specifically the trifluoroacetic acid (TFA) used in the final cleavage and global deprotection step. Therefore, premature deprotection of the cysteine side chain by the Fmoc deprotection base is not a concern.
-
Pentafluorophenyl (PFP) Ester Stability: PFP esters are highly activated esters designed for acyl substitution, not for stability in basic solutions.[11] While they are more resistant to hydrolysis than some other active esters, they are susceptible to cleavage by nucleophiles, including bases. Piperidine, being a secondary amine, can act as a nucleophile and cleave the PFP ester. Stronger, non-nucleophilic bases like DBU are less likely to cause nucleophilic cleavage but will promote hydrolysis if water is present.
Practical Implications:
It is crucial that This compound is only introduced to the reaction vessel after the final wash step following the Fmoc deprotection of the preceding amino acid. The PFP ester is not intended to survive the Fmoc deprotection step. Its purpose is for the subsequent coupling reaction. Exposing the PFP ester to piperidine or DBU solutions will lead to capping of the growing peptide chain with a piperidide amide or hydrolysis of the active ester, terminating the synthesis.
Visualization of Key Reaction Pathways
The following diagram illustrates the desired reaction (peptide coupling) and the major base-catalyzed side reactions (epimerization and β-elimination) affecting this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Reducing epimerization of C-terminal cysteine with Fmoc-d-cys(trt)-opfp
A Senior Application Scientist's Guide to Minimizing Epimerization in SPPS Using Activated Esters
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document provides in-depth technical guidance, field-proven insights, and troubleshooting protocols for a critical challenge in peptide chemistry: the epimerization of C-terminal cysteine residues. We will focus on the underlying mechanisms and the strategic use of activated esters, such as Fmoc-Cys(Trt)-OPfp, to ensure the chiral integrity of your synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding C-terminal cysteine epimerization.
Q1: What is epimerization, and why is it a significant problem for C-terminal cysteine?
Epimerization is a chemical process where a stereocenter in a molecule inverts its configuration. In peptide synthesis, it refers to the conversion of an L-amino acid into its D-diastereomer. This is a side reaction to be avoided as it compromises the bioactivity and conformation of the final peptide.[1] C-terminal cysteine is particularly susceptible to this problem during Fmoc-based SPPS.[2][3] The process leads to a loss of chiral integrity, and the resulting diastereomeric impurity is often difficult to separate from the target peptide due to very similar physical properties, complicating purification significantly.[1][4]
Q2: What makes C-terminal cysteine so prone to epimerization?
The primary cause is the increased acidity of the alpha-proton (α-H) of the cysteine residue when its carboxyl group is esterified to the solid-phase resin.[5] The electron-withdrawing effect of the ester linkage makes this proton more susceptible to abstraction by bases. During the repetitive Fmoc-deprotection steps, the peptide-resin is treated with a base, typically piperidine. This base can abstract the acidic α-H, forming a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar structure, leading to a mixture of both the original L-cysteine and the undesired D-cysteine epimer.[1] This base-catalyzed elimination can also lead to the formation of a dehydroalanine residue, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, another common side product.[2][6]
Q3: What are the downstream consequences of epimerization in drug development?
The introduction of a D-amino acid in place of a native L-amino acid can drastically alter the peptide's three-dimensional structure. This change can lead to a partial or complete loss of biological activity, altered receptor binding affinity, and modified pharmacokinetic properties. For therapeutic peptides, such impurities are unacceptable and can derail a development campaign, making the minimization of epimerization a critical process parameter.[1][4]
Q4: How does using an activated pentafluorophenyl (OPfp) ester for the first coupling help?
Pentafluorophenyl esters are highly reactive, pre-activated forms of the amino acid.[7] Using Fmoc-Cys(Trt)-OPfp for the initial loading onto the resin allows the coupling to proceed efficiently under neutral or mildly acidic conditions without requiring strong coupling reagents (like carbodiimides) and a basic environment that promote racemization.[8] These stable, crystalline reagents react quickly, minimizing the time the sensitive C-terminal residue is exposed to conditions that could induce epimerization.[8][9] The strategy is to form the first peptide bond rapidly and cleanly, thereby reducing the risk of the primary racemization mechanism associated with in-situ activation.[10]
Q5: The topic mentions Fmoc-D-Cys(Trt)-OPfp. When is this reagent used?
This compound is used when the target peptide sequence intentionally requires a D-cysteine at the C-terminus. The principles of using an OPfp ester still apply: it ensures the efficient and clean coupling of this specific D-amino acid to the resin while preserving its stereochemical integrity. The core problem this guide addresses is the unwanted formation of the D-epimer from an L-cysteine starting material. Therefore, to synthesize a peptide with a C-terminal L-cysteine, you would use Fmoc-L-Cys(Trt)-OPfp .
Section 2: Core Mechanisms Illustrated
Understanding the chemical pathways is crucial for effective troubleshooting. The following diagrams illustrate the key mechanisms involved in C-terminal cysteine epimerization and its prevention.
Caption: Base-catalyzed epimerization of C-terminal cysteine.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Strategic Guide to Cysteine Incorporation in Peptide Synthesis: Fmoc-D-Cys(Trt)-OPfp vs. Fmoc-Cys(Acm)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues represents a critical juncture that dictates not only the success of the synthesis but also the strategy for subsequent disulfide bond formation. The choice of protecting group for the cysteine thiol is a pivotal decision with far-reaching implications. This guide provides an in-depth, objective comparison of two widely utilized cysteine derivatives: the pre-activated Fmoc-D-Cys(Trt)-OPfp and the standard Fmoc-Cys(Acm)-OH . By examining their performance from chemical principles to practical application, supported by experimental insights, this document aims to empower you to make the most informed decision for your specific synthetic challenge.
Foundational Chemistry: Understanding the Protecting Groups
The core difference between these two reagents lies in the nature and lability of the thiol-protecting group: the acid-labile trityl (Trt) group versus the TFA-stable acetamidomethyl (Acm) group. This fundamental distinction governs their application in peptide synthesis.
-
This compound : This reagent combines the bulky, acid-sensitive trityl (Trt) group for thiol protection with a pentafluorophenyl (OPfp) ester for carboxyl group activation.
-
The Trityl (Trt) Group : As one of the most common thiol protecting groups in Fmoc-SPPS, the Trityl group offers robust protection during peptide chain elongation.[1] Its key feature is its lability to trifluoroacetic acid (TFA), meaning it is conveniently removed during the final cleavage of the peptide from most resins.[2] This makes it ideal for synthesizing peptides that require a free thiol group immediately after cleavage or for forming a single disulfide bond through straightforward oxidation.[2] The bulky nature of the Trt group also helps to minimize certain side reactions.[3]
-
The Pentafluorophenyl (OPfp) Ester : This is a highly reactive ester that facilitates efficient coupling without the need for in-situ activation reagents.[4] The use of pre-activated OPfp esters is a well-established strategy to minimize racemization, a significant risk for cysteine derivatives during coupling.
-
-
Fmoc-Cys(Acm)-OH : This building block utilizes the acetamidomethyl (Acm) group for thiol protection.
-
The Acetamidomethyl (Acm) Group : The Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[2] This orthogonality is its most significant advantage, allowing the peptide to be cleaved from the resin with the cysteine thiol still protected.[1][2] The Acm group can then be selectively removed post-synthesis using specific reagents like iodine or mercury(II) acetate, enabling the regioselective formation of multiple disulfide bonds.[5]
-
Head-to-Head Performance Comparison
The choice between this compound and Fmoc-Cys(Acm)-OH hinges on the desired final peptide structure and the complexity of its disulfide bridging.
| Feature | This compound | Fmoc-Cys(Acm)-OH | Rationale & Causality |
| Primary Application | Synthesis of peptides with free thiols post-cleavage; formation of a single disulfide bond. | Regioselective formation of multiple disulfide bonds; post-synthesis modification of the thiol group. | The acid-lability of Trt versus the TFA-stability of Acm dictates the state of the cysteine thiol after standard cleavage. |
| Orthogonality | Not orthogonal to standard TFA-labile side-chain protecting groups. | Orthogonal to TFA-labile protecting groups.[2] | The Trt group is removed under the same conditions as other common side-chain protecting groups like tBu, Boc, and Pbf. |
| Deprotection Condition | Cleaved with standard TFA cleavage cocktails.[2] | Stable to TFA; removed by reagents such as iodine, Hg(OAc)₂, or NCS.[2] | The chemical nature of the protecting group dictates the required deprotection chemistry. |
| Racemization Risk | Minimized due to the pre-activated OPfp ester, which allows for coupling under neutral/acidic conditions. | Higher risk during standard base-mediated in-situ activation (e.g., with HBTU/DIPEA). | Cysteine is prone to racemization via β-elimination, which is exacerbated by basic conditions. Pre-activation avoids the need for base during the critical coupling step. |
| Side Reaction Propensity | C-terminal Cys(Trt) is less prone to piperidine-induced side reactions compared to Cys(Acm).[1] The Asp(OtBu)-Cys(Trt) sequence is less susceptible to aspartimide formation.[1] | More susceptible to β-elimination and subsequent piperidine addition at the C-terminus.[1] The Asp(OtBu)-Cys(Acm) motif readily forms aspartimide.[1] | The steric hindrance of the bulky Trt group likely provides a kinetic barrier to these base-catalyzed side reactions. |
| Disulfide Bond Formation | Typically performed post-cleavage on the deprotected peptide via air oxidation or other mild oxidants.[2] | Allows for selective, stepwise disulfide bond formation either on-resin or in solution after purification of the Acm-protected peptide.[5] | The orthogonality of the Acm group provides temporal control over which cysteines are available for oxidation. |
| Cost-Effectiveness | Generally more cost-effective for routine synthesis of peptides requiring a single or no disulfide bond.[2] | Higher cost, justified by its utility in complex syntheses requiring precise disulfide connectivity. | The additional synthetic steps required for Acm protection and the specialized deprotection reagents contribute to a higher cost. |
Experimental Protocols & Methodologies
The following protocols provide a framework for the effective use of both cysteine derivatives in a typical Fmoc-SPPS workflow.
Protocol 1: Coupling of this compound
This protocol leverages the pre-activated nature of the OPfp ester for a direct and efficient coupling.
Diagrammatic Workflow for this compound Coupling
Caption: SPPS cycle for Fmoc-Cys(Acm)-OH.
Step-by-Step Methodology:
-
Resin Preparation: As in Protocol 1, start with the peptide-resin bearing a free N-terminal amine after Fmoc deprotection.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min).
-
Coupling Solution Preparation (In-situ Activation):
-
In a separate vessel, dissolve Fmoc-Cys(Acm)-OH (3-4 equivalents), an activating agent such as HBTU (3-4 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes. Note: To minimize racemization, coupling reagents that do not require a base, such as DIC/Oxyma, are a preferred alternative. 4. Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Upon completion, wash the resin with DMF (5 x 1 min).
-
Chain Elongation: Proceed with the synthesis.
Strategic Selection: Which Derivative is Right for You?
The decision-making process can be streamlined by considering the final application of the peptide.
Logical Flow for Selecting a Cysteine Derivative
Caption: Decision tree for cysteine derivative selection.
-
Choose this compound when:
-
Your target peptide requires a free thiol group for conjugation or other modifications after cleavage.
-
You are synthesizing a peptide with a single disulfide bond that can be formed by simple oxidation of the fully deprotected peptide.
-
Minimizing racemization during coupling is a high priority, and the pre-activated ester is advantageous.
-
Cost-effectiveness for a straightforward synthesis is a consideration. [2]
-
-
Choose Fmoc-Cys(Acm)-OH when:
-
Your target peptide contains multiple disulfide bonds that must be formed in a specific, controlled manner. [5] * You need to purify the linear peptide before forming the disulfide bridge(s). [1] * The synthesis strategy involves on-resin cyclization or other manipulations where a protected cysteine is required.
-
The peptide sequence contains motifs prone to side reactions where the Trt group might be labile (e.g., during extended acid treatments for fragment condensation).
-
Conclusion and Future Perspectives
Both this compound and Fmoc-Cys(Acm)-OH are indispensable tools in the peptide chemist's arsenal. The Trt-protected, OPfp-activated derivative offers a streamlined and racemization-suppressed approach for the synthesis of peptides requiring a free thiol or a single disulfide bond. Its compatibility with standard Fmoc-SPPS cleavage protocols makes it a robust and economical choice for many applications.
Conversely, the Acm-protected derivative provides the crucial element of orthogonality, which is paramount for the synthesis of complex, multi-disulfide-bridged peptides that are prevalent in therapeutics and biological research. While requiring additional synthetic steps for deprotection and disulfide formation, the control it affords is often non-negotiable for achieving the correct peptide fold and function.
The ultimate selection is not a matter of which reagent is "better," but which is strategically optimal for the specific synthetic goal. By understanding the underlying chemical principles and performance characteristics detailed in this guide, researchers can confidently navigate the complexities of cysteine incorporation and advance their peptide synthesis endeavors.
References
-
Al-Warhi, T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9078–9083. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available at: [Link]
-
Fairweather, J. L., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9658-9721. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cysteine Protecting Groups in Solid-Phase Peptide Synthesis: A Comparative Analysis of Yield and Purity
In the intricate world of synthetic peptide chemistry, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic handling of reactive amino acid side chains is paramount to achieving high yield and purity. Among the 20 proteinogenic amino acids, cysteine presents a unique and significant challenge due to its nucleophilic thiol (-SH) side chain. This functional group is highly susceptible to oxidation, leading to unintended disulfide bond formation, and can participate in various side reactions, including racemization and β-elimination, which can compromise the integrity of the final peptide.
This guide provides a comprehensive comparison of commonly used cysteine-protecting groups in Fmoc-based SPPS. We will delve into the mechanistic underpinnings of each group, present comparative data on their performance in terms of peptide yield and purity, and offer detailed protocols to empower researchers in making informed decisions for their specific synthetic needs.
The Critical Role of Cysteine Protection
The primary role of a cysteine-protecting group is to mask the reactivity of the thiol group during peptide chain elongation. An ideal protecting group should be stable throughout the repetitive cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling. However, it must also be readily and orthogonally cleavable under conditions that do not degrade the peptide chain or other protecting groups. The choice of a cysteine-protecting group can significantly impact the overall success of the synthesis, influencing not only the crude purity and final yield but also the strategy for subsequent modifications like disulfide bond formation.
A Comparative Analysis of Common Cysteine Protecting Groups
The selection of a protecting group is often a balance between stability, cleavage efficiency, and the prevention of side reactions. Below, we compare the most frequently employed groups in SPPS.
The Trityl (Trt) Group: The Workhorse of SPPS
The triphenylmethyl (Trt) group is arguably the most common protecting group for cysteine. Its widespread use stems from its high stability to the basic conditions of Fmoc removal and its straightforward cleavage under moderately acidic conditions.
-
Mechanism & Stability: The Trt group is attached via a thioether linkage. Its bulkiness provides excellent steric hindrance, preventing side reactions. It is cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.
-
Performance: The Trt group generally provides high yields and purity for a wide range of peptide sequences. It is known to suppress the racemization of the cysteine residue during activation.
-
Cleavage: Typically removed with a standard TFA cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5) in 2-4 hours. The cleavage proceeds via the formation of a stable trityl cation, which must be scavenged to prevent re-attachment to other nucleophilic residues like tryptophan.
The Acetamidomethyl (Acm) Group: For Orthogonal Disulfide Bond Formation
The Acetamidomethyl (Acm) group is stable to the standard TFA cleavage cocktail, making it an invaluable tool for the synthesis of complex peptides with multiple disulfide bonds.
-
Mechanism & Stability: The Acm group is stable to both acidic and basic conditions used in SPPS, allowing the peptide to be cleaved from the resin with the Acm group still intact.
-
Performance: While robust, the introduction of Fmoc-Cys(Acm)-OH can sometimes be sluggish, and its removal requires specific, often harsh, conditions. This can sometimes lead to lower overall yields compared to the Trt group.
-
Cleavage: The Acm group is typically removed post-cleavage using reagents like iodine or silver trifluoromethanesulfonate (AgOTf) in a separate step. This orthogonality allows for selective deprotection and controlled disulfide bond formation. For example, a peptide with two Cys(Acm) residues can be treated with iodine to form a disulfide bridge.
The 4-Methoxytrityl (Mmt) Group: The Mildly Labile Option
The 4-methoxytrityl (Mmt) group is a more acid-labile derivative of the Trt group. Its primary advantage is its selective removal on-resin using a very dilute acid solution, leaving other acid-sensitive protecting groups intact.
-
Mechanism & Stability: The electron-donating methoxy group destabilizes the trityl cation, allowing for cleavage under much milder acidic conditions (e.g., 1-2% TFA in dichloromethane).
-
Performance: Mmt is an excellent choice for on-resin modifications of the cysteine thiol. However, it can be somewhat unstable to repeated piperidine treatments during long syntheses, which may lead to premature deprotection and side products.
-
Cleavage: Selective on-resin cleavage is typically achieved with a solution of 1-2% TFA in DCM over a period of about 30 minutes, with multiple washes.
The S-tert-butyl (StBu) Group: Stability and Alternative Deprotection
The S-tert-butyl (StBu) group offers high stability and an alternative, non-iodine-based deprotection method for orthogonal strategies.
-
Mechanism & Stability: The StBu group is stable to TFA and is removed by reduction with phosphines, such as tris(2-carboxyethyl)phosphine (TCEP).
-
Performance: It is a reliable protecting group, though the coupling of Fmoc-Cys(StBu)-OH can sometimes be less efficient than its Trt counterpart. Its removal is clean and efficient.
-
Cleavage: Deprotection is achieved by treating the peptide with a reducing agent like TCEP or tributylphosphine. This method is orthogonal to the iodine-based deprotection of Acm.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of the major cysteine-protecting groups based on published experimental data and extensive laboratory experience. Actual results can vary depending on the peptide sequence and synthesis conditions.
| Protecting Group | Typical Crude Purity (%) | Overall Yield | Stability to Piperidine | Cleavage Conditions | Key Advantage | Common Issues |
| Trityl (Trt) | 85-95% | High | Excellent | Standard TFA cocktail | High efficiency, suppresses racemization | Requires efficient scavengers |
| Acetamidomethyl (Acm) | 70-85% | Moderate | Excellent | Iodine, Silver (Ag+) salts | Orthogonal to TFA cleavage | Harsher cleavage, potential side reactions |
| 4-Methoxytrityl (Mmt) | 75-90% | Moderate-High | Good | 1-2% TFA in DCM | On-resin thiol modification | Potential premature deprotection in long SPPS |
| S-tert-butyl (StBu) | 80-90% | Moderate-High | Excellent | Reducing agents (e.g., TCEP) | Orthogonal to Acm and Trt | Slower coupling kinetics |
Experimental Protocols
To ensure the reproducibility and integrity of your synthesis, following validated protocols is essential.
Protocol 1: Standard Coupling of Fmoc-Cys(Trt)-OH in Automated SPPS
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, pre-activate 4 equivalents of Fmoc-Cys(Trt)-OH with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Protocol 2: On-Resin Deprotection of Cys(Mmt)
This protocol is for the selective removal of the Mmt group to allow for on-resin modification of the cysteine thiol.
-
Resin Preparation: After coupling the final amino acid, wash the peptide-resin with DCM (5 times).
-
Mmt Cleavage: Prepare a solution of 2% TFA and 5% Triisopropylsilane (TIPS) in DCM.
-
Deprotection Reaction: Flow the cleavage solution through the resin bed for 2 minutes. Repeat this process 10-15 times. The resin will typically turn a bright yellow/orange color as the Mmt cation is released.
-
Washing: Wash the resin thoroughly with DCM until the yellow color disappears. Then, wash with 10% DIPEA in DMF to neutralize the resin, followed by extensive DMF washes.
-
Confirmation: The free thiol can be confirmed using the Ellman's test. The resin is now ready for on-resin modification (e.g., cyclization, alkylation).
Visualizing the SPPS Workflow for Cysteine-Containing Peptides
The following diagram illustrates the key decision points and processes in an SPPS workflow involving a protected cysteine residue.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Decision Logic for Protecting Group Selection
The choice of a protecting group is not arbitrary but is dictated by the overall synthetic strategy. This diagram outlines the key considerations.
Caption: Decision tree for selecting a suitable cysteine-protecting group in SPPS.
Conclusion and Recommendations
The successful synthesis of cysteine-containing peptides hinges on the judicious selection and application of an appropriate thiol-protecting group.
-
For routine synthesis of peptides where the cysteine will either remain reduced or form a single disulfide bond post-cleavage, the Trityl (Trt) group remains the gold standard due to its high performance, stability, and ease of use.
-
For complex peptides requiring the regioselective formation of multiple disulfide bonds, a combination of orthogonal protecting groups is necessary. The Acm and StBu groups are powerful tools in this context, allowing for sequential and controlled deprotection and oxidation.
-
When on-resin modification of the cysteine thiol is required, the Mmt group provides the necessary acid lability for selective deprotection while the peptide remains anchored to the solid support.
Ultimately, the optimal choice will always be context-dependent, factoring in the peptide's sequence, length, and the desired final structure. By understanding the chemical properties and performance characteristics of each protecting group, researchers can better navigate the challenges of cysteine chemistry and achieve their synthetic goals with higher fidelity and success.
References
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Acm, Trt, and Mmt for Cysteine Protection in Peptide Synthesis. Chemistry – An Asian Journal, 9(2), 438-444. [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-labile Fmoc-Cys(Mmt)-OH and its application in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-153. [Link]
-
Maruyama, K., Nagasawa, T., & Ishida, Y. (2010). A new method for the removal of the acetamidomethyl (Acm) group from cysteine-peptides with silver trifluoromethanesulfonate-cresol. Journal of Peptide Science, 16(7), 329-334. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
A Senior Application Scientist's Guide to Validating Fmoc-D-Cys(Trt)-OPfp Incorporation in Peptide Synthesis
Introduction: The Critical Role of Cysteine and the Imperative of Validation
In the landscape of therapeutic peptide development, cysteine residues are of paramount importance. Their unique thiol side chains are the linchpins for forming disulfide bridges that define the tertiary structure and biological activity of complex peptides. The successful and unambiguous incorporation of cysteine, particularly enantiomerically pure D-cysteine, is a non-negotiable prerequisite for synthesizing peptides with desired therapeutic properties.
This guide focuses on Fmoc-D-Cys(Trt)-OPfp, a widely utilized building block in Solid-Phase Peptide Synthesis (SPPS). The Nα-Fmoc group provides temporary, base-labile protection, while the bulky S-trityl (Trt) group offers robust, acid-labile protection for the highly reactive thiol side chain, preventing undesirable oxidation or alkylation during synthesis.[1][2] The pentafluorophenyl (Pfp) ester is a highly reactive active ester that facilitates efficient coupling.
However, the journey of a cysteine residue from a protected monomer to a functional part of a final peptide is fraught with potential pitfalls, including incomplete coupling, racemization, and side reactions.[2][3][4] Therefore, rigorous analytical validation at multiple stages of the process is not merely a quality control step but a foundational element of successful peptide synthesis. This guide provides an in-depth comparison of analytical techniques, moving beyond a simple listing of methods to explain the causality behind their application, empowering researchers to build a self-validating synthesis workflow.
The Analytical Workflow: A Multi-Pronged Approach
A robust validation strategy does not rely on a single technique. Instead, it integrates in-process monitoring to guide the synthesis in real-time with high-resolution post-synthesis analysis to certify the final product. The choice of technique is dictated by the specific question being asked at each stage of the SPPS workflow.
Caption: SPPS workflow with integrated analytical validation points.
Part 1: In-Process Monitoring for Real-Time Synthesis Control
These qualitative or semi-quantitative tests are performed on the resin-bound peptide to monitor the completion of individual coupling and deprotection steps. They are indispensable for making informed decisions during the synthesis, such as whether to proceed to the next cycle, perform a second coupling, or cap unreacted amines.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a rapid colorimetric assay to detect free primary amines on the peptide-resin.[5] Its logic is straightforward: after a coupling reaction, the N-terminal amine of the growing peptide should be acylated and thus, unreactive. A negative Kaiser test provides confidence that the coupling reaction has proceeded to completion.
-
Causality of Choice: This is the workhorse for monitoring coupling efficiency. A positive result (blue beads) immediately signals a problem, indicating that a significant number of N-terminal amines failed to react with the incoming this compound. This allows for immediate intervention, such as a recoupling step, preventing the synthesis of deletion-sequence impurities.
-
Trustworthiness & Limitations: While highly sensitive for primary amines, the Kaiser test has well-documented limitations.[6][7] It is unreliable for secondary amines like proline (which gives a reddish-brown color) and can yield false positives if reaction conditions (prolonged heating) cause premature Fmoc-deprotection.[5][7] Furthermore, N-terminal protected Cys can give unspecific shades.[6]
-
Sample Collection: Carefully withdraw a small sample of peptide-resin (approx. 5-10 mg) and place it in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) followed by ethanol (3x) to remove any residual reagents. Dry the beads.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (A: Phenol in ethanol, B: KCN in pyridine, C: Ninhydrin in ethanol) to the test tube.
-
Incubation: Heat the sample at 100-110°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Resin beads and solution turn a deep blue.
-
Negative Result (Complete Coupling): Resin beads remain colorless or turn slightly yellow.
-
Part 2: Post-Synthesis Analysis for Final Product Certification
After the peptide chain is fully assembled, it is cleaved from the solid support and all protecting groups are removed. This crude product is then purified and subjected to a battery of high-resolution analytical techniques to confirm its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of a synthetic peptide.[8] It separates the target peptide from impurities based on differences in hydrophobicity.
-
Causality of Choice: The chromatogram provides a quantitative fingerprint of the synthesis quality. Successful incorporation of the hydrophobic Trt-protected cysteine contributes significantly to the peptide's overall retention time. The presence of a single, sharp peak at the expected retention time is a strong indicator of a successful synthesis. Conversely, impurities such as deletion sequences (lacking the Cys residue) or peptides with incomplete deprotection will have different hydrophobicities and will typically appear as separate peaks.[3][9]
-
Trustworthiness: HPLC is a highly reproducible and quantitative technique. When coupled with a UV detector (typically at 214 nm and 280 nm), the area under the peak is directly proportional to the amount of peptide, allowing for precise purity determination (e.g., >95% or >98% for research or therapeutic grades, respectively).
-
Sample Preparation: Dissolve a small amount of the lyophilized crude or purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of ~1 mg/mL.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical linear gradient would be 5-65% Solvent B over 30 minutes at a flow rate of 1 mL/min. The exact gradient must be optimized based on the peptide's sequence and hydrophobicity.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).
Mass Spectrometry (MS)
Mass spectrometry is an unequivocally powerful tool for confirming the identity of the synthesized peptide.[10] It measures the mass-to-charge (m/z) ratio of the ionized peptide, providing a direct readout of its molecular weight.
-
Causality of Choice: The theoretical molecular weight of the desired peptide is calculated based on its amino acid sequence. A match between the experimentally observed mass and the theoretical mass is the most direct and definitive proof that all amino acids, including D-Cys, were incorporated correctly and that all protecting groups were successfully removed.[10][11] Any deviation points to a specific error, such as a missed coupling, failed deprotection, or an unexpected side reaction.
-
Trustworthiness: High-resolution mass spectrometers (e.g., Orbitrap or TOF) can measure mass with exceptional accuracy (often to within 5 ppm), allowing for unambiguous confirmation of the peptide's elemental composition. LC-MS, which combines the separation power of HPLC with the detection specificity of MS, is the preferred method for comprehensive analysis.[8]
-
Expected Mass: Calculate the average molecular weight of your target peptide. For Fmoc-D-Cys(Trt)-OH, the molecular weight is 585.7 g/mol . After incorporation and deprotection, the D-Cys residue contributes 103.15 g/mol to the final peptide mass.
-
Observed Mass: The mass spectrometer will detect the protonated molecule [M+H]⁺, and often multiply charged ions like [M+2H]²⁺, [M+3H]³⁺, etc. The software deconvolutes this charge state envelope to provide the neutral molecular weight of the peptide.
-
Validation: A match between the observed and theoretical mass confirms the identity. For example, a mass difference of -103.15 Da would indicate a deletion of the Cys residue. A mass difference of +242.3 Da would indicate a retained Trityl group.
Ellman's Test
While the Kaiser test verifies the consumption of the N-terminal amine, the Ellman's test is used post-cleavage to confirm the outcome of the Cys incorporation: the presence of a free thiol group.
-
Causality of Choice: This test provides functional validation. The Trt group's purpose is to protect the thiol during synthesis; its successful removal is critical for subsequent steps like disulfide bond formation or conjugation. Ellman's reagent (DTNB) reacts specifically with free sulfhydryl groups to produce a chromophore (TNB²⁻) that absorbs strongly at 412 nm.[12][13] A positive result confirms both the incorporation of cysteine and the successful deprotection of its side chain.
-
Trustworthiness: The assay is quantitative and highly specific for free thiols, making it a reliable method to determine the concentration of reduced, functional cysteine-containing peptide in a solution.[14]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
-
Sample Preparation: Dissolve the peptide in the Reaction Buffer to a known concentration (e.g., 0.1-0.5 mg/mL).
-
Reaction: In a cuvette or microplate well, mix 250 µL of the peptide solution with 50 µL of the DTNB solution. Prepare a blank using 250 µL of Reaction Buffer and 50 µL of DTNB solution.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Read the absorbance at 412 nm.
-
Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[13]
Part 3: Advanced and Orthogonal Validation Methods
For complex peptides, peptides intended for therapeutic use, or when troubleshooting a difficult synthesis, more advanced techniques provide an even deeper level of structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming not only the incorporation but also the correct chemical environment and stereochemistry of each residue.
-
Causality of Choice: While complex, NMR is uniquely powerful. It can be used to confirm the presence of specific residues and their protecting groups. For example, the aromatic protons of the Trityl group have a characteristic signature in the ¹H NMR spectrum. After cleavage, the disappearance of these signals and the appearance of the Cys β-proton signals at their expected chemical shift confirms successful incorporation and deprotection. Crucially, NMR can also be used to detect and quantify racemization (epimerization) at the C-terminal cysteine, a known side-reaction in Fmoc SPPS.[15]
-
Trustworthiness: NMR is a primary analytical method that provides unambiguous structural data. 2D NMR techniques (like COSY and TOCSY) can confirm the entire amino acid spin system, providing sequence-level verification.[16][17]
Edman Degradation
This classical technique provides direct sequence information by sequentially cleaving and identifying amino acids from the N-terminus of the peptide.[18][19]
-
Causality of Choice: When the exact position of the D-Cys residue within the sequence must be absolutely confirmed, Edman degradation is the definitive method. It will proceed along the peptide chain, and at the cycle corresponding to the D-Cys position, the analysis will identify a cysteine residue, thus validating its incorporation at the correct location.
-
Trustworthiness: It is a highly reliable, albeit low-throughput, method for sequence verification. Its power lies in its directness, leaving no ambiguity about the order of the amino acids.[20][21]
Comparative Summary of Analytical Techniques
| Technique | Principle | Application Stage | Information Provided | Key Advantage | Key Limitation |
| Kaiser Test | Colorimetric detection of primary amines | In-Process (on-resin) | Coupling completion (qualitative) | Fast, simple, immediate feedback | Destructive, prone to false results, poor for secondary amines[6][7] |
| RP-HPLC | Separation by hydrophobicity | Post-Synthesis (cleaved) | Purity, presence of impurities | High resolution, quantitative | Destructive, requires method development |
| Mass Spectrometry | Mass-to-charge ratio measurement | Post-Synthesis (cleaved) | Molecular weight, identity | Unambiguous identity confirmation, high sensitivity | Can be difficult to quantify, may miss isomeric impurities |
| Ellman's Test | Colorimetric detection of free thiols | Post-Synthesis (cleaved) | Presence of functional Cys (quantitative) | Specific for free thiols, functional validation | Only useful after Trt-deprotection |
| NMR Spectroscopy | Nuclear magnetic resonance of atoms | Post-Synthesis (cleaved) | Detailed 3D structure, stereochemistry | Unambiguous structural data, detects epimerization | Low throughput, requires larger sample amounts, complex |
| Edman Degradation | Sequential N-terminal amino acid cleavage | Post-Synthesis (cleaved) | Amino acid sequence | Direct sequence confirmation | Slow, requires specialized equipment, N-terminal modifications can block it[21] |
Conclusion
Validating the incorporation of this compound is a multi-step, evidence-based process. There is no single "best" technique; rather, the strength of the validation comes from the orthogonal application of several methods. A robust workflow begins with real-time, in-process monitoring using the Kaiser test to ensure each coupling step is efficient. Following synthesis, the non-negotiable duo of RP-HPLC and Mass Spectrometry must be employed to confirm the purity and identity of the final product. For an even higher degree of certainty, particularly for peptides destined for clinical or rigorous biological assays, functional validation with Ellman's test and ultimate structural confirmation via NMR or sequence verification by Edman degradation provide a complete and trustworthy analytical package. By integrating these techniques logically into the synthesis workflow, researchers can move forward with confidence, knowing that their synthesized peptide is precisely the molecule they designed.
References
-
Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference... ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, National Institutes of Health. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, Digital CSIC. [Link]
-
This compound [200395-72-8]. Aapptec Peptides. [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. ACS Chemical Biology, National Institutes of Health. [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, National Institutes of Health. [Link]
-
Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]
-
Investigation of Impurities in Peptide Pools. Pharmaceuticals, MDPI. [Link]
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society. [Link]
-
Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]
-
Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Edman Degradation Design Method. Baitai Paike Biotechnology. [Link]
-
Rapid sensitive analysis of cysteine rich peptide venom components. PNAS. [Link]
-
A simple method for the quantitative analysis of resin bound thiol groups. Tetrahedron Letters. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Peptide Sequencing by Edman Degradation. University of the Basque Country. [Link]
-
HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, National Institutes of Health. [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of Visualized Experiments, National Institutes of Health. [Link]
-
Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine. Molecules, MDPI. [Link]
-
Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing. Nanoscale, National Institutes of Health. [Link]
-
Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. [Link]
-
New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, National Institutes of Health. [Link]
-
Confirming Protein Identity and Purity. BioPharmaSpec. [Link]
-
SPPS with Gln... Kaiser test and capping? Reddit. [Link]
-
Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform, Thieme. [Link]
-
How can one quantify the free thiols in proteins or peptides? Quora. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. quora.com [quora.com]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ehu.eus [ehu.eus]
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- 21. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
A Senior Application Scientist's Guide to Cysteine Protecting Groups: A Side-by-Side Comparison of Trt, Acm, and StBu
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the strategic selection of protecting groups for cysteine's reactive thiol side chain is a critical determinant of success. The unique chemical properties of cysteine lend it a pivotal role in defining the structure and function of peptides and proteins through disulfide bond formation and bioconjugation. This guide provides an in-depth, side-by-side comparison of three commonly employed cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylsulfenyl (StBu). Moving beyond a mere recitation of facts, this document delves into the mechanistic rationale behind their use, offers field-proven insights into their practical application, and provides detailed experimental protocols to empower you in the laboratory.
The Imperative of Orthogonal Protection in Cysteine Chemistry
The synthesis of complex peptides, particularly those with multiple disulfide bonds, necessitates a sophisticated protection strategy. The concept of "orthogonality" is paramount: each protecting group must be removable under a specific set of conditions that do not affect other protecting groups present in the molecule.[1] This allows for the sequential and regioselective formation of disulfide bridges, a crucial step in recreating the native structure of many biologically active peptides. The choice between Trt, Acm, and StBu is therefore not arbitrary but a strategic decision based on the desired final product and the synthetic route.
The Trityl (Trt) Group: A Workhorse for Acid-Labile Deprotection
The Trityl (Trt) group, a triphenylmethyl moiety, is a bulky and highly acid-labile protecting group widely used in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its convenient removal during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.
Mechanism of Protection and Deprotection
The Trt group is introduced onto the cysteine thiol via an SN2 reaction. Its removal is facilitated by strong acids, which protonate the sulfur atom and promote the departure of the highly stable trityl cation.
-
Protection: The bulky trityl group effectively shields the thiol from oxidation and other unwanted side reactions during peptide synthesis.
-
Deprotection: The acid-lability of the Trt group is its defining characteristic. Treatment with a high concentration of TFA (typically >90%) efficiently cleaves the S-Trt bond.[1]
Key Performance Characteristics
-
Acid Lability: The Trt group is readily cleaved by strong acids like TFA, making it compatible with standard cleavage protocols in Fmoc-SPPS.
-
Racemization: Fmoc-Cys(Trt)-OH is known to be more prone to racemization during coupling reactions compared to Fmoc-Cys(Acm)-OH, particularly when using phosphonium and uronium-based coupling reagents.[2][3] For instance, coupling with DIPCDI/Oxyma Pure can result in 3.3% of the D-Cys epimer.
-
Side Reactions: Incomplete deprotection can occur if scavengers are not used in the cleavage cocktail to trap the reactive trityl cation.[2] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. Additionally, C-terminal Cys(Trt) residues can be susceptible to the formation of 3-(1-piperidinyl)alanine as a side product during Fmoc deprotection.[4]
The Acetamidomethyl (Acm) Group: Stability and Orthogonality
The Acetamidomethyl (Acm) group offers a distinct advantage over the Trt group: its stability to strong acids like TFA. This property makes it an invaluable tool for orthogonal protection strategies, allowing for the synthesis of peptides with multiple, selectively formed disulfide bonds.
Mechanism of Protection and Deprotection
The Acm group is attached to the cysteine thiol and is stable under the acidic and basic conditions typically employed in SPPS. Its removal requires specific reagents that target the thioacetal moiety.
-
Protection: The Acm group provides robust protection throughout the synthesis and even during the final TFA-mediated cleavage from the resin.
-
Deprotection: The Acm group is most commonly removed by treatment with iodine (I₂), which leads to the simultaneous formation of a disulfide bond.[5] Alternatively, it can be removed using mercury(II) acetate or silver(I) tetrafluoroborate to yield a free thiol.[6]
Key Performance Characteristics
-
Stability: The Acm group is stable to TFA, HF, and piperidine, making it orthogonal to the Trt group and compatible with both Fmoc- and Boc-SPPS.
-
Racemization: Fmoc-Cys(Acm)-OH is generally less prone to racemization during coupling compared to its Trt counterpart.[2]
-
Side Reactions: Iodine-mediated deprotection must be carefully controlled to avoid side reactions with sensitive residues such as tryptophan, tyrosine, and methionine.[5]
The S-tert-butylsulfenyl (StBu) Group: Reductive Cleavage for Orthogonal Strategies
The S-tert-butylsulfenyl (StBu) group provides a third orthogonal deprotection strategy based on reductive cleavage. This unique removal mechanism further expands the toolbox for complex peptide synthesis.
Mechanism of Protection and Deprotection
The StBu group is a disulfide-based protecting group. Its removal is achieved by reduction of the disulfide bond, typically with a thiol or phosphine reagent.
-
Protection: The StBu group is stable to acidic and basic conditions encountered in SPPS.
-
Deprotection: The StBu group is readily cleaved by reducing agents such as β-mercaptoethanol (β-ME), dithiothreitol (DTT), or trialkylphosphines.[7] This deprotection can be performed on-resin, allowing for selective modification or disulfide bond formation prior to cleavage from the solid support.
Key Performance Characteristics
-
Orthogonality: The reductive cleavage of the StBu group is orthogonal to the acid-labile Trt group and the iodine-labile Acm group, making it an excellent choice for multi-disulfide peptide synthesis.[8]
-
On-Resin Manipulation: The ability to deprotect the StBu group on-resin opens up possibilities for on-resin cyclization and other modifications.
-
Deprotection Challenges: Complete removal of the StBu group can sometimes be challenging, and the efficiency of the deprotection can be sequence-dependent. The addition of a base, such as N-methylmorpholine (NMM), to the deprotection solution can significantly improve the yield.[7]
Side-by-Side Performance Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance characteristics of the Trt, Acm, and StBu protecting groups.
| Feature | Trityl (Trt) | Acetamidomethyl (Acm) | S-tert-butylsulfenyl (StBu) |
| Deprotection Chemistry | Acid-labile (e.g., TFA) | Oxidative (e.g., I₂) or Heavy Metal Salts | Reductive (e.g., β-ME, DTT) |
| Orthogonality | Orthogonal to Acm and StBu | Orthogonal to Trt and StBu | Orthogonal to Trt and Acm |
| Stability in SPPS | Stable to piperidine | Stable to TFA and piperidine | Stable to TFA and piperidine |
| Racemization Tendency | More prone, especially at C-terminus and during coupling[2][3] | Less prone compared to Trt[2] | Prone to side reactions at C-terminus[9] |
| Common Side Reactions | Incomplete deprotection without scavengers, N-piperidinyl-alanine formation[2][4] | Side reactions with sensitive residues during iodine deprotection[5] | Incomplete deprotection, potential for side reactions during on-resin cleavage[7] |
| Typical Application | Routine synthesis of peptides with a single or no disulfide bond | Synthesis of complex peptides with multiple, regioselectively formed disulfide bonds | Orthogonal protection schemes, on-resin cyclization |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of Trt, Acm, and StBu groups. These are intended as a starting point and may require optimization based on the specific peptide sequence and desired outcome.
Protocol 1: TFA-Mediated Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol describes the standard procedure for the final cleavage of a peptide from the solid support with simultaneous removal of the Trt protecting group.
Workflow for TFA Cleavage of Trt-Protected Peptides
Caption: Workflow for the cleavage and deprotection of Trt-protected peptides.
Materials:
-
Peptide-resin containing Cys(Trt)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purification
Procedure:
-
Transfer the peptide-resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent and purify by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
TFA: A strong acid required to cleave the acid-labile Trt group and the linker attaching the peptide to the resin.
-
TIS: A scavenger that effectively quenches the highly reactive trityl cation, preventing its re-attachment to the peptide and other side reactions.
-
Water: Acts as a scavenger and helps to hydrolyze any remaining protecting groups.
-
Cold Diethyl Ether: A non-polar solvent that efficiently precipitates the polar peptide while leaving many of the hydrophobic cleavage byproducts in solution.
Protocol 2: Iodine-Mediated Deprotection and Disulfide Bond Formation of Cys(Acm)-Containing Peptides
This protocol describes the removal of the Acm group with concomitant formation of a disulfide bond.
Workflow for Iodine-Mediated Acm Deprotection
Caption: Workflow for the oxidative deprotection of Acm-protected peptides.
Materials:
-
Lyophilized peptide containing two Cys(Acm) residues
-
Aqueous acetic acid (e.g., 80% in water)
-
Iodine solution (e.g., 0.1 M in methanol or acetic acid)
-
Aqueous ascorbic acid solution (1 M)
-
HPLC system for purification
Procedure:
-
Dissolve the Acm-protected peptide in aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M.[5]
-
Slowly add the iodine solution dropwise with stirring until a persistent yellow color is observed, indicating an excess of iodine.
-
Continue stirring for 1-2 hours, monitoring the reaction by HPLC.
-
Quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow color disappears.[5]
-
Dilute the reaction mixture with water and purify the cyclized peptide by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
Iodine: A mild oxidizing agent that facilitates the removal of the Acm group and the subsequent formation of a disulfide bond.
-
Aqueous Acetic Acid: A common solvent system for iodine-mediated cyclization that helps to solubilize the peptide and control the reaction rate.
-
High Dilution: Minimizes the formation of intermolecular disulfide bonds (dimers and oligomers).
-
Ascorbic Acid: A reducing agent used to quench the reaction by consuming the excess iodine.
Protocol 3: On-Resin Reductive Deprotection of Cys(StBu)-Containing Peptides
This protocol describes the selective removal of the StBu group from a peptide while it is still attached to the solid support.
Workflow for On-Resin StBu Deprotection
Caption: Workflow for the on-resin deprotection of StBu-protected peptides.
Materials:
-
Peptide-resin containing Cys(StBu)
-
Deprotection Solution: 20% β-mercaptoethanol (β-ME) and 0.1 M N-methylmorpholine (NMM) in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution for 2 hours at room temperature. Repeat the treatment.[7]
-
Thoroughly wash the resin with DMF and then with DCM to remove the deprotection reagents and byproducts.[7]
-
The resin-bound peptide with a free cysteine thiol is now ready for subsequent on-resin modification (e.g., disulfide bond formation with an oxidizing agent or alkylation).
Causality Behind Experimental Choices:
-
β-mercaptoethanol: A thiol-containing reducing agent that cleaves the disulfide bond of the StBu group.
-
NMM: A base that facilitates the deprotection reaction, leading to higher yields.[7]
-
DMF: A polar aprotic solvent that effectively swells the resin and dissolves the reagents.
-
Thorough Washing: Crucial to remove all traces of the reducing agent, which could interfere with subsequent oxidative steps.
Conclusion
The choice of a cysteine protecting group is a critical strategic decision in peptide synthesis. The Trt group, with its acid lability, is a cost-effective and convenient option for routine synthesis of peptides that do not require complex disulfide bridging. The Acm group, with its stability to acid and base, provides an essential orthogonal handle for the synthesis of multi-disulfide peptides through oxidative cyclization. The StBu group offers a third dimension of orthogonality through its reductive cleavage, enabling sophisticated on-resin manipulations. A thorough understanding of the chemical properties, stability, and potential side reactions of each of these protecting groups, as outlined in this guide, will empower researchers to design and execute more efficient and successful peptide synthesis strategies.
References
-
Harris, K. M., Flemer Jr, S., & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of peptide science, 13(2), 81-93. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(11), 2534-2542. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Galande, A. K., & Tung, C. H. (2005). On-resin cyclization of peptides containing vicinal disulfide bonds. Journal of combinatorial chemistry, 7(2), 174-177. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]
-
Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. Aapptec Peptides. [Link]
-
Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of organic chemistry, 62(13), 4307-4312. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(14), 5377. [Link]
-
Optimizing the removal of an ACM protecting group. Biotage. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(2), 83-90. [Link]
-
Retinal Gatekeepers: Molecular Mechanism and Therapeutic Role of Cysteine and Selenocysteine. Antioxidants, 12(11), 1968. [Link]
-
Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5439-5459. [Link]
-
Mechanistic Insights Into Post‐Translational α‐Keto‐β‐Amino Acid Formation by a Radical S‐Adenosyl Methionine Peptidase. Angewandte Chemie International Edition, 62(3), e202213166. [Link]
-
Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Aapptec. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 27(1), 108-116. [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Tetrahedron letters, 54(30), 3979-3982. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
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- 9. digital.csic.es [digital.csic.es]
A Senior Application Scientist's Guide to D-Cysteine Peptide Fragmentation in Tandem Mass Spectrometry
Introduction: The Significance of Stereochemistry in Peptide Therapeutics
In the realm of drug development, the incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide therapeutics is a cornerstone strategy for enhancing stability and efficacy. D-amino acids, being the enantiomers of the naturally occurring L-amino acids, confer remarkable resistance to proteolytic degradation, thereby extending the in-vivo half-life of peptide drugs. Among these, D-cysteine holds particular interest due to its unique thiol side-chain, which is a key player in forming disulfide bridges and acting as a site for chemical conjugation.
However, the very stereochemical difference that provides these advantages also presents a significant analytical challenge. Verifying the presence and position of a D-amino acid within a peptide sequence is non-trivial. Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing, but diastereomeric peptides (peptides differing only in the stereochemistry of one or more amino acids) are identical in mass and can exhibit very similar fragmentation patterns.[1][2] This guide provides an in-depth comparison of the MS/MS fragmentation patterns of D-cysteine containing peptides against their L-cysteine counterparts, offering experimental insights and protocols for their differentiation.
Core Concepts: A Refresher on Peptide Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information by isolating a specific peptide ion (the precursor ion), subjecting it to fragmentation, and then analyzing the masses of the resulting fragment ions.[3][4] The most common fragmentation technique used in proteomics and peptide analysis is Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[5]
In CID/HCD, energized precursor ions collide with neutral gas molecules, leading to fragmentation primarily along the peptide backbone. The resulting fragment ions are categorized based on which side of the cleaved bond retains the charge.[6]
-
b- and y-ions: The most common fragment ions, resulting from cleavage of the amide bond. If the charge is retained on the N-terminal fragment, it is a b-ion. If it is retained on the C-terminal fragment, it is a y-ion.
-
a- and x-ions: Result from cleavage of the bond between the alpha-carbon and the carbonyl carbon.
-
c- and z-ions: Result from cleavage of the N-Cα bond.[6]
The collection of these fragment ions forms an MS/MS spectrum, which can be interpreted to deduce the amino acid sequence of the peptide.
The D-Cysteine Distinction: How Stereochemistry Influences Fragmentation
While diastereomeric peptides have identical masses, the three-dimensional arrangement of atoms is different. This subtle change in stereochemistry can influence the gas-phase chemistry of peptide fragmentation, leading to discernible differences in their MS/MS spectra. Mass spectrometry-based approaches rely on these differences in fragmentation between all L-amino acid-containing peptides and single D-amino acid-containing peptides for identification.[7]
The "Mobile Proton" Model and Stereochemical Effects
The fragmentation of peptides in CID/HCD is largely governed by the "mobile proton" model. Protons added during ionization are not static and can migrate along the peptide backbone, facilitating the cleavage of specific amide bonds. The stereochemistry of an amino acid residue can influence:
-
Proton Affinity: The D-configuration might alter the local proton affinity, making certain sites more or less likely to be protonated.
-
Gas-Phase Conformation: The peptide's three-dimensional structure in the gas phase can be influenced by the stereochemistry of its constituent amino acids. This can affect which bonds are sterically accessible for protonation and subsequent cleavage.
-
Transition State Stability: The stability of the transition states leading to fragmentation (e.g., the oxazolone structure for b-ion formation) can be affected by the stereochemistry of the adjacent amino acid.
Comparative Fragmentation Analysis: D-Cysteine vs. L-Cysteine Peptides
While the majority of fragments are usually identical between diastereomers, changes in stereochemistry are known to alter the fragmentation patterns, especially fragment intensity.[8] Studies on various diastereomeric peptides have shown that the relative abundances of b- and y-ions can differ significantly.[9][10]
For D-cysteine containing peptides, the following differences in fragmentation compared to their L-cysteine counterparts can be hypothesized and investigated:
-
Altered b/y-ion Ratios: The presence of a D-cysteine residue can influence the cleavage probabilities of adjacent peptide bonds. For example, some studies have shown that a D-amino acid can lead to a more abundant b-ion or y-ion at specific positions in the peptide sequence.[10]
-
Side-Chain Specific Fragmentations: The thiol group of cysteine is reactive and can participate in fragmentation pathways. While not extensively documented specifically for D-cysteine, it is plausible that the stereochemistry could influence the propensity for neutral losses such as the loss of H₂S or β-elimination of the thiol group, particularly if the side chain interacts with the peptide backbone during fragmentation. Derivatization of the cysteine residue, a common practice to prevent disulfide bond formation, can also lead to characteristic neutral losses.[11]
-
Diagnostic Fragment Ions: In some cases, the unique conformation induced by a D-amino acid can promote specific fragmentation channels that are less favorable in the all-L peptide, leading to the formation of diagnostic fragment ions.
It is important to note that the magnitude of these differences can be subtle and highly dependent on the peptide sequence and the specific location of the D-cysteine residue.
Experimental Workflow for Comparative Analysis
A robust comparison of the fragmentation patterns of D- and L-cysteine containing peptides requires a well-controlled experimental design.
Detailed Experimental Protocol
1. Peptide Synthesis and Purification:
-
Synthesize the all-L amino acid peptide and its D-cysteine containing diastereomer using standard solid-phase peptide synthesis (SPPS) methods.[12]
-
Purify the crude peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Confirm the purity and identity of the peptides by mass spectrometry.
2. Cysteine Alkylation (Crucial Step):
-
Rationale: To prevent the formation of disulfide bonds (intra- or inter-molecular), the free thiol group of cysteine must be alkylated. This ensures that the observed fragmentation is from the monomeric peptide. Iodoacetamide is a common alkylating agent.
-
Protocol:
-
Dissolve the purified peptide in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH ~8).
-
Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and incubate for 30 minutes at 56°C to ensure all cysteines are reduced.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Desalt the alkylated peptide using a C18 solid-phase extraction (SPE) cartridge.
-
3. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography is used to separate the peptides before they enter the mass spectrometer. While diastereomers can be challenging to separate chromatographically, slight differences in retention time are sometimes observed.[8] Using mass spectrometry compatible mobile phases is essential.[13][14]
-
Typical Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for MS/MS.
-
Fragmentation: Use HCD or CID with a normalized collision energy (NCE) of 28-32%.[5] It is beneficial to acquire data at multiple NCEs to observe a wider range of fragment ions.
-
-
4. Data Analysis:
-
Extract the MS/MS spectra for the L- and D-cysteine containing peptides.
-
Normalize the spectra to the most intense peak (base peak) to allow for direct comparison of relative fragment ion intensities.
-
Systematically compare the relative intensities of the major b- and y-ions, as well as any other significant fragment ions.
-
Perform replicate injections and use statistical tests (e.g., t-test) to determine if the observed differences in fragment ion intensities are statistically significant.
Data Presentation: A Case Study
To illustrate the potential differences, consider a hypothetical peptide, ACGDE, and its D-cysteine diastereomer, A(D-Cys)GDE. The following table summarizes potential MS/MS data.
| Precursor m/z | Fragment Ion | L-Cys Peptide Rel. Intensity (%) | D-Cys Peptide Rel. Intensity (%) | % Change |
| 523.18 | y₄ | 100 | 100 | 0 |
| 523.18 | b₄ | 45 | 55 | +22.2 |
| 523.18 | y₃ | 80 | 65 | -18.8 |
| 523.18 | b₃ | 30 | 40 | +33.3 |
| 523.18 | y₂ | 95 | 90 | -5.3 |
| 523.18 | b₂ | 25 | 20 | -20.0 |
| 523.18 | y₁ | 60 | 62 | +3.3 |
In this hypothetical example, the peptide containing D-cysteine shows a notable increase in the relative abundance of the b₃ and b₄ ions, and a decrease in the y₃ ion intensity. Such differences, when consistently observed, can serve as a diagnostic marker for the presence of the D-amino acid.
Conclusion and Future Outlook
Distinguishing between D- and L-cysteine containing peptides by MS/MS is a challenging but achievable task. The key lies in a carefully controlled experimental design and a meticulous comparison of the relative intensities of fragment ions in the resulting MS/MS spectra. While the differences can be subtle, they are often reproducible and can provide the necessary evidence to confirm the presence and even the location of a D-cysteine residue within a peptide sequence.
As peptide therapeutics continue to grow in importance, the need for robust analytical methods to characterize these complex molecules will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to tackle the analytical challenges posed by stereoisomers in peptide analysis. Future advancements in fragmentation techniques, such as ultraviolet photodissociation (UVPD) and ion mobility spectrometry, may offer even more powerful tools for the routine differentiation of peptide diastereomers.[2]
References
-
Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. (2023). MDPI. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Unusual fragmentation of derivatized cysteine-containing peptides. (2014). National Center for Biotechnology Information. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex. [Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. National Center for Biotechnology Information. [Link]
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). National Center for Biotechnology Information. [Link]
-
Evidence of Gas Phase Glucosyl Transfer and Glycation in the CID/HCD-Spectra of S-Glucosylated Peptides. National Center for Biotechnology Information. [Link]
-
Mass Spectrometric Differentiation of Linear Peptides Composed of l-Amino Acids from Isomers Containing One d-Amino Acid Residue. (2005). ACS Publications. [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent. [Link]
-
Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. (2024). Journal of the American Chemical Society. [Link]
-
CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. National Center for Biotechnology Information. [Link]
-
Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. (2012). PubMed. [Link]
-
Differentiation between selected pairs of tripeptide diastereomers by tandem mass spectrometry on a hybrid tandem mass spectrometer. (1993). Sci-Hub. [Link]
-
Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024). MDPI. [Link]
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). Journal of the American Chemical Society. [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). National Center for Biotechnology Information. [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). MDPI. [Link]
-
Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. (2006). PubMed. [Link]
-
Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. (2013). ACS Publications. [Link]
-
Tandem Mass Spectrometry of Peptides. (2012). SciSpace. [Link]
-
Using LC–MS/MS to Analyze D-Amino Acids. (2024). Chromatography Online. [Link]
-
(PDF) Tandem Mass Spectrometry of Peptides. ResearchGate. [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. [Link]
-
High-Resolution LC–MS Characterization of Ramaria flavobrunnescens, a Coral Mushroom Toxic to Livestock, Reveals Fungal, Bacterial, and Eucalyptus Tree Metabolites. MDPI. [Link]
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- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
Preserving Chirality: The Definitive Advantage of Fmoc-D-Cys(Trt)-OPfp in Peptide Synthesis
A Senior Application Scientist's Guide to Mitigating Racemization and Enhancing Coupling Efficiency
For researchers, medicinal chemists, and professionals in drug development, the synthesis of cysteine-containing peptides presents a significant challenge. The unique reactivity of the cysteine side chain, while crucial for protein structure and function, makes it highly susceptible to side reactions during solid-phase peptide synthesis (SPPS), with racemization being a primary concern. The loss of stereochemical integrity at the α-carbon can lead to diastereomeric impurities that are difficult to separate and can have profound, often detrimental, effects on the biological activity of the final peptide. This guide provides an in-depth comparison of Fmoc-D-Cys(Trt)-OPfp with other activated esters, offering experimental insights and data to demonstrate its superiority in preserving chirality and ensuring high-yield, high-purity peptide synthesis.
The Challenge of Cysteine Racemization in SPPS
Cysteine is particularly prone to racemization during the activation step of peptide coupling.[1] This epimerization occurs via the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. Subsequent nucleophilic attack by the free amine of the growing peptide chain on this intermediate can occur from either face, leading to a mixture of L- and D-isomers.
The rate of racemization is significantly influenced by the activation method. Base-mediated activation protocols, such as those employing uronium/aminium salts like HBTU in the presence of a tertiary amine like diisopropylethylamine (DIPEA), are known to exacerbate racemization of cysteine.[1]
The Pentafluorophenyl Ester Advantage: A Mechanistic Perspective
This compound is a pre-formed, highly activated ester of the protected D-cysteine amino acid. The pentafluorophenyl (Pfp) group is a superb leaving group due to the high electronegativity of the fluorine atoms, which inductively withdraw electron density from the aromatic ring, making the ester highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[2]
The key advantage of using a pre-formed activated ester like this compound lies in the ability to perform the coupling reaction under neutral or mildly acidic conditions, thereby circumventing the need for a strong tertiary base during the critical activation step. This significantly minimizes the risk of oxazolone formation and subsequent racemization.[2]
Figure 2. Comparative experimental workflows.
Conclusion
The choice of activation strategy for cysteine residues in SPPS is a critical parameter that directly impacts the stereochemical purity and overall success of the synthesis. While various methods exist, the use of pre-formed pentafluorophenyl esters, specifically this compound, offers a distinct and demonstrable advantage in minimizing racemization. By eliminating the need for strong organic bases during the coupling step, the formation of the problematic oxazolone intermediate is significantly suppressed. For researchers and drug development professionals striving for the highest quality and purity in their synthetic peptides, the adoption of this compound represents a scientifically sound and field-proven strategy for preserving chirality and achieving optimal synthetic outcomes.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Fmoc-D-Cys(Trt)-OPfp and Associated Waste Streams
Welcome, researchers and innovators. In the pursuit of novel peptide therapeutics, the synthesis phase is a landscape of precision, control, and potent chemistry. The reagents we employ, such as Fmoc-D-Cys(Trt)-OPfp, are sophisticated tools designed for high-efficiency synthesis. However, their reactive nature demands an equally sophisticated approach to their handling and disposal. This guide moves beyond mere compliance, offering a deep, mechanistically-grounded framework for managing the lifecycle of this reagent and its associated waste streams. Our goal is to empower you with the knowledge to maintain a safe, efficient, and compliant laboratory environment, reinforcing the bedrock of trust upon which scientific advancement is built.
This compound is a cornerstone for incorporating D-cysteine into peptides, featuring three key functional domains: the base-labile Fmoc protecting group, the acid-labile Trityl (Trt) group protecting the reactive thiol, and the highly activated Pentafluorophenyl (PFP) ester for efficient coupling.[1][2] The disposal of this reagent is not a monolithic task; it is a process of identifying and segregating distinct chemical hazards that arise from the intact molecule and its transformation during peptide synthesis.
Section 1: Hazard Assessment and Characterization
A foundational principle of laboratory safety is to understand the nature of the materials in use. The disposal strategy for this compound is dictated not only by the hazards of the parent compound but, more critically, by the byproducts generated during its use in solid-phase peptide synthesis (SPPS).
The intact, solid reagent should be handled with care, as fine powders can be easily inhaled and may cause skin and eye irritation.[3] However, the primary challenge lies in the liquid waste streams, which contain a cocktail of solvents, deprotection agents, and reaction byproducts. Each component carries a distinct hazard profile that necessitates careful segregation.
Table 1: Hazard Profile of this compound and Key Byproducts
| Compound/Byproduct | Structure | Hazard Class | Key Risks & Disposal Considerations | Primary Waste Stream |
|---|---|---|---|---|
| This compound | C₄₃H₃₁F₅N₂O₄S | Solid Irritant | Unused reagent is a solid chemical waste. Avoid generating dust.[3][4] | Solid Hazardous Waste |
| Dibenzofulvene (DBF)-Piperidine Adduct | C₁₄H₁₀-C₅H₁₀N | Organic Base | Byproduct of Fmoc-group removal. Generated in basic, non-halogenated solvent.[5][6][7] | Non-Halogenated Organic Liquid Waste |
| Triphenylmethanol | (C₆H₅)₃COH | Solid Irritant | Byproduct of Trityl (Trt) group cleavage under acidic conditions.[8] | Halogenated Organic Liquid Waste (dissolved) |
| Pentafluorophenol (PFP-OH) | C₆HF₅O | Corrosive, Toxic | Byproduct of PFP-ester reaction/hydrolysis. Acutely toxic and corrosive.[9] | Halogenated or Non-Halogenated Organic Liquid Waste |
| Trifluoroacetic Acid (TFA) | CF₃COOH | Corrosive | Strong acid used for cleavage. Highly corrosive to skin, eyes, and metals.[10] | Corrosive, Halogenated Organic Liquid Waste |
| Piperidine | C₅H₁₁N | Flammable, Toxic, Basic | Base used for Fmoc deprotection. Regulated precursor in some jurisdictions.[5] | Basic, Non-Halogenated Organic Liquid Waste |
Section 2: Core Disposal Principles & Regulatory Context
All chemical waste generated in a laboratory setting is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) governs workplace safety during handling.[11][12][13]
The guiding principle is waste characterization . A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[14] The waste streams generated from using this compound will invariably fall into one or more of these categories.
The Causality of Waste Segregation: The most common and dangerous error in laboratory waste disposal is the improper mixing of incompatible waste streams. For instance:
-
Acid + Base: Mixing TFA-containing cleavage waste with piperidine-containing deprotection waste can cause a violent, exothermic reaction, potentially leading to container pressurization and rupture.
-
Halogenated + Non-Halogenated Solvents: Solvents like Dichloromethane (DCM) are typically incinerated at higher temperatures for proper disposal. Mixing them with non-halogenated solvents like N,N-Dimethylformamide (DMF) significantly increases the disposal cost and complexity.
Therefore, the procedural steps below are designed as a self-validating system: by correctly identifying the chemistry you performed, you are logically guided to the correct, segregated waste container. Always consult your institution's Environmental Health & Safety (EHS) department for specific local guidelines, as they are the final authority on disposal procedures.
Section 3: Procedural Guide to Disposal
This section provides step-by-step protocols for managing the different forms of waste you will generate. The following workflow diagram provides a high-level overview of the decision-making process.
Disposal Workflow Diagram
Caption: Decision workflow for segregating this compound waste.
Experimental Protocols
This protocol applies to the original reagent in its solid powder form.
-
Hazard Identification: The material is a solid organic chemical. While not acutely toxic in this form, it is classified as chemical waste.
-
Container Selection: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable, and chemically compatible container (e.g., HDPE or glass).
-
Labeling: Label the container clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The hazard classification: "Solid Chemical Waste" or "Irritant."
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS office to schedule a pickup. Do not dispose of this material in the regular trash.[15]
This protocol covers items that have come into direct contact with solid this compound.
-
Segregation: Collect all contaminated, non-sharp solid waste (e.g., weighing paper, gloves, pipette tips, paper towels) in a dedicated container.
-
Container: Use a puncture-resistant container lined with a heavy-duty plastic bag. A dedicated pail with a lid is ideal.
-
Labeling: Label the container as "Solid Hazardous Waste" and list the primary contaminant: "Contaminated with this compound."
-
Closure: Keep the container closed when not in use. Once full, seal the bag, close the lid, and request a pickup from EHS.
This is the most critical protocol, requiring strict segregation based on the chemical process performed.
A. Acidic, Halogenated Organic Waste (e.g., from Trt-group cleavage)
-
Waste Identification: This stream typically contains Trifluoroacetic Acid (TFA), a halogenated solvent like Dichloromethane (DCM), and byproducts such as triphenylmethanol.[8]
-
Container Selection: Use a designated, pressure-rated waste container compatible with chlorinated solvents and strong acids. Glass or Teflon-coated containers are often required. Never use a metal can.
-
Labeling: Label the container "Halogenated Organic Acidic Waste." List all components, including solvents and known byproducts (e.g., "DCM, Trifluoroacetic Acid, Triphenylmethanol, Pentafluorophenol").
-
Handling: Always add this waste to the container inside a certified chemical fume hood. Keep the container tightly sealed when not in use, but be aware of potential pressure buildup if residual reactions occur. Do not fill the container beyond 80% capacity.
B. Basic, Non-Halogenated Organic Waste (e.g., from Fmoc-group deprotection)
-
Waste Identification: This stream typically contains a base like piperidine, a non-halogenated solvent like N,N-Dimethylformamide (DMF), and the dibenzofulvene-piperidine adduct byproduct.[5][6]
-
Container Selection: Use a designated waste container compatible with organic bases and solvents (e.g., HDPE or glass).
-
Labeling: Label the container "Non-Halogenated Organic Basic Waste." List all components (e.g., "DMF, Piperidine, Dibenzofulvene Adduct").
-
Handling: Collect this waste inside a chemical fume hood. Keep the container sealed and stored away from acidic waste streams. Do not fill the container beyond 80% capacity.
Section 4: Safety and Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. Adherence to proper PPE protocols is non-negotiable.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Required PPE | Rationale |
|---|---|---|
| Weighing/handling solid reagent | Safety goggles with side shields, lab coat, nitrile gloves | Prevents eye contact and skin irritation from fine powder. |
| Performing reactions/deprotections | Safety goggles with side shields, lab coat, nitrile gloves | Protects against splashes of corrosive or toxic liquids. |
| Transferring liquid waste | Safety goggles, face shield, lab coat, heavy-duty nitrile or butyl rubber gloves | Provides enhanced protection against splashes of concentrated hazardous waste. All transfers must occur within a chemical fume hood. |
Section 5: Emergency Procedures
Spill Response:
-
Solid Spill:
-
Liquid Spill:
-
Alert personnel and evacuate the immediate area if the spill is large or involves volatile substances.
-
If safe to do so, use a chemical spill kit to contain and absorb the spill. Work from the outside in.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Contact EHS for guidance on large spills.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the involved chemicals to the medical personnel.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection . Total Synthesis. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Institutes of Health (NIH). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Safety Data Sheet - Fmoc-MeCys(Trt)-OH . AAPPTec. [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group . ResearchGate. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis . ACS Sustainable Chemistry & Engineering. [Link]
-
Method for Activation and Recycling of Trityl Resins . The Journal of Organic Chemistry. [Link]
-
Methods for Removing the Fmoc Group . In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . MCF Environmental Services. [Link]
-
How to Remove a Trityl Group (Selective Deprotection of Trityl) . YouTube. [Link]
-
Hazardous Waste and Disposal . American Chemical Society (ACS). [Link]
-
Safety Data Sheet - Pentafluoropropanol . Daikin Chemicals. [Link]
-
Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry . ResearchGate. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Electronic Supplementary Information . Royal Society of Chemistry. [Link]
-
High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis . A professional peptide synthesis reagents supplier. [Link]
-
SDS Sheets - Fmoc-Cys(Trt)-OH . CEM Corporation. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. renyi.hu [renyi.hu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
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- 16. broadpharm.com [broadpharm.com]
Mastering the Handling of Fmoc-D-Cys(Trt)-OPfp: A Guide to Safety and Operational Excellence
For researchers, scientists, and professionals in the dynamic field of drug development, the precise and safe handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-D-Cys(Trt)-OPfp, a critical building block in solid-phase peptide synthesis (SPPS). By understanding the inherent properties of this compound and implementing the robust procedures outlined below, you can ensure both the integrity of your research and the safety of your laboratory environment.
Hazard Profile: Understanding the Compound
This compound (N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester) is a complex molecule designed for efficient peptide coupling. Its safe handling is predicated on understanding the nature of its constituent parts: the Fmoc protecting group, the bulky trityl (Trt) group, and the highly reactive pentafluorophenyl (PFP) ester.
Key Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Sensitization: May cause allergic skin or respiratory reactions upon repeated exposure.[3][4]
-
Moisture Sensitivity: Reacts with moisture, degrading the reagent and releasing hazardous byproducts.[5][7]
-
Dust Inhalation: As a solid powder, inhalation of dust can be harmful.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact and irritation. Nitrile offers good resistance to a range of chemicals used in peptide synthesis.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and potential splashes of solvents or reagents.[9] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | N95 respirator or use in a certified chemical fume hood | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[2] All weighing and initial dissolution should be performed in a fume hood.[3] |
Diagram: PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE for different handling procedures.
Operational Plan: From Vial to Reaction
A systematic approach to handling this compound minimizes exposure and preserves the integrity of this sensitive reagent.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
-
The recommended storage temperature is typically 2-8°C to maintain stability.[2]
-
Keep the container tightly sealed to prevent moisture ingress.
Weighing and Preparation of Solutions
This procedure must be performed in a certified chemical fume hood. [3]
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold powder.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above, including a respirator if not working in a fume hood.
-
Weighing: Carefully weigh the desired amount of this compound onto weighing paper. Avoid creating dust.
-
Dissolution: In the fume hood, add the weighed solid to a dry, inert-gas-flushed reaction vessel containing the appropriate solvent (e.g., DMF, NMP).[10]
-
Disposal of Contaminated Materials: Immediately dispose of the contaminated weighing paper and any other contaminated disposable materials in a designated, sealed waste container within the fume hood.[3]
Use in Solid-Phase Peptide Synthesis (SPPS)
-
This compound is a highly reactive coupling reagent. The coupling reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and potential side reactions.[7][11]
-
The progress of the coupling reaction can be monitored using standard methods such as the ninhydrin test.[11]
-
Following the coupling step, the resin should be thoroughly washed to remove any unreacted reagents and byproducts.
Diagram: Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing the Aftermath
The generation of chemical waste is an unavoidable aspect of peptide synthesis.[12] A robust disposal plan is crucial for environmental responsibility and laboratory safety.
Waste Segregation
All waste streams containing this compound or its byproducts must be treated as hazardous waste. Segregate waste into the following categories:
-
Solid Waste: Contaminated consumables (gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13]
-
Liquid Waste: Solvents from washing steps and the reaction mixture should be collected in a labeled, sealed, and chemically resistant container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Spent Resin: After cleavage of the peptide, the spent solid support resin should be collected separately.[14]
Deactivation and Disposal
-
Pentafluorophenol: Liquid waste containing pentafluorophenol should not be discharged down the drain.[13] It should be collected and disposed of through a certified hazardous waste disposal service.
-
Trityl Group: Waste containing the trityl group should be handled as chemical waste.[5]
-
Solid Support Resin: The disposal of spent resin should comply with local regulations. While some resins may be landfilled after appropriate treatment, it is best to consult with your institution's environmental health and safety department for specific guidance.[14]
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Ensure that all waste containers are properly labeled with their contents.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to the advancement of drug development while maintaining the highest standards of laboratory safety.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Carbosynth. (n.d.). Trityl chloride Safety Data Sheet. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/CXZ017/ FILE/CXZ017_msds.pdf)
-
Das, S., & Laskar, P. (2018). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iran Journal of Pharmaceutical Research, 17(3), 794-811. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Glover, N. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
SpinChem. (n.d.). Chemical wastes in the peptide synthesis process and ways to reduce them. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(8), 1834. Retrieved from [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]
-
Cole-Parmer. (n.d.). Triphenylmethanol, 97% Safety Data Sheet. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-MeCys(Trt)-OH Safety Data Sheet. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Retrieved from [Link]
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Collins, J. M., et al. (2017). Total wash elimination for solid phase peptide synthesis. Organic & Biomolecular Chemistry, 15(4), 843-849. Retrieved from [Link]
-
Na, M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 221-236. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis? Retrieved from [Link]
-
Varkey, J. T., & Varkey, J. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1123-1134. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
